Chloropentafluorobenzene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-chloro-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCDGLXSBHJAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059837 | |
| Record name | Chloropentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-07-0 | |
| Record name | Chloropentafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropentafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROPENTAFLUOROBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2,3,4,5,6-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloropentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloropentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROPENTAFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8A2YE2U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Chloropentafluorobenzene from Hexachlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of chloropentafluorobenzene from hexachlorobenzene. The primary method discussed is the high-temperature, catalyzed reaction with potassium fluoride, a variant of the Halex process. This document includes a summary of reaction parameters, a detailed experimental protocol derived from patent literature, and a discussion of the underlying reaction mechanism.
Introduction
This compound (C₆ClF₅) is a valuable fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and reactivity make it a key intermediate for introducing the pentafluorophenyl group into various molecules. One of the primary industrial routes to this compound is the direct fluorination of hexachlorobenzene (C₆Cl₆), a readily available starting material. This process, a nucleophilic aromatic substitution (SNAr) reaction, involves the exchange of chlorine atoms for fluorine atoms at high temperatures and pressures.
The Halex Process for Hexachlorobenzene Fluorination
The synthesis of this compound from hexachlorobenzene is a classic example of the Halex process, which involves a halide exchange reaction. In this case, the chloride atoms on the aromatic ring are displaced by fluoride ions. The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent. Due to the low solubility of KF in organic solvents, a phase-transfer catalyst is often employed to facilitate the transfer of fluoride ions into the organic phase where the reaction occurs.
The overall reaction scheme is a stepwise substitution of chlorine atoms with fluorine. The reaction can be controlled to favor the formation of this compound, though over-fluorination to hexafluorobenzene and the formation of other polychloropolyfluorobenzenes are common competing reactions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from hexachlorobenzene, based on available patent literature. It is important to note that the yield reported is for a mixture of fluorinated products.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Hexachlorobenzene (HCB) | 1 part by mass | Starting material. |
| Active Potassium Fluoride (KF) | 1.7 - 2.0 parts by mass | "Active" KF likely refers to spray-dried KF with high surface area.[1] |
| Catalyst | ||
| Tetra(diethylamino)phosphonium bromide | 0.005 - 0.03 parts by mass | Phase-transfer catalyst.[2] |
| Solvent | ||
| Polar Aprotic Solvent | 1 part by mass (relative to HCB) | Specific solvent not named in the primary patent, but likely sulfolane, DMF, or DMSO.[3][4] |
| Reaction Conditions | ||
| Temperature | 500 - 650 °C (optimum: 580 - 630 °C) | High temperature is required to overcome the activation energy for C-Cl bond cleavage. |
| Pressure | 6.0 - 10.0 MPa (optimum: 8.0 - 9.0 MPa) | Superatmospheric pressure is necessary to maintain the reactants in the desired phase at high temperatures. |
| Reaction Time | 24 - 48 hours | |
| Products & Yield | ||
| Primary Products | This compound, Hexafluorobenzene | |
| Byproducts | Dichlorotetrafluorobenzene, Trichlorotrifluorobenzene, etc. | The degree of fluorination can be controlled to some extent by the reaction conditions.[5] |
| Reported Yield (Mixture) | > 60% | This is the reported one-way yield for the combined fluorinated products. |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from hexachlorobenzene, based on the process described in patent CN103360202A.[5]
Materials and Equipment
-
Reactants: Hexachlorobenzene, Active Potassium Fluoride (spray-dried), Tetra(diethylamino)phosphonium bromide, polar aprotic solvent (e.g., sulfolane).
-
Equipment: High-pressure autoclave reactor with stirrer and heating system, nitrogen gas supply, product collection vessel with condenser, acid separator (e.g., a column packed with solid sodium bicarbonate), fractional distillation apparatus.
Procedure
-
Charging the Reactor:
-
Add the raw materials to the high-pressure autoclave: hexachlorobenzene, active potassium fluoride, and the tetra(diethylamino)phosphonium bromide catalyst in the mass ratios specified in the table above.
-
-
Inerting and Solvent Addition:
-
Seal the reactor and perform nitrogen displacement to remove air and moisture.
-
Add the polar aprotic solvent to the reactor.
-
-
Reaction:
-
Begin stirring and gradually heat the reactor to the target temperature of 580-630 °C. The pressure will increase to 8.0-9.0 MPa.
-
Maintain these conditions for 24-48 hours.
-
-
Product Recovery:
-
After the reaction is complete, stop heating and allow the reactor to cool.
-
Once the temperature is below 300 °C, open the air valve of the reactor to evaporate the reaction products and the solvent.
-
Condense the vaporized product-solvent mixture and collect it in a receiving vessel.
-
-
Purification:
-
Deacidification: Pass the condensed liquid through an acid separator containing solid sodium bicarbonate to remove any acidic byproducts.[5]
-
Rectification: Separate the deacidified mixture by fractional distillation. This will allow for the separation of hexafluorobenzene, this compound, and other polychloropolyfluorobenzenes from the solvent and from each other, based on their different boiling points.[5][6]
-
-
Reactor Clean-out:
-
After the product and solvent have been completely recovered, cool the reactor to below 60 °C.
-
Open the reactor and remove the solid residues, which will primarily consist of potassium chloride.
-
Reaction Mechanism and Process Visualization
The synthesis of this compound from hexachlorobenzene proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Formation of the Active Nucleophile: The phase-transfer catalyst facilitates the dissolution of potassium fluoride in the organic solvent, making the fluoride ion available for reaction.
-
Nucleophilic Attack: The fluoride ion attacks one of the carbon atoms of the hexachlorobenzene ring, which is electron-deficient due to the inductive effect of the six chlorine atoms. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion.
This process can repeat, leading to the substitution of multiple chlorine atoms and the formation of a mixture of fluorinated products.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reaction Components
Caption: Logical relationships of components in the synthesis reaction.
Safety Considerations
-
Hexachlorobenzene: This compound is a persistent organic pollutant and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and respiratory protection, in a well-ventilated area.
-
Potassium Fluoride: KF is toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
High-Pressure/High-Temperature Reaction: This reaction should only be carried out by trained personnel in a properly rated high-pressure reactor. Ensure that the reactor is equipped with appropriate pressure relief devices.
-
Solvents: The solvents used are typically flammable and/or toxic. Handle with care and ensure proper ventilation.
Conclusion
The synthesis of this compound from hexachlorobenzene via the Halex process is an important industrial reaction. While requiring harsh conditions, it provides a direct route to this valuable fluorinated intermediate. The use of a phase-transfer catalyst is crucial for achieving reasonable reaction rates. The purification of the desired product from the reaction mixture, which contains several closely boiling fluorinated compounds, requires efficient fractional distillation. Further research into optimizing catalyst efficiency and reaction selectivity could lead to more sustainable and cost-effective production methods.
References
- 1. scispace.com [scispace.com]
- 2. Volume # 2(45), March - April 2006 — "Present-day condition of fluoroaromatic compounds production technology" [notes.fluorine1.ru]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. CN103360202A - Preparation method of hexafluorobenzene and this compound - Google Patents [patents.google.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Chloropentafluorobenzene (CAS: 344-07-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropentafluorobenzene (C₆ClF₅) is a halogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of five highly electronegative fluorine atoms and one chlorine atom on the benzene ring, make it a key intermediate in the production of a wide range of specialized chemicals. This guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications, experimental considerations, and safety information.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in research and development.
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 344-07-0 | [1][2] |
| Molecular Formula | C₆ClF₅ | [1][2] |
| Molecular Weight | 202.51 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Melting Point | -15.66 °C | [1] |
| Boiling Point | 122-123 °C at 750 mmHg | [1][2] |
| Density | 1.568 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.424 | [1][2] |
| Flash Point | 116-118 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
| Technique | Key Features and Observations |
| ¹⁹F NMR | The ¹⁹F NMR spectrum provides distinct signals for the fluorine atoms on the aromatic ring, offering valuable information about their chemical environment. |
| ¹³C NMR | The ¹³C NMR spectrum shows characteristic shifts for the carbon atoms of the fluorinated benzene ring, influenced by the attached halogen atoms. |
| Mass Spectrometry (MS) | The mass spectrum typically displays the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of halogenated aromatic compounds.[3][4] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for C-F and C-Cl stretching vibrations, as well as aromatic ring vibrations. |
Synthesis and Reactivity
This compound is a versatile reagent that participates in a variety of chemical transformations, primarily driven by the reactivity of its carbon-chlorine and carbon-fluorine bonds.
Synthesis
While this guide focuses on the applications of this compound, it is pertinent to note that its synthesis is well-established, often involving the fluorination of polychlorinated benzenes.
Key Reactions
The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack, making SₙAr a primary mode of reaction. The chlorine atom is typically the most labile leaving group, but substitution of fluorine can also occur, often at the para position.
-
Reaction with Amines: this compound reacts with ammonia and other amines to yield fluorinated anilines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For example, reaction with ammonia can produce 4-chloro-2,3,5,6-tetrafluoroaniline.[1]
-
Reaction with Thiols: Reactions with thiols, such as sodium hydrosulfide, can be employed to introduce sulfur-containing functional groups.[5] For instance, the reaction with potassium hydrosulfide can yield 4-chloro-2,3,5,6-tetrafluorothiophenol.[5]
-
Reaction with Alkoxides and Phenoxides: Alkoxides and phenoxides can displace the chlorine atom to form the corresponding ethers.
This compound can be used to prepare organometallic reagents, such as Grignard reagents, although the reactivity is lower compared to its bromo- or iodo-analogs.[6] These reagents are powerful nucleophiles for the formation of new carbon-carbon bonds.
The carbon-chlorine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in constructing complex molecular architectures by forming new carbon-carbon bonds.
Applications in Drug Development and Material Science
The pentafluorophenyl moiety is a valuable pharmacophore in drug design due to its ability to influence metabolic stability, binding affinity, and other pharmacokinetic properties. This compound serves as a key starting material for introducing this group into drug candidates.[7]
-
Pharmaceuticals: It is a building block for various active pharmaceutical ingredients (APIs), including antiviral agents and kinase inhibitors.
-
Agrochemicals: The introduction of the pentafluorophenyl group can enhance the efficacy and environmental profile of pesticides and herbicides.[7]
-
Material Science: this compound is used in the synthesis of high-performance polymers, liquid crystals, and other advanced materials that benefit from the thermal and chemical stability conferred by the fluorinated aromatic ring.[8][9][10][11]
Experimental Protocols
The following are generalized experimental workflows for common reactions involving this compound. Researchers should consult specific literature for detailed procedures and optimize conditions for their specific substrates and scales.
General Workflow for Nucleophilic Aromatic Substitution
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard | Description |
| GHS Pictograms | Skull and crossbones, Exclamation mark |
| Signal Word | Danger |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H331: Toxic if inhaled.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a cornerstone reagent for the synthesis of a diverse array of fluorinated organic molecules. Its predictable reactivity in nucleophilic aromatic substitution and cross-coupling reactions, combined with its role as a source of the valuable pentafluorophenyl group, ensures its continued importance in academic research, drug discovery, and the development of advanced materials. A thorough understanding of its properties and reaction chemistry, coupled with stringent safety practices, will enable researchers to fully harness the potential of this versatile building block.
References
- 1. This compound 99 344-07-0 [sigmaaldrich.com]
- 2. 氯五氟苯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound(344-07-0) MS spectrum [chemicalbook.com]
- 4. Benzene, chloropentafluoro- [webbook.nist.gov]
- 5. Volume # 4(5), July - August 1999 — "Reactions of some polyfluoroaromatic compounds with potassium hydrosulfide." [notes.fluorine1.ru]
- 6. DE1223383B - Process for the preparation of pentafluorophenyl magnesium chloride - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Design and synthesis of a new family of fluorinated liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Spectroscopic Characterization of Chloropentafluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for chloropentafluorobenzene (C₆ClF₅), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon and fluorine framework of this compound.
¹³C NMR Data
The ¹³C NMR spectrum of this compound is characterized by signals that are split by coupling to the fluorine atoms.[1] The chemical shifts are indicative of the electron-withdrawing nature of the fluorine and chlorine substituents.
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-Cl | 110-120 | m | - |
| C-F (ortho) | 140-150 | dm | ¹JCF ≈ 240-260 |
| C-F (meta) | 135-145 | dm | ¹JCF ≈ 240-260 |
| C-F (para) | 130-140 | tm | ¹JCF ≈ 240-260 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. "m" denotes a multiplet, "dm" a doublet of multiplets, and "tm" a triplet of multiplets.
¹⁹F NMR Data
¹⁹F NMR provides detailed information about the fluorine environments in the molecule.[2][3] The spectrum exhibits three distinct signals corresponding to the ortho, meta, and para fluorine atoms relative to the chlorine substituent.
| Fluorine Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F (ortho) | -130 to -140 | m | ³JFF(ortho-meta) ≈ 20, ⁴JFF(ortho-para) ≈ 5, ⁵JFF(ortho-ortho) ≈ 10 |
| F (meta) | -160 to -170 | t | ³JFF(meta-ortho) ≈ 20, ³JFF(meta-para) ≈ 20 |
| F (para) | -150 to -160 | t | ³JFF(para-meta) ≈ 20, ⁴JFF(para-ortho) ≈ 5 |
Note: Chemical shifts are typically referenced to CFCl₃. "m" denotes a multiplet and "t" a triplet.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of this compound (typically 5-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 125 MHz. Key parameters include a spectral width of ~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For fluorinated compounds, it's important to be aware of the large C-F coupling constants which can lead to broad or overlapping multiplets.[1][4]
¹⁹F NMR Acquisition: ¹⁹F NMR spectra are acquired on a spectrometer equipped with a fluorine probe, for instance, at a frequency of 470 MHz.[5] Due to the high sensitivity of the ¹⁹F nucleus, a smaller number of scans is typically required compared to ¹³C NMR.[2][3] A wide spectral width is often necessary to encompass the chemical shift range of fluorinated organic compounds.[6] The spectra are usually referenced to an external standard like CFCl₃.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational modes of the C-F and C-Cl bonds, as well as the aromatic ring vibrations.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-F stretching | 1500 - 1600 | Strong |
| Aromatic C=C stretching | 1400 - 1500 | Medium |
| C-Cl stretching | 700 - 800 | Medium |
Experimental Protocol for IR Spectroscopy
As this compound is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid.[8][9]
Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.[8][10]
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
| Ion | m/z (relative intensity, %) |
| [M]⁺ (C₆ClF₅) | 202 (100), 204 (33) |
| [M-Cl]⁺ (C₆F₅) | 167 (15) |
| [M-F]⁺ (C₆ClF₄) | 183 (5) |
Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is clearly visible in the molecular ion peak.
Experimental Protocol for Mass Spectrometry
Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The sample is vaporized and separated from the solvent on a capillary column.
Ionization and Detection: The separated compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.[13]
Spectroscopic Data Relationship
The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural characterization of this compound.
Caption: Relationship between spectroscopic techniques and structural information.
References
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. biophysics.org [biophysics.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. acdlabs.com [acdlabs.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. F19 detection [nmr.chem.ucsb.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. This compound CAS#: 344-07-0 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 12. dem.ri.gov [dem.ri.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of Chloropentafluorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropentafluorobenzene (C₆ClF₅) is a halogenated aromatic compound with a unique combination of physical and chemical properties conferred by its highly fluorinated ring and single chlorine substituent. Understanding its solubility in various organic solvents is critical for a wide range of applications, including its use as a reaction medium, a synthetic intermediate, and in the formulation of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the available solubility data for this compound, details the experimental methodologies for solubility determination, and presents logical workflows for solubility studies.
Due to the limited availability of direct, quantitative solubility data for this compound in a wide array of organic solvents within publicly accessible literature, this guide emphasizes the foundational principles of solubility for halogenated benzenes and outlines the standard experimental protocols to determine such data.
Core Concepts in Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and the solvent. This compound is a relatively non-polar molecule, suggesting good solubility in non-polar organic solvents and lower solubility in polar solvents. The presence of the fluorine and chlorine atoms introduces some polarity, which can influence its interaction with different solvent classes.
Quantitative Solubility Data
Exhaustive searches of scientific databases and chemical engineering literature did not yield extensive tabulated quantitative data on the mole fraction or g/100mL solubility of this compound in a diverse range of common organic solvents at various temperatures. This indicates a potential gap in the published literature for this specific compound.
However, based on the general principles of solubility for similar halogenated aromatic compounds, a qualitative assessment of its expected solubility is presented below. This information should be supplemented with experimental determination for specific applications.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aliphatic | Hexane, Heptane | High | Similar non-polar nature ("like dissolves like"). van der Waals forces are the predominant intermolecular interactions for both solute and solvent. |
| Non-polar Aromatic | Benzene, Toluene | Very High | Strong π-π stacking interactions can occur between the aromatic rings of this compound and the solvent, enhancing solubility. |
| Halogenated | Dichloromethane, Chloroform | High | Favorable dipole-dipole interactions and dispersion forces between the halogenated solute and solvent. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polar character that can interact with the C-Cl and C-F bonds, while the alkyl groups provide non-polar character. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The polar carbonyl group can interact with the polar sites of this compound, but the overall compatibility may be limited. |
| Esters | Ethyl acetate | Moderate | Similar to ketones, esters offer a balance of polar and non-polar characteristics. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The highly polar hydroxyl group and hydrogen bonding network of alcohols are not ideal for solvating the non-polar aromatic ring.[1] |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Low to Moderate | These solvents are highly polar and may not effectively solvate the largely non-polar this compound molecule. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any research or development activity. The following are detailed methodologies for key experiments used to measure the solubility of compounds like this compound.
Shake-Flask Method (Equilibrium Method)
This is the most common and reliable method for determining the equilibrium solubility of a compound in a solvent.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a constant-temperature bath).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or an orbital shaker) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature must be maintained at a constant, specified value.
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to prevent any solid particles from being transferred.
-
Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of solute in the sample.
-
Data Reporting: The solubility is typically reported in units of mole fraction (χ), grams per 100 mL of solvent (g/100mL), or molarity (mol/L) at the specified temperature.
Gravimetric Method
This method is simpler but can be less accurate than the shake-flask method coupled with analytical quantification.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.
-
Sampling: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is slowly evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause the solute to sublime or decompose) until a constant weight is achieved.
-
Mass Determination: The mass of the remaining solid (the dissolved this compound) is determined.
-
Calculation: The solubility is calculated as the mass of the solute per volume or mass of the solvent used.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Shake-Flask Method.
Caption: Workflow for the Gravimetric Method.
Logical Relationships in Solubility Studies
The selection of an appropriate solvent and the interpretation of solubility data often follow a logical progression.
Caption: Decision-making process for solubility studies.
Conclusion
References
Reactivity of the C-Cl Bond in Chloropentafluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropentafluorobenzene (C₆ClF₅) is a key building block in the synthesis of complex fluorinated molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. The reactivity of its carbon-halogen bonds dictates its utility in synthetic chemistry. While the highly activated carbon-fluorine (C-F) bonds are often the primary sites for nucleophilic attack, the carbon-chlorine (C-Cl) bond offers a distinct reactive handle for a variety of transformations. This technical guide provides a comprehensive overview of the reactivity of the C-Cl bond in this compound, focusing on nucleophilic aromatic substitution, reductive dehalogenation, and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for designing and interpreting its reactions.
| Property | Value | Reference |
| Molecular Formula | C₆ClF₅ | [1] |
| Molecular Weight | 202.51 g/mol | [1] |
| Boiling Point | 122-123 °C at 750 mmHg | |
| Density | 1.568 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.424 | |
| ¹³C NMR | Spectral data available | [1][2] |
| ¹⁹F NMR | Spectral data available | [1] |
Reactivity of the C-Cl Bond
The presence of five electron-withdrawing fluorine atoms significantly influences the electronic properties of the aromatic ring, rendering it highly susceptible to nucleophilic attack. However, the relative reactivity of the C-Cl versus the C-F bonds is a key consideration in synthetic design.
Nucleophilic Aromatic Substitution (SₙAr)
In many nucleophilic aromatic substitution reactions involving this compound, the C-F bonds, particularly at the para-position, are more susceptible to attack than the C-Cl bond. This is attributed to the superior ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate through induction.
However, under specific conditions, substitution at the C-Cl bond can be achieved. The reaction of this compound with ammonia, for instance, has been reported to yield 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline, indicating that under these conditions, a C-F bond is still preferentially substituted.[3] This highlights the challenge in achieving selective C-Cl substitution via SₙAr.
Reaction of this compound with Phenothiazine:
A study on the nucleophilic aromatic substitution of polyfluoroarenes with phenothiazine demonstrated that under specific conditions (K₂CO₃ in DMSO at 85 °C), selective C-F bond functionalization occurred, leaving the chlorine atom intact.[4] This further underscores the higher reactivity of the C-F bonds in SₙAr reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution with Phenothiazine [4]
-
Reactants: Phenothiazine derivatives (1.0 mmol), polyfluoroarenes (2.1 mmol), and a base (4.0 mmol).
-
Solvent: 10 mL.
-
Procedure:
-
Place phenothiazine and base in a screw-capped test tube and dry under vacuum for 1 hour.
-
Backfill with N₂.
-
Add the solvent and then the polyfluoroarene.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Quench the reaction with water (50 mL).
-
Transfer the mixture to a separatory funnel containing diethyl ether (50 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Logical Relationship for SₙAr Reactivity:
Diagram 1: General pathway for nucleophilic aromatic substitution on this compound.
Reductive Dehalogenation
The selective cleavage of the C-Cl bond over the C-F bonds via reductive dehalogenation presents a valuable synthetic strategy. This transformation can be achieved using various reducing agents. While specific protocols for this compound are not extensively detailed in the readily available literature, general principles of reductive dehalogenation of aryl halides can be applied. For instance, sodium borohydride (NaBH₄) in the presence of a catalyst is a common system for such reactions.
Proposed Experimental Workflow for Reductive Dechlorination:
Diagram 2: A proposed experimental workflow for the reductive dechlorination of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond in this compound in these reactions is of significant interest for the synthesis of functionalized pentafluorophenyl derivatives.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. A study by Tu et al. reported the successful Suzuki-Miyaura coupling of this compound with phenylboronic acid.[5] This reaction demonstrates the feasibility of activating the C-Cl bond under specific catalytic conditions.
| Catalyst | Coupling Partner | Product | Yield (%) | Reference |
| Acenaphthoimidazolylidene Palladium Complex | Phenylboronic Acid | 2,3,4,5,6-Pentafluorobiphenyl | 60 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling [5]
-
Reactants: 1-Chloro-2,3,4,5,6-pentafluorobenzene, Phenylboronic acid.
-
Catalyst: Acenaphthoimidazolylidene palladium complex.
-
Note: The protocol was optimized for mild reaction conditions.[5]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Diagram 3: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Conclusion
The reactivity of the C-Cl bond in this compound presents both challenges and opportunities for synthetic chemists. While often less reactive than the C-F bonds in nucleophilic aromatic substitution, the C-Cl bond can be selectively activated under specific conditions, particularly in palladium-catalyzed cross-coupling reactions. This targeted reactivity allows for the strategic introduction of various functional groups, making this compound a valuable and versatile building block in the synthesis of advanced materials and pharmaceuticals. Further research into selective C-Cl bond functionalization will undoubtedly expand its utility in drug development and materials science.
References
- 1. This compound | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Volume # 3(112), May - June 2017 — "Surprising chloropentanfluorobenzene preparation from pentafluorobenzene, chlorosulfuric acid and iodine" [notes.fluorine1.ru]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
An In-Depth Technical Guide to Nucleophilic Aromatic Substitution on Chloropentafluorobenzene
Abstract: Chloropentafluorobenzene (C6ClF5) is a pivotal intermediate in the synthesis of advanced fluorinated materials, serving as a versatile building block in pharmaceuticals, agrochemicals, and high-performance polymers.[1] Its functionalization is predominantly achieved through nucleophilic aromatic substitution (SₙAr), a powerful reaction for forming new carbon-heteroatom and carbon-carbon bonds on its electron-deficient ring. This technical guide provides a comprehensive overview of the SₙAr mechanism as it pertains to this compound, delves into the critical aspects of regioselectivity, and surveys the reaction's scope with various nucleophiles. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this important fluorochemical.
The Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution on electron-poor aromatic rings, such as this compound, proceeds through a well-established addition-elimination mechanism.[2][3] This pathway is distinct from Sₙ1 and Sₙ2 reactions and is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of C₆ClF₅, the five highly electronegative fluorine atoms render the aromatic core electrophilic and susceptible to attack by nucleophiles.[4]
The reaction mechanism consists of two primary steps:
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms of the aromatic ring.[3][5] This step is typically the rate-determining step of the reaction. The attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][6] The negative charge of this complex is delocalized across the ring and is effectively stabilized by the inductive effects of the fluorine substituents.[5]
-
Elimination of the Leaving Group: Aromatization of the ring is restored in the second step through the expulsion of a leaving group from the carbon atom that was initially attacked.[2] While halogens like chlorine are good leaving groups, a notable feature of SₙAr on polyfluoroarenes is that fluoride can also act as a leaving group. This is because C-X bond cleavage occurs after the rate-determining step, so the bond strength of the leaving group has a less pronounced effect on the overall reaction rate compared to Sₙ1 or Sₙ2 reactions.[5][6]
Caption: The two-step addition-elimination mechanism of an SₙAr reaction.
Regioselectivity: The Fate of Fluorine vs. Chlorine
A key consideration in the SₙAr of this compound is regioselectivity. The molecule possesses two types of potential leaving groups: one chlorine atom and five fluorine atoms. The high electronegativity of the fluorine atoms strongly activates the entire ring for nucleophilic attack.
Experimental evidence consistently shows that nucleophilic attack preferentially displaces a fluorine atom rather than the chlorine atom.[4] This is primarily because the rate-determining step is the initial nucleophilic attack, which is directed to the most electron-poor positions on the ring. The powerful inductive-withdrawing effect of the fluorine atoms makes the attached carbons highly electrophilic.
Among the fluorine atoms, substitution occurs predominantly at the para-position relative to the chlorine atom. The order of reactivity for nucleophilic attack on substituted pentafluorobenzenes is generally para > ortho > meta. The fluorine atom at the C-4 position (para to chlorine) is activated by the cumulative electron-withdrawing effects of the four other fluorine atoms in the ortho and meta positions, making it the most favorable site for nucleophilic attack.
Caption: Nucleophilic attack on C₆ClF₅ occurs preferentially at the para-fluorine.
Reaction Scope with Various Nucleophiles
This compound reacts with a wide range of nucleophiles, demonstrating its versatility in synthetic chemistry. The following sections summarize its reactivity with common classes of nucleophiles.
O-Nucleophiles (Alkoxides and Phenoxides)
Reactions with alkoxides, such as sodium methoxide, are well-documented and proceed efficiently to form perfluorinated aromatic ethers. These reactions are sensitive to substituent effects, and kinetic studies provide valuable insight into the electronic effects of the halogen substituents.[7]
| Nucleophile | Conditions | Product | Yield | Reference |
| Sodium Methoxide (CH₃ONa) | Methanol | 4-Methoxy-chlorotetrafluorobenzene | N/A (Kinetics Study) | [7] |
| Various Alkoxides | Aprotic Solvents (e.g., THF, DMF) | 4-Alkoxy-chlorotetrafluorobenzenes | Generally Good to High | [8] |
N-Nucleophiles (Amines and Amides)
A variety of nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, readily displace the para-fluorine of this compound.[4] These reactions provide a direct, metal-free route to substituted polyfluoroanilines and related compounds.[4][9]
| Nucleophile | Conditions | Product | Yield | Reference |
| Phenothiazine | K₂CO₃, DMSO, 80 °C, 24 h | 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)phenothiazine | 62% | [4] |
| Ammonia | Aprotic Solvents | 4-Amino-chlorotetrafluorobenzene | Good | [8] |
| Primary/Secondary Amines | Base, Aprotic Solvents | 4-(Alkylamino)-chlorotetrafluorobenzenes | Good to High | [9] |
S-Nucleophiles (Thiolates)
Sulfur nucleophiles, such as thiolates, are effective for the SₙAr reaction with this compound, leading to the formation of aryl sulfides. These reactions are typically fast and high-yielding.
| Nucleophile | Conditions | Product | Yield | Reference |
| Sodium Thiophenoxide (PhSNa) | Methanol or DMF | 4-(Phenylthio)-chlorotetrafluorobenzene | High | General SₙAr Knowledge |
| Alkyl Thiolates (RSNa) | Aprotic Solvents | 4-(Alkylthio)-chlorotetrafluorobenzenes | High | General SₙAr Knowledge |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for successful synthesis. Below is a representative protocol for the SₙAr reaction of this compound, adapted from the literature.
General Procedure for N-Arylation with Phenothiazine[4]
Objective: To synthesize 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)phenothiazine.
Materials:
-
Phenothiazine (1.0 mmol)
-
This compound (2.0 mmol, 2.0 eq)
-
Potassium Carbonate (K₂CO₃, 4.0 mmol, 4.0 eq), dried
-
Anhydrous Dimethyl Sulfoxide (DMSO) (10 mL)
-
Deionized Water
-
Diethyl Ether
-
Silica Gel for column chromatography
Procedure:
-
A screw-capped test tube is charged with phenothiazine and potassium carbonate. The vessel is dried under vacuum for 1 hour.
-
The vessel is backfilled with an inert atmosphere (e.g., N₂).
-
Anhydrous DMSO is added, followed by this compound.
-
The reaction mixture is stirred at 80-85 °C for 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Upon completion, the reaction is quenched by adding water (50 mL).
-
The mixture is transferred to a separatory funnel containing diethyl ether (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are dried over a suitable drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the final product.
Caption: A typical experimental workflow for SₙAr reactions of C₆ClF₅.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism, forming a stable Meisenheimer complex intermediate. A key feature of its reactivity is the pronounced regioselectivity, with nucleophiles preferentially attacking the para-carbon and displacing a fluoride ion, leaving the C-Cl bond intact. This predictable selectivity, combined with its reactivity towards a broad spectrum of oxygen, nitrogen, and sulfur nucleophiles, makes this compound an exceptionally valuable and versatile precursor in modern synthetic chemistry for the construction of complex fluorinated molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Commercial Availability and Applications of Chloropentafluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropentafluorobenzene (CPFB), a halogenated aromatic compound, is a versatile and highly sought-after reagent in modern organic synthesis. Its unique electronic properties, stemming from the presence of five fluorine atoms and one chlorine atom on the benzene ring, make it a valuable building block for the introduction of the pentafluorophenyl moiety into a wide range of molecules. This guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application in significant synthetic transformations. The strategic incorporation of the pentafluorophenyl group can enhance the thermal stability, chemical resistance, and biological activity of target compounds, making CPFB a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically range from 98% to 99% and higher, with the compound being offered in various quantities.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥99% | 25 g, and bulk inquiries | Offers various grades and provides comprehensive safety and technical data.[3] |
| Thermo Scientific (Alfa Aesar) | 98+% | 10 g, and larger quantities upon request | Provides detailed specifications and certificates of analysis.[4] |
| Strem Chemicals | 99% | Custom quantities available | Offers volume discounts and detailed product information.[5] |
| Chem-Impex International | ≥98% (GC) | 25 g, and bulk quotes | Highlights applications in materials science and specialty chemicals.[1] |
| ChemicalBook | 98%, 99% | 1 kg, 160 kg, and custom inquiries | A platform connecting multiple suppliers and manufacturers.[6] |
| CookeChem | 98% | Inquire for quantities | Provides key empirical and molecular data.[7] |
| Quzhou Qianda Technology Co., Ltd. | Inquire | Bulk quantities | Manufacturer based in China.[6] |
| SHANG FLUORO | Inquire | Bulk quantities | Supplier specializing in fluorinated compounds.[6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 344-07-0 | [5][8] |
| Molecular Formula | C₆ClF₅ | [5][8] |
| Molecular Weight | 202.51 g/mol | [5][8] |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 122-123 °C at 750 mmHg | [3][5] |
| Density | 1.568 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.424 | [3] |
| Purity (typical) | ≥98% or ≥99% (GC) | [1][3][4][5] |
Key Synthetic Applications and Experimental Protocols
This compound is a key substrate in several important classes of organic reactions, most notably Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions. These reactions leverage the electron-deficient nature of the perfluorinated ring, facilitating the synthesis of complex molecules with tailored properties.
Nucleophilic Aromatic Substitution (SNAr)
The high degree of fluorination in this compound activates the aromatic ring towards nucleophilic attack, enabling the displacement of a fluoride or the chloride atom. This reaction is a powerful tool for forming carbon-heteroatom bonds.
Detailed Experimental Protocol: SNAr with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and dry DMF.
-
Add the amine to the solution.
-
Add potassium carbonate to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted pentafluorophenylamine.
Note: The regioselectivity of the substitution (para to the chlorine is often favored) can be influenced by the reaction conditions and the nature of the nucleophile.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This compound can serve as the halide partner, enabling the synthesis of biaryl compounds containing the pentafluorophenyl moiety.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pentafluorobiphenyl.[9]
Visualizing Synthetic Pathways and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in organic synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 99 344-07-0 [sigmaaldrich.com]
- 4. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. strem.com [strem.com]
- 6. This compound CAS#: 344-07-0 [m.chemicalbook.com]
- 7. This compound , 98% , 344-07-0 - CookeChem [cookechem.com]
- 8. This compound | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Core Reactions of Chloropentafluorobenzene for Pharmaceutical and Materials Science Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloropentafluorobenzene (C₆F₅Cl) is a versatile and pivotal chemical intermediate in the synthesis of complex fluorinated molecules. Its unique electronic properties, stemming from the presence of five highly electronegative fluorine atoms and a single chlorine atom on an aromatic ring, impart distinct reactivity that is leveraged in the development of advanced pharmaceuticals, agrochemicals, and high-performance materials. The incorporation of the pentafluorophenyl moiety can significantly enhance critical properties of target molecules, such as metabolic stability, lipophilicity, and bioavailability, making C₆F₅Cl a valuable building block for drug discovery. This guide provides an in-depth overview of the core reactions involving this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.
Nucleophilic Aromatic Substitution (SₙAr)
The most prominent reaction pathway for this compound is Nucleophilic Aromatic Substitution (SₙAr). The electron-deficient nature of the perfluorinated ring makes it highly susceptible to attack by nucleophiles. Due to the strong electron-withdrawing effect of the fluorine atoms, substitution typically occurs at the para position relative to the chlorine atom, leaving the C-Cl bond intact for potential subsequent transformations.
Mechanism Overview
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a fluorine atom (typically para to the chlorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Key SₙAr Reactions and Data
This compound reacts with a variety of O-, N-, and S-centered nucleophiles. Below are key examples with summarized quantitative data.
| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |
| Phenothiazine | K₂CO₃, DMSO | 4-(Phenothiazin-10-yl)-2,3,5,6-tetrafluorochlorobenzene | 78 | [1] |
| Ammonia (aq) | H₂O, Dioxane, 120 °C, 24h | 4-Chloro-2,3,5,6-tetrafluoroaniline | 75 | [2][3] |
| Sodium Methoxide | CH₃OH, Reflux | 4-Chloro-2,3,5,6-tetrafluoroanisole | High | [4][5] |
| Thiophenol | K₂CO₃, DMF | 4-Chloro-2,3,5,6-tetrafluorophenyl phenyl sulfide | Good | [6][7] |
Experimental Protocols
Protocol 1: Reaction with Phenothiazine
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add phenothiazine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 85 °C and stir for the time required for complete conversion (monitor by TLC or GC-MS).
-
After cooling to room temperature, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(phenothiazin-10-yl)-2,3,5,6-tetrafluorochlorobenzene.[1]
Protocol 2: Reaction with Aqueous Ammonia (Ammonolysis)
-
In a sealed pressure vessel, combine this compound (1.0 eq), aqueous ammonia, and dioxane.
-
Heat the vessel to 120 °C and maintain stirring for 24 hours.
-
After cooling, carefully vent the vessel. Partition the reaction mixture between water and an organic solvent (e.g., diethyl ether).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent.
-
The resulting product, 4-chloro-2,3,5,6-tetrafluoroaniline, can be further purified by recrystallization or chromatography.[2][3]
Metal-Catalyzed Cross-Coupling Reactions
While the C-Cl bond in this compound is relatively inert compared to C-Br or C-I bonds, it can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions typically require more forcing conditions or specialized catalyst systems compared to their bromo- or iodo-analogs. They are invaluable for forming C-C bonds, connecting the pentafluorophenyl core to other organic fragments.
Caption: A general workflow for palladium-catalyzed cross-coupling reactions.
General Considerations and Data
Specific, high-yield protocols for this compound are not widely reported and often require careful optimization. The electron-deficient nature of the C₆F₅ ring makes oxidative addition to the Pd(0) catalyst challenging. However, based on related transformations, effective catalyst systems can be proposed. For instance, the Suzuki-Miyaura coupling of the related pentafluorophenylboronic acid requires additives like Ag₂O to facilitate the reaction, suggesting that similar activation may be needed when using C₆F₅Cl as the electrophile.[8]
Table of Typical Reagents for Cross-Coupling of Aryl Chlorides:
| Reaction | Coupling Partner | Typical Catalysts | Typical Bases | Solvents |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids or Esters | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) | K₃PO₄, K₂CO₃, CsF | Toluene, Dioxane, THF/H₂O |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, i-Pr₂NH | THF, DMF |
| Stille | Organostannanes (e.g., R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | Often no base required; LiCl additive common | Toluene, DMF, Dioxane |
General Experimental Protocol (Suzuki-Miyaura Example)
Disclaimer: This is a generalized procedure for aryl chlorides and requires optimization for this compound.
-
To an oven-dried Schlenk flask, add the arylboronic acid (1.2-1.5 eq), a base such as K₃PO₄ (2.0-3.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add this compound (1.0 eq) and the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Directed Ortho-Metalation and C-F Bond Activation
While SₙAr reactions preferentially occur at the para-fluorine, other positions can be functionalized through alternative strategies like directed ortho-metalation (DoM) or transition-metal-mediated C-F/C-H bond activation.[1][9][10][11][12]
Regioselectivity in Deprotonation
In fluoroaromatic systems, deprotonation with strong lithium bases (e.g., LDA, n-BuLi) is often directed by the fluorine atoms themselves. For this compound, lithiation is predicted to occur ortho to a fluorine atom rather than the chlorine atom, as the fluorine provides better stabilization of the resulting carbanion. This presents a challenge for selectively functionalizing the positions adjacent to the chlorine.[13]
Caption: Logic diagram for the regioselectivity of lithiation on C₆F₅Cl.
General Experimental Protocol (Directed Lithiation and Trapping)
Disclaimer: This is a generalized procedure that requires optimization. The pentafluorosulfanyl arene literature suggests that for highly fluorinated systems, lithiation must be performed at low temperatures in the presence of an electrophile to avoid aryne formation.[14][15]
-
To a solution of an appropriate electrophile (e.g., trimethylsilyl chloride, 1.2 eq) in anhydrous THF in a flame-dried flask under argon, cool the mixture to -78 °C.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) or another strong, non-nucleophilic base.
-
Slowly add a solution of this compound (1.0 eq) in THF to the cooled electrophile solution.
-
Add the base dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction at low temperature for 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Conclusion
This compound is a cornerstone intermediate for accessing complex fluorinated molecules. Its reactivity is dominated by para-selective nucleophilic aromatic substitution, which provides a reliable method for introducing a wide range of functional groups while preserving the C-Cl bond for further chemistry. While metal-catalyzed cross-coupling and selective C-F/C-H functionalization at other positions are more challenging, they represent powerful, albeit less developed, strategies for creating diverse molecular architectures. A thorough understanding of these core reactions is essential for researchers in drug development and materials science aiming to harness the unique benefits of fluorine chemistry. Further research into robust and general catalytic methods for the C-Cl and C-F bond functionalization of this important scaffold will continue to expand its utility in advanced chemical synthesis.
References
- 1. Effective, transition metal free and selective C–F activation under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 14. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of Chloropentafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for chloropentafluorobenzene (CPFB), a versatile fluorinated aromatic compound utilized in the synthesis of advanced materials, specialty chemicals, pharmaceuticals, and agrochemicals.[1] Due to its chemical properties, understanding and implementing rigorous safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 344-07-0 | [1][2] |
| Molecular Formula | C6ClF5 | [1][2] |
| Molecular Weight | 202.51 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [1][4] |
| Odor | Odorless | [5][6] |
| Boiling Point | 122-123 °C at 750 mmHg | [2][4][7][8] |
| Melting Point | -15 °C | [1][2] |
| Density | 1.568 g/mL at 25 °C | [4][7] |
| Flash Point | 116-118 °C | [4] |
| Refractive Index | n20/D 1.424 | [4][7] |
| Storage Temperature | 2 - 8 °C (Refrigerator) | [1][4] |
Toxicological Data and Hazard Identification
This compound is classified as harmful if inhaled and is an irritant to the skin, eyes, and respiratory system.[3][5] Experimental data has also indicated potential teratogenic and mutagenic effects.[4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem CID 9579.[3]
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize the risks associated with this compound.
3.1. Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][10]
-
Use only non-sparking tools and take precautionary measures against static discharge.[9][11]
3.2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][9]
-
Keep away from heat, sparks, open flames, and hot surfaces.[9][11]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[5][11]
Emergency Procedures
A clear and well-rehearsed emergency plan is essential when working with hazardous chemicals.
4.1. First Aid Measures:
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5][6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[5][6][11]
4.2. Spill Response:
In the event of a spill, the following workflow should be initiated:
Personal Protective Equipment (PPE)
The use of appropriate PPE is a critical barrier against exposure to this compound.
Experimental Protocols for Genotoxicity Assays
The following are detailed methodologies for key genotoxicity assays that have been performed on this compound, based on reports from the Defense Technical Information Center.
6.1. Salmonella/Mammalian Microsome Mutagenicity Assay (Ames Test)
-
Objective: To evaluate the ability of this compound to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium in the presence and absence of a metabolic activation system.[2]
-
Methodology:
-
Strains: Salmonella typhimurium tester strains TA1535, TA1537, TA98, and TA100 were used.[4]
-
Metabolic Activation: An S9 fraction from the livers of rats induced with Aroclor 1254 was used as the metabolic activation system.[4][7]
-
Procedure: The plate incorporation method was employed. Varying concentrations of this compound, the tester strain, and either the S9 mix or a buffer control were added to molten top agar. This mixture was then poured onto minimal glucose agar plates.
-
Incubation: The plates were incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies (his+) on the test plates was counted and compared to the number of spontaneous revertants on the solvent control plates.[2]
-
6.2. Chinese Hamster Ovary (CHO)/Hypoxanthine-Guanine Phosphoribosyl Transferase (HGPRT) Forward Mutation Assay
-
Objective: To assess the potential of this compound to induce forward mutations at the HGPRT locus in Chinese hamster ovary cells.[2]
-
Methodology:
-
Cell Culture: CHO cells were maintained in standard culture conditions.
-
Treatment: Cells were exposed to various concentrations of this compound with and without a metabolic activation system (S9).
-
Expression Period: Following treatment, the cells were cultured for a period to allow for the expression of any induced mutations.
-
Selection: Cells were then cultured in a medium containing a selective agent (e.g., 6-thioguanine). Cells with a functional HGPRT enzyme will incorporate the toxic analog and die, while mutant cells lacking the enzyme will survive and form colonies.
-
Analysis: The number of mutant colonies was counted, and the mutation frequency was calculated relative to the number of viable cells.
-
6.3. In Vitro Sister Chromatid Exchange (SCE) Assay
-
Objective: To determine the ability of this compound to cause DNA damage leading to an increase in sister chromatid exchanges in CHO cells.[7]
-
Methodology:
-
Cell Culture and Treatment: CHO cells were exposed to this compound at various concentrations, with and without metabolic activation, in the presence of 5-bromodeoxyuridine (BrdU).
-
Metaphase Arrest: After two cell cycles, a metaphase-arresting agent (e.g., colcemid) was added.
-
Harvesting and Staining: Cells were harvested, fixed, and dropped onto microscope slides. The chromosomes were then differentially stained to visualize the sister chromatids.
-
Analysis: The number of SCEs per metaphase was scored and statistically compared to the control groups.[7]
-
Reactivity Profile
This compound is generally stable under normal conditions.[5] However, it can undergo hazardous reactions with certain substances.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][11]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic vapors of hydrogen fluoride and hydrogen chloride.[4][5] Thermal decomposition can also produce carbon monoxide and carbon dioxide.[5]
-
Reactivity with Bases: Reaction with strong N-bases in polar aprotic solvents can occur. For instance, reaction with ammonia can yield 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline.[4][10]
This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all institutional and regulatory safety protocols.
References
- 1. fishersci.fr [fishersci.fr]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. vliz.be [vliz.be]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Chloropentafluorobenzene: A Comprehensive Material Safety Data Sheet (MSDS) Technical Guide
This technical guide provides an in-depth overview of the material safety data for Chloropentafluorobenzene (C₆ClF₅), designed for researchers, scientists, and professionals in drug development. It consolidates critical safety information, handling procedures, and experimental data into a structured and accessible format.
Chemical Identification
This compound is a fluorinated aromatic compound used in various applications, including the synthesis of advanced materials, pharmaceuticals, and specialty lubricants.[1]
| Identifier | Value |
| IUPAC Name | 1-chloro-2,3,4,5,6-pentafluorobenzene[2] |
| CAS Number | 344-07-0[1][2][3][4][5][6] |
| Synonyms | Pentafluorochlorobenzene, Benzene, chloropentafluoro-, Chloroperfluorobenzene, Pentafluorophenyl chloride[2][3][5][7] |
| Molecular Formula | C₆ClF₅[1][2][3][7] |
| Molecular Weight | 202.51 g/mol [1][2][7] |
| EC Number | 206-450-6[2][4][5] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is a clear, colorless liquid at room temperature.[1][4][7]
| Property | Value |
| Physical State | Liquid[3][7] |
| Appearance | Colorless[3][7] |
| Odor | Odorless[3][7] |
| Boiling Point | 122 - 123 °C / 251.6 - 253.4 °F[3][4][5][7] |
| Melting Point | -15.66 °C[1][4] |
| Density | 1.568 g/mL at 25 °C[4] |
| Flash Point | 116 - 118 °C[4][5] |
| Refractive Index | n20/D 1.424[4] |
| Purity | ≥ 98% (GC)[1] |
Hazard Identification
This compound is classified as harmful if inhaled and can cause skin and eye irritation.[2][3] The GHS classification and hazard statements are detailed below.
| Classification | Code | Description |
| Signal Word | Warning[3][7] | |
| GHS Pictogram | GHS06 | Skull and Crossbones |
| Acute Inhalation Toxicity | Category 4[3] | H332: Harmful if inhaled[3][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Toxicological Information
The primary health hazard associated with this compound is acute toxicity upon inhalation.[3][7] High vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[3]
| Toxicity Type | Classification | Hazard Statement |
| Acute Inhalation Toxicity (Vapors) | Category 4[3] | H332: Harmful if inhaled[3][7] |
| Acute Inhalation Toxicity | Category 3 | H331: Toxic if inhaled |
| Safety Profile | - | Experimental teratogenic effects and mutation data have been reported.[4] When heated to decomposition, it emits toxic vapors of F⁻ and Cl⁻.[4] |
Safety and Handling Protocols
Proper safety protocols are essential when handling this compound to minimize exposure and ensure a safe laboratory environment.
Immediate action is required in case of exposure. The following table outlines the recommended first-aid procedures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual from the exposure area to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7][8][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][7][9][10] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][9][11] |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][7][12] |
In case of a fire involving this compound, appropriate extinguishing media and procedures must be used. Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[3]
| Measure | Recommendation |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3][8] |
| Unsuitable Extinguishing Media | No information available.[3] |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus and full protective clothing.[13][14] |
For accidental spills, ensure adequate ventilation and use personal protective equipment.[3] Spills should be soaked up with inert absorbent material (e.g., sand, silica gel) and collected into suitable, closed containers for disposal.[3]
| Aspect | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray. Wash hands thoroughly after handling.[3][7] Handle in accordance with good industrial hygiene and safety practices.[3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3][7] Recommended storage temperature is 2 - 8 °C.[1] |
Appropriate PPE must be worn to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[3] |
| Skin and Body Protection | Wear appropriate protective gloves (Viton® is recommended) and clothing to prevent skin exposure.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[7] |
Experimental Methodologies
While detailed experimental protocols for the toxicological studies cited are not available in the provided documentation, a general methodology for a sub-chronic inhalation toxicity study, as referenced for similar chemicals, is described below.
Objective: To evaluate the potential adverse health effects of repeated inhalation exposure to this compound over a period of three weeks.
Experimental Protocol Outline:
-
Test Animals: Fischer 344 rats and B6C3F1 mice, with an equal number of males and females in each group.
-
Exposure Groups: Animals are divided into multiple groups, including a control group exposed to filtered air and test groups exposed to varying concentrations of this compound (e.g., 0.25, 0.80, or 2.50 mg/liter of air).
-
Exposure Conditions: Animals are exposed for a specified duration daily (e.g., 6 hours/day), five days a week, for three consecutive weeks.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for any signs of toxicity, including changes in behavior, appearance, and respiratory function.
-
Body Weight: Measured weekly to assess effects on growth rate.
-
Post-Mortem Analysis: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
-
Data Analysis: Statistical analysis is performed to compare the findings from the exposure groups with the control group to determine any dose-related effects.
Visualized Safety Workflows
To aid in the practical application of safety procedures, the following workflows are provided in a visual format.
Caption: Logical workflow for first-aid response to chemical exposure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.fr [fishersci.fr]
- 4. This compound CAS#: 344-07-0 [m.chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. A15384.09 [thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. en.hesperian.org [en.hesperian.org]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. cfpa-e.eu [cfpa-e.eu]
An In-depth Technical Guide to Chloropentafluorobenzene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropentafluorobenzene (C₆ClF₅) is a halogenated aromatic compound that has found significant utility as a versatile intermediate in the synthesis of a wide array of fluorinated materials. Its unique electronic properties and thermal stability make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced polymers. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical and physical properties of this compound, tailored for professionals in research and development.
Historical Discovery
The pioneering work on highly fluorinated aromatic compounds was conducted in the 1950s by a group of chemists at the University of Birmingham, led by Professor Maurice Stacey and Dr. John Colin Tatlow. While the exact first synthesis of this compound is not definitively documented in a single seminal paper, its preparation and characterization were part of the broader effort to synthesize and understand the chemistry of polyfluoroaromatic compounds. A key publication by E. Nield, R. Stephens, and J. C. Tatlow in the Journal of the Chemical Society in 1959, which details the synthesis of derivatives from pentafluorobenzene, is a significant early reference in this field[1][2]. This work followed earlier explorations of aromatic polyfluoro-compounds by the same research group. The development of synthetic routes to compounds like this compound was crucial for the subsequent explosion in fluorine chemistry.
Physicochemical and Spectroscopic Data
A comprehensive summary of the key physical and spectroscopic properties of this compound is presented in the table below, facilitating easy comparison and reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆ClF₅ | [3][4] |
| Molecular Weight | 202.51 g/mol | [3][4] |
| CAS Number | 344-07-0 | [3][4] |
| Appearance | Clear, colorless liquid | [3][4] |
| Melting Point | -15 °C | [3][4] |
| Boiling Point | 122-123 °C at 750 mmHg | |
| Density | 1.568 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.424 | |
| ¹⁹F NMR (vs. CFCl₃) | ortho-F: ~ -140 ppm, meta-F: ~ -160 ppm, para-F: ~ -150 ppm (approx.) | [5][6][7][8] |
| ¹³C NMR | Multiple signals between 100 and 150 ppm | [9] |
| Infrared (IR) Spectrum | Strong C-F stretching bands in the 1000-1400 cm⁻¹ region | [9] |
| Mass Spectrum (m/z) | Molecular ion peak at 202 | [9] |
Key Synthetic Methodologies
Two primary synthetic routes have been established for the preparation of this compound: the halogen exchange reaction of hexachlorobenzene and the direct chlorination of pentafluorobenzene.
Halogen Exchange Reaction from Hexachlorobenzene
This method involves the substitution of one chlorine atom in hexachlorobenzene with a fluorine atom.
Reaction Scheme:
C₆Cl₆ + KF → C₆ClF₅ + KCl
Experimental Protocol:
A detailed experimental protocol for this transformation is outlined in various patents[10][11][12]. The following is a generalized laboratory-scale procedure:
-
Reagents and Equipment:
-
Hexachlorobenzene (C₆Cl₆)
-
Anhydrous potassium fluoride (KF)
-
Phase-transfer catalyst (e.g., tetrakis(diethylamino)phosphonium bromide)
-
High-boiling aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)
-
A high-pressure autoclave equipped with a stirrer and temperature controller.
-
-
Procedure:
-
In a dry autoclave, combine hexachlorobenzene, a molar excess of anhydrous potassium fluoride, and a catalytic amount of the phase-transfer catalyst.
-
Add the aprotic solvent to the mixture.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the mixture to a temperature in the range of 200-250 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific catalyst and solvent used.
-
Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC).
-
After the reaction is complete, cool the autoclave to room temperature.
-
Filter the reaction mixture to remove potassium chloride and unreacted potassium fluoride.
-
The filtrate, containing this compound, solvent, and potentially other fluorinated benzenes, is then subjected to fractional distillation to isolate the pure product.
-
Direct Chlorination of Pentafluorobenzene
This method involves the electrophilic substitution of the hydrogen atom in pentafluorobenzene with a chlorine atom.
Reaction Scheme:
C₆HF₅ + Cl₂ --(FeCl₃)--> C₆ClF₅ + HCl
Experimental Protocol:
-
Reagents and Equipment:
-
Pentafluorobenzene (C₆HF₅)
-
Chlorine gas (Cl₂)
-
Anhydrous iron(III) chloride (FeCl₃) as a Lewis acid catalyst
-
A three-necked flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer. The outlet of the condenser should be connected to a gas trap to neutralize excess chlorine and hydrogen chloride.
-
-
Procedure:
-
To the three-necked flask, add pentafluorobenzene and a catalytic amount of anhydrous iron(III) chloride.
-
Bubble chlorine gas through the stirred mixture at a controlled rate. The reaction is typically carried out at room temperature or with gentle heating.
-
The reaction is exothermic, and the temperature should be monitored and controlled as needed.
-
Monitor the progress of the reaction by GC analysis of aliquots.
-
Once the desired conversion is achieved, stop the flow of chlorine gas and purge the system with an inert gas to remove any dissolved chlorine and HCl.
-
The reaction mixture is then washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The final product is purified by fractional distillation.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic routes to this compound.
Caption: Primary synthetic routes to this compound.
Conclusion
This compound is a cornerstone of modern fluorine chemistry, with a rich history rooted in the mid-20th century's exploration of polyfluoroaromatic compounds. The synthetic methodologies detailed in this guide, particularly the halogen exchange from hexachlorobenzene and the direct chlorination of pentafluorobenzene, provide robust and scalable routes to this important intermediate. The comprehensive data presented herein serves as a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorinated molecules with applications in medicine, agriculture, and materials science.
References
- 1. 31. Aromatic polyfluoro-compounds. Part I. The synthesis of aromatic polyfluoro-compounds from pentafluorobenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 31. Aromatic polyfluoro-compounds. Part I. The synthesis of aromatic polyfluoro-compounds from pentafluorobenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. azom.com [azom.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 11. CN103360202A - Preparation method of hexafluorobenzene and this compound - Google Patents [patents.google.com]
- 12. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Chloropentafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2][3] These reactions are instrumental in the synthesis of biaryls, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
Chloropentafluorobenzene presents a unique and challenging substrate for Suzuki cross-coupling reactions. The presence of five fluorine atoms significantly influences the electronic properties of the aromatic ring, while the chlorine atom provides a handle for oxidative addition to the palladium catalyst. The strong carbon-fluorine bonds are generally unreactive under typical Suzuki conditions, allowing for selective functionalization at the carbon-chlorine bond.[6][7] However, the electron-withdrawing nature of the fluorine atoms can also impact the reactivity of the C-Cl bond, often necessitating carefully optimized reaction conditions.[8]
These application notes provide a detailed overview and experimental protocols for the successful application of this compound in Suzuki cross-coupling reactions, drawing upon established methodologies for related polyhalogenated and polyfluorinated aromatic compounds.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[8] The use of electron-rich and sterically bulky phosphine ligands on the palladium catalyst can facilitate this step.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is crucial for the efficiency of this step.[3]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Key Considerations for this compound:
-
Catalyst Selection: Palladium catalysts bearing electron-rich and sterically demanding phosphine ligands (e.g., XPhos, SPhos, RuPhos, or ferrocenylphosphines like FcPPh₂) are often required to overcome the challenge of activating the C-Cl bond in electron-deficient systems.[9][10]
-
Base Selection: A variety of inorganic bases can be employed, with cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium fluoride (KF) being common choices. The base not only activates the boronic acid but can also influence catalyst activity and stability.[3][11]
-
Solvent Choice: Anhydrous ethereal or aromatic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently used. In some cases, the addition of water can be beneficial.[2][3] For challenging couplings, higher-boiling point solvents may be necessary to allow for higher reaction temperatures.
Experimental Protocols
The following protocols are generalized based on successful Suzuki-Miyaura couplings of related polychlorinated and polyfluorinated aromatic compounds. Optimization of specific parameters may be necessary for different arylboronic acids.
Protocol 1: General Procedure for Suzuki Cross-Coupling of this compound with Arylboronic Acids
This protocol utilizes a common palladium precatalyst and a bulky phosphine ligand.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst mixture by adding palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Seal the reaction vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the catalyst mixture to the reaction vessel under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions for Challenging Couplings
This protocol employs a different catalyst system and base, which may be more effective for less reactive boronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the phosphine ligand (dppf or P(t-Bu)₃) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the mixture to 110 °C with stirring for 18-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki cross-coupling of this compound with various arylboronic acids, based on analogous reactions with polychloroarenes.[9] Actual yields may vary depending on the specific substrate and reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (3) | Toluene | 110 | 24 | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | CPME/H₂O | 100 | 20 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | FcPPh₂ (3) | KF (3) | THF | 80 | 16 | 70-80 |
| 5 | N-Boc-indole-5-boronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2) | CPME/H₂O | 100 | 24 | 65-75 |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling reactions.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on Chloropentafluorobenzene
Introduction
Chloropentafluorobenzene (C₆ClF₅) is a highly versatile reagent in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the five fluorine atoms activates the aromatic ring, making it susceptible to attack by a wide range of nucleophiles.[1] This reactivity allows for the strategic formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, providing access to a diverse array of highly functionalized fluorinated aromatic compounds.[1][2] These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The substitution typically occurs at the para-position (C-4) relative to the chlorine atom, displacing a fluoride ion. This document provides detailed protocols for performing SNAr reactions on this compound with various nucleophiles.
General Reaction Scheme
The general transformation involves the reaction of this compound with a nucleophile (Nu-H), often in the presence of a base in a polar aprotic solvent, to yield the para-substituted product.
C₆ClF₅ + Nu-H → p-Nu-C₆F₄Cl + HF
Experimental Workflow
The general procedure for performing a nucleophilic aromatic substitution on this compound follows a standard sequence of laboratory operations, from preparation to final product analysis.
Caption: General workflow for SNAr reactions on this compound.
Summary of Reaction Conditions
The following table summarizes various reported conditions for the nucleophilic aromatic substitution on this compound and related polyfluoroarenes, showcasing the versatility of the reaction with different nucleophiles.
| Entry | Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenothiazine | K₂CO₃ | DMSO | 80 - 85 | 24 | High |
| 2 | Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | 24 | 96 |
| 3 | Hexafluorobenzene | Phenothiazine | K₃PO₄ | MeCN | 60 | 24 | Low |
| 4 | 2-(Chloromethyl)-thiophene | Potassium Phthalimide | - | DMF | 80 - 90 | 4 - 6 | - |
| 5 | 2-(Chloromethyl)-thiophene | Potassium Thioacetate | - | Acetone | RT | 2 - 4 | - |
| 6 | 2-(Chloromethyl)-thiophene | Sodium Cyanide | - | DMSO | 50 - 60 | 4 - 8 | - |
Data adapted from references[1][3][4]. Yields are qualitative where specific percentages were not provided. Entries 4-6 are on a different substrate but illustrate common conditions for N, S, and C nucleophiles.
Detailed Experimental Protocols
General Considerations:
-
Safety: this compound is a volatile and reactive chemical. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium cyanide (Protocol 3) is highly toxic and requires specialized handling procedures.
-
Reagents: Use anhydrous solvents where specified, as the presence of water can affect the reactivity of bases and nucleophiles.[5]
-
Reaction Monitoring: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or by analyzing aliquots using ¹⁹F NMR spectroscopy.[4][6]
Protocol 1: Synthesis of N-Substituted Derivatives with Amines
This protocol is adapted from the reaction of phenothiazines with polyfluoroarenes and is suitable for a range of amine nucleophiles.[1][3]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Amine nucleophile (e.g., Phenothiazine) (1.05 mmol, 1.05 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO), 5 mL
-
Screw-capped reaction tube or round-bottom flask with condenser
-
Nitrogen or Argon gas supply
-
Standard glassware for work-up and purification
Procedure:
-
Preparation: Add the amine nucleophile and potassium carbonate to a dry screw-capped reaction tube containing a magnetic stir bar.
-
Inerting: Seal the tube and place it under a high vacuum for 30-60 minutes to remove residual moisture. Backfill the tube with an inert gas (N₂ or Ar).
-
Reaction Setup: Unseal the tube and add anhydrous DMSO (5 mL) followed by this compound via syringe.
-
Reaction: Reseal the tube tightly and place it in a preheated oil bath at 80-85 °C. Stir the mixture vigorously for 24 hours.
-
Monitoring: After 24 hours, cool the reaction to room temperature and check for completion by TLC.
-
Work-up: Quench the reaction by pouring the mixture into water (50 mL). Transfer the mixture to a separatory funnel containing diethyl ether or ethyl acetate (50 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with the organic solvent (2 x 25 mL).
-
Washing: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
Protocol 2: Synthesis of S-Substituted Derivatives with Thiols
This protocol provides a general method for the reaction with sulfur nucleophiles to form thioethers.[4]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Thiol nucleophile (e.g., Thiophenol) (1.1 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 mmol, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
-
Round-bottom flask with condenser
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF (5 mL) and the base (K₂CO₃).
-
Nucleophile Activation: Add the thiol nucleophile to the suspension and stir for 15-20 minutes at room temperature to form the thiolate.
-
Reaction Setup: Add this compound to the mixture dropwise via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.
-
Monitoring: Monitor the disappearance of the starting material using TLC.
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing & Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate. Purify the resulting crude thioether by column chromatography or recrystallization.
Protocol 3: Synthesis of O-Substituted Derivatives with Alcohols/Phenols
This protocol outlines a general procedure for the synthesis of aryl ethers using oxygen nucleophiles.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Alcohol or Phenol nucleophile (1.1 mmol, 1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF, 5 mL
-
Round-bottom flask with condenser
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Nucleophile Activation: Cool the suspension to 0 °C in an ice bath. Add a solution of the alcohol or phenol in THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Reaction Setup: Add this compound to the resulting alkoxide/phenoxide solution.
-
Reaction: Heat the reaction to reflux (for THF) or ~60-80 °C (for DMF) and stir for 6-24 hours.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude aryl ether product by column chromatography.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chloropentafluorobenzene in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropentafluorobenzene (CPFB) is a versatile and highly valuable fluorinated building block in modern agrochemical synthesis. Its unique chemical properties, characterized by a stable pentafluorophenyl ring and a reactive chlorine atom, make it an ideal precursor for introducing the pentafluorophenyl moiety into complex molecules. This structural motif is known to enhance the biological efficacy, metabolic stability, and overall performance of active ingredients in pesticides, including herbicides, fungicides, and insecticides.[1] The primary synthetic route leveraging this compound is nucleophilic aromatic substitution (SNAr), where the fluorine atoms, particularly at the para position, are susceptible to displacement by a wide range of nucleophiles.[2]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical compounds, with a focus on practical methodologies for laboratory and process development settings.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the five fluorine atoms on the benzene ring activates the molecule towards nucleophilic attack, making SNAr a facile and efficient method for creating new carbon-heteroatom bonds.[3][4] The chlorine atom generally remains intact under typical SNAr conditions used to displace a fluorine atom, allowing for subsequent chemical modifications.[2]
Key Intermediates from this compound
This compound serves as a key starting material for the synthesis of several important agrochemical intermediates. The reaction with ammonia, for instance, yields 4-chloro-2,3,5,6-tetrafluoroaniline, a precursor for various pesticides.[5] Similarly, reaction with hydroxide sources can produce 4-chloro-2,3,5,6-tetrafluorophenol, another versatile intermediate.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound in the synthesis of agrochemical precursors.
Protocol 1: Synthesis of 4-Chloro-2,3,5,6-tetrafluoroaniline
This protocol describes the synthesis of 4-chloro-2,3,5,6-tetrafluoroaniline, a key intermediate for various agrochemicals, via the nucleophilic aromatic substitution of this compound with ammonia.[5]
Reaction Scheme:
Figure 1: Synthesis of 4-Chloro-2,3,5,6-tetrafluoroaniline.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| This compound | >99% purity |
| Aqueous Ammonia (28-30%) | ACS grade |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, <50 ppm water |
| Autoclave or sealed reactor | Capable of withstanding >10 atm pressure |
| Magnetic stirrer with heating | |
| Rotary evaporator | |
| Standard glassware | Round-bottom flasks, condensers, etc. |
| Extraction solvents | Diethyl ether, Ethyl acetate |
| Drying agent | Anhydrous sodium sulfate or magnesium sulfate |
Procedure:
-
In a high-pressure autoclave, charge this compound (1.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Add aqueous ammonia (3.0-5.0 eq).
-
Seal the reactor and heat the mixture to 80-100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 4-chloro-2,3,5,6-tetrafluoroaniline.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by GC) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temp. | 80-100 °C |
Protocol 2: Synthesis of a Fluorinated Pyridazinone Herbicide Intermediate
This protocol outlines a general procedure for the synthesis of a fluorinated pyridazinone, a class of compounds known for their herbicidal activity, using a derivative of this compound.[6][7]
Workflow Diagram:
Figure 2: Experimental workflow for pyridazinone synthesis.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| 4-Hydrazinyl-1-chloro-2,3,5,6-tetrafluorobenzene | Synthesized from the corresponding aniline |
| Diethyl ketomalonate | >98% purity |
| Ethanol | Anhydrous |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Standard glassware |
Procedure:
-
To a solution of 4-hydrazinyl-1-chloro-2,3,5,6-tetrafluorobenzene (1.0 eq) in anhydrous ethanol, add diethyl ketomalonate (1.1 eq).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired fluorinated pyridazinone intermediate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >97% |
| Reaction Time | 12-24 hours |
| Reaction Temp. | Reflux (~78 °C) |
Signaling Pathways and Mode of Action
The ultimate biological activity of agrochemicals derived from this compound is diverse and depends on the final molecular structure. For instance, many herbicides derived from fluorinated precursors act by inhibiting essential plant enzymes.
Figure 3: Logical relationship of synthesis to mode of action.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a variety of modern, high-performance agrochemicals. Its utility in SNAr reactions allows for the efficient introduction of the pentafluorophenyl moiety, a key structural feature for enhancing the biological activity and physicochemical properties of the final products. The protocols outlined in this document provide a practical foundation for researchers and scientists in the agrochemical industry to explore the vast potential of this versatile building block in the development of novel crop protection solutions. Further research into new reaction methodologies and the synthesis of novel derivatives will undoubtedly continue to expand the application of this compound in this critical field.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9936701B2 - Herbicidal compounds - Google Patents [patents.google.com]
- 4. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]
- 5. This compound CAS#: 344-07-0 [m.chemicalbook.com]
- 6. WO2014154828A1 - Pyridazinone derivatives as herbicides - Google Patents [patents.google.com]
- 7. WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide - Google Patents [patents.google.com]
Chloropentafluorobenzene as a derivatization reagent for GC-MS analysis
Initial literature searches for the use of chloropentafluorobenzene as a derivatization reagent for GC-MS analysis did not yield any established protocols or application notes. The primary application found for this compound in GC-MS is its use as a lock mass for high-resolution mass spectrometry to ensure mass accuracy.
However, a closely related and widely used group of derivatization reagents are those containing the pentafluorobenzyl (PFB) group, most notably Pentafluorobenzyl Bromide (PFB-Br) . These reagents are extensively used to enhance the detectability of a wide range of analytes in GC-MS, particularly with electron capture detection (ECD) and negative ion chemical ionization (NICI) mass spectrometry.
Therefore, this document will focus on the application of Pentafluorobenzyl Bromide (PFB-Br) as a derivatization reagent for GC-MS analysis to provide relevant and scientifically accurate information in line with the user's core request for detailed application notes and protocols.
Application Note: Enhanced Sensitivity and Selectivity in GC-MS Analysis using Pentafluorobenzyl Bromide (PFB-Br) Derivatization
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, many compounds of interest, such as organic acids, phenols, and thiols, exhibit poor chromatographic behavior or low sensitivity in their native form. Chemical derivatization is a crucial sample preparation step to overcome these limitations. Pentafluorobenzyl bromide (PFB-Br) is a versatile derivatizing reagent that reacts with nucleophilic functional groups to introduce a pentafluorobenzyl moiety. This derivatization significantly enhances the electron-capturing properties of the analytes, leading to substantial improvements in sensitivity and selectivity, especially when using electron capture detection (ECD) or negative ion chemical ionization (NICI) mass spectrometry.[1][2]
Principle of PFB-Br Derivatization
PFB-Br reacts with acidic protons in functional groups like carboxylic acids, phenols, and thiols through a nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent in the presence of a base, which acts as a catalyst by deprotonating the analyte to form a more potent nucleophile. The resulting PFB esters or ethers are more volatile, less polar, and highly responsive to electron-capturing detectors.
Applications
PFB-Br derivatization is widely employed in various fields, including:
-
Environmental Analysis: For the trace determination of phenols, carboxylic acids, and pesticides in water and soil samples.[3]
-
Clinical and Forensic Toxicology: For the analysis of drugs of abuse, metabolites, and biomarkers in biological matrices like urine and plasma.[3]
-
Food and Beverage Analysis: For the quantification of organic acids, flavor compounds, and contaminants.
-
Pharmaceutical Analysis: For the analysis of impurities and degradation products in drug formulations.
Quantitative Data Summary
The following tables summarize representative quantitative data from various applications of PFB-Br derivatization in GC-MS analysis.
Table 1: Performance Metrics for PFB-Br Derivatization of Various Analytes
| Analyte Class | Example Compound | Matrix | GC-MS Detection Mode | Limit of Detection (LOD) | Linearity (R²) | Reference |
| Carboxylic Acids | Fluoroacetic Acid | Beverages | Full-scan MS | 0.42 µg/mL | Not Specified | [3] |
| Phenoxy Acid Herbicides | 2,4-Dichlorophenoxyacetic Acid | Urine/Serum | SIM MS | 10 ng/mL | Not Specified | [3] |
| Fatty Alcohols | Various | Plasma | ECNICI-MS | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for PFB-Br Derivatization of Carboxylic Acids in Aqueous Samples
This protocol is a general guideline and may require optimization for specific analytes and matrices.
Materials:
-
Pentafluorobenzyl Bromide (PFB-Br) solution (e.g., 10% in a suitable organic solvent like acetone or toluene)
-
Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Aqueous sample containing the analyte
-
pH buffer (e.g., phosphate buffer, pH 6.5)
-
Anhydrous sodium sulfate
-
Reaction vials (e.g., 2 mL screw-cap vials with PTFE-lined septa)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Adjust the pH of 1 mL of the aqueous sample to approximately 6.5 using a suitable buffer.
-
Addition of Reagents: To a reaction vial, add the pH-adjusted sample, 500 µL of the organic extraction solvent (e.g., toluene) containing PFB-Br, and the phase-transfer catalyst.
-
Reaction: Tightly cap the vial and vortex for 1-2 minutes. Heat the mixture at a specified temperature (e.g., 60°C) for a designated time (e.g., 1 hour) with intermittent vortexing.[3] The optimal temperature and time should be determined experimentally.
-
Phase Separation: After the reaction is complete, allow the vial to cool to room temperature. Centrifuge to separate the aqueous and organic layers.
-
Extraction: Carefully transfer the organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The extract is now ready for injection into the GC-MS system.
Protocol 2: GC-MS Parameters for the Analysis of PFB-Derivatized Compounds
The following are typical GC-MS parameters that can be used as a starting point for method development.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV (for EI) |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
Visualizations
Caption: Experimental workflow for PFB-Br derivatization.
Caption: Generalized mechanism of PFB-Br derivatization.
References
- 1. PlumX [plu.mx]
- 2. Derivatizing Reagents for GC – The Buffers Strike Back [phenomenex.com]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Utilizing Chloropentafluorobenzene as a Lock Mass for Enhanced Mass Accuracy in High-Resolution GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In high-resolution mass spectrometry (HRMS), achieving and maintaining high mass accuracy is paramount for confident compound identification and elemental composition determination. Instrumental drift, temperature fluctuations, and other environmental factors can lead to shifts in the mass-to-charge ratio (m/z) calibration over the course of an analytical run. To counteract these shifts, a lock mass, a compound of known exact mass introduced concurrently with the sample, is often employed for real-time recalibration of the mass axis.[1]
This application note provides a detailed protocol for the use of chloropentafluorobenzene (C₆ClF₅) as a lock mass in high-resolution gas chromatography-mass spectrometry (GC-MS). With a theoretical exact mass of 201.9608685 Da, its molecular ion provides a stable and reliable reference point in a region of the mass spectrum often clear of common background interferences. The continuous infusion of this compound into the ion source ensures that each spectrum is corrected, significantly improving mass accuracy from the parts-per-million (ppm) level to the sub-ppm or low single-digit ppm range.
Principle of Lock Mass Correction
The fundamental principle of lock mass correction involves the continuous or periodic introduction of a reference compound (the lock mass) into the mass spectrometer's ion source simultaneously with the analyte(s) eluting from the gas chromatograph. The instrument software identifies the known m/z of the lock mass in each spectrum. Any deviation between the measured m/z and the theoretical exact mass of the lock mass is used to calculate a correction factor, which is then applied to the entire mass spectrum. This real-time recalibration effectively compensates for any mass drift that occurs during the analytical run, resulting in significantly improved mass accuracy for the analytes of interest.
Figure 1: Workflow of Lock Mass Correction.
Advantages of this compound as a Lock Mass
-
Distinct Mass: Its monoisotopic mass of 201.9609 Da is located in a region of the spectrum that is often free from common column bleed ions or other background signals.
-
Volatility: As a liquid with a boiling point of 122-123 °C, it is easily volatilized and introduced into the GC-MS system.
-
Simple Isotopic Pattern: The presence of one chlorine atom provides a characteristic isotopic pattern that can be easily recognized by the mass spectrometer software.
-
Stability: It is a stable compound that provides a consistent ion signal.
Quantitative Data Presentation
The use of a lock mass significantly improves mass accuracy. The following table illustrates the expected improvement in mass measurement accuracy for a selection of pesticide residues when using this compound as a lock mass in a high-resolution GC-TOF-MS system.
| Compound | Theoretical m/z | Measured m/z (No Lock Mass) | Mass Error (ppm) (No Lock Mass) | Measured m/z (With Lock Mass) | Mass Error (ppm) (With Lock Mass) |
| Diazinon | 304.1012 | 304.1025 | 4.3 | 304.1011 | -0.3 |
| Chlorpyrifos | 348.9288 | 348.9271 | -4.9 | 348.9289 | 0.3 |
| Atrazine | 215.0939 | 215.0949 | 4.6 | 215.0938 | -0.5 |
| Permethrin | 390.0816 | 390.0835 | 4.9 | 390.0814 | -0.5 |
| Bifenthrin | 422.0918 | 422.0901 | -4.0 | 422.0919 | 0.2 |
Note: The data presented in this table is representative of the typical performance improvement observed when using a lock mass and is compiled for illustrative purposes based on expected instrument performance.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
High-purity volatile solvent (e.g., hexane, isooctane, or acetone)
-
Gas-tight syringe
-
High-resolution gas chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or Q-TOF)
-
Heated transfer line or other suitable means for introducing a volatile liquid into the ion source.
Preparation of the Lock Mass Solution
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent.
-
From the stock solution, prepare a dilute working solution. The final concentration will need to be optimized for your specific instrument and its sensitivity. A starting point is typically in the range of 1-10 µg/mL. The goal is to achieve a stable and consistent ion signal for the lock mass without causing significant ion suppression of the analytes or saturating the detector.
Instrumental Setup and Lock Mass Introduction
The following protocol is a general guideline and should be adapted for your specific instrumentation. The example parameters are based on a Waters GCT Premier system.[2]
-
GC-MS System Preparation:
-
Equilibrate the GC-MS system according to the manufacturer's instructions.
-
Perform a standard instrument calibration (e.g., using PFTBA) as per your laboratory's SOP.
-
-
Lock Mass Introduction:
-
The most common method for introducing a volatile lock mass in GC-MS is through a heated transfer line that leads directly into the ion source.
-
Fill a gas-tight syringe with the dilute this compound working solution.
-
Place the syringe in a syringe pump and connect it to the heated transfer line using appropriate fittings.
-
Set the syringe pump to a low and constant infusion rate (e.g., 1-5 µL/min). The optimal flow rate will depend on the concentration of the lock mass solution and the sensitivity of the instrument.
-
Ensure the transfer line is heated to a temperature sufficient to vaporize the this compound and its solvent (e.g., 200-250 °C).
-
-
Mass Spectrometer Parameters (Example for GC-TOF-MS):
-
Software Configuration for Lock Mass Correction:
-
In your mass spectrometer's data acquisition software, enable the lock mass correction feature.
-
Enter the exact mass of the this compound molecular ion: 201.9609 .
-
Set a mass window for the lock mass (e.g., ±0.1 Da) to allow the software to find the lock mass peak.
-
Configure the frequency of the lock mass correction. For continuous infusion, this can typically be set to correct every scan.
-
Figure 2: Experimental Protocol Workflow.
Data Acquisition and Verification
-
Begin the infusion of the this compound lock mass solution and allow the signal to stabilize.
-
Inject your sample onto the GC column.
-
Acquire data for the entire chromatographic run.
-
After the analysis, review the data to ensure that the lock mass signal was stable throughout the run and that the mass accuracy of your target compounds has been improved.
Conclusion
The use of this compound as a lock mass is a robust and effective method for achieving high mass accuracy in high-resolution GC-MS analyses. By providing a constant and reliable reference point for real-time mass axis recalibration, it enables confident identification of unknown compounds and accurate confirmation of known analytes. The protocol outlined in this application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their laboratories, thereby enhancing the quality and reliability of their mass spectrometry data.
References
Application Note: Chloropentafluorobenzene as an Internal Standard for ¹⁹F NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to the potential use of chloropentafluorobenzene as an internal standard for quantitative ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines the desirable properties of a ¹⁹F NMR internal standard, the known characteristics of this compound, and a detailed protocol for its implementation.
Introduction to ¹⁹F NMR and the Role of Internal Standards
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique in pharmaceutical and chemical research due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[1] The large chemical shift dispersion of ¹⁹F NMR, typically spanning over 400 ppm for organofluorine compounds, minimizes signal overlap, a common challenge in ¹H NMR.[2][3]
For quantitative analysis (qNMR), where the concentration of a substance is determined, an internal standard is crucial. An internal standard is a compound of known concentration added to the sample, which allows for the accurate determination of the analyte's concentration by comparing the integral of its NMR signal to the integral of the standard's signal.
Desirable Properties of a ¹⁹F NMR Internal Standard
An ideal internal standard for ¹⁹F NMR spectroscopy should possess the following characteristics:
-
Chemical Inertness: The standard should not react with the analyte, solvent, or any other components in the sample.
-
Simple ¹⁹F NMR Spectrum: Ideally, the standard should exhibit a single, sharp resonance (a singlet) to simplify integration and avoid spectral overlap.
-
Chemical Shift in a Clear Region: The resonance of the standard should not overlap with the signals of the analyte or other components in the mixture.
-
High Purity and Stability: The standard must be of high, known purity and stable under the experimental conditions.
-
Good Solubility: It should be soluble in the deuterated solvent used for the NMR analysis.
-
Volatility (for easy removal): In some cases, a volatile standard is desirable so it can be easily removed from the sample after analysis.
-
Known Molecular Weight: A well-defined molecular weight is essential for accurate concentration calculations.
This compound: A Potential Internal Standard
This compound (C₆ClF₅) is a candidate for use as a ¹⁹F NMR internal standard, particularly in non-aqueous solutions. Its physical and chemical properties suggest its suitability for this application.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆ClF₅ |
| Molecular Weight | 202.51 g/mol |
| Boiling Point | 122-123 °C (at 750 mmHg)[4][5][6] |
| Density | 1.568 g/mL at 25 °C[5][6] |
| Form | Liquid[5] |
| Purity (typical) | ≥99% |
Rationale for Use:
-
Chemical Inertness: As a perhalogenated aromatic compound, this compound is expected to be chemically inert under most conditions used for NMR analysis.
-
¹⁹F NMR Spectrum: Due to its structure, it is expected to show three distinct signals in its ¹⁹F NMR spectrum corresponding to the ortho, meta, and para fluorine atoms. While not a single peak, these are often well-resolved from other signals.
-
Volatility: With a boiling point of 122-123 °C, it is sufficiently volatile for easy removal by rotary evaporation if sample recovery is necessary.
Comparison with Other Common ¹⁹F NMR Internal Standards
The choice of an internal standard often depends on the specific application and the chemical shifts of the analyte.
Table 2: Comparison of this compound with Common ¹⁹F NMR Internal Standards
| Property | This compound | Hexafluorobenzene (C₆F₆) | Trifluoroacetic Acid (TFA) |
| Molecular Weight | 202.51 g/mol | 186.06 g/mol | 114.02 g/mol |
| Boiling Point | 122-123 °C | 80.2 °C | 72.4 °C |
| ¹⁹F NMR Signal | 3 multiplets (expected) | 1 singlet | 1 singlet |
| Typical Chemical Shift | Solvent-dependent; must be determined experimentally | ~ -164.9 ppm | ~ -76.55 ppm |
| Pros | - Volatile for easy removal- Likely inert | - Single sharp peak- Volatile | - Single sharp peak- Water-soluble |
| Cons | - Multiple signals- Chemical shifts not widely documented | - Can react with strong nucleophiles | - Acidic, can react with basic samples- Chemical shift can be pH-dependent |
Experimental Protocol for using this compound as an Internal Standard
This protocol provides a step-by-step guide for using this compound as an internal standard for the quantitative analysis of a fluorine-containing analyte.
5.1. Materials and Equipment
-
This compound (≥99% purity)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR spectrometer with ¹⁹F capability
-
NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
5.2. Step 1: Determination of this compound Chemical Shifts (Reference Spectrum)
-
Prepare a solution of this compound in the desired deuterated solvent (e.g., 1-2 mg in 0.6 mL).
-
Acquire a ¹⁹F NMR spectrum.
-
Record the chemical shifts of the three signals corresponding to the ortho, meta, and para fluorine atoms. These will be your reference chemical shifts for this solvent.
5.3. Step 2: Preparation of the Internal Standard Stock Solution
-
Accurately weigh a precise amount of this compound (e.g., 20 mg) into a volumetric flask (e.g., 10 mL).
-
Dissolve the this compound in the chosen deuterated solvent and dilute to the mark to create a stock solution of known concentration.
5.4. Step 3: Sample Preparation for Quantitative Analysis
-
Accurately weigh a precise amount of the analyte into a vial.
-
Using a calibrated pipette, add a precise volume of the internal standard stock solution to the vial.
-
Add the required amount of deuterated solvent to dissolve the analyte and bring the total volume to the desired level for the NMR tube (typically 0.6-0.7 mL).
-
Vortex the sample until fully dissolved and transfer the solution to an NMR tube.
5.5. Step 4: ¹⁹F NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Set the spectrometer to the ¹⁹F nucleus.
-
Use the following key acquisition parameters for quantitative analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A conservative value of 30-60 seconds is often used if T₁ values are unknown.
-
Pulse Width: Use a calibrated 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the signals of interest.
-
Spectral Width (sw): Ensure the spectral width encompasses all signals from both the analyte and the internal standard.
-
5.6. Step 5: Data Processing and Quantification
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum carefully.
-
Apply a baseline correction.
-
Integrate the signals of the analyte and the internal standard. For this compound, integrate one of the well-resolved signals (e.g., the para-F signal).
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
References
- 1. spectrabase.com [spectrabase.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Formation of Pentafluorophenylmagnesium Chloride from Chloropentafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of pentafluorophenylmagnesium chloride, a crucial Grignard reagent for the introduction of the pentafluorophenyl group in organic synthesis, particularly in the development of fluorinated pharmaceuticals. Due to the low reactivity of the C-Cl bond in chloropentafluorobenzene, specialized protocols are required for the successful formation of this Grignard reagent.[1][2]
Introduction
The incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3][4] The pentafluorophenyl group is a key building block in the synthesis of many fluorinated compounds. Pentafluorophenylmagnesium chloride (C₆F₅MgCl) serves as a valuable nucleophilic source of the C₆F₅ anion, enabling the formation of carbon-carbon and carbon-heteroatom bonds. However, the formation of this Grignard reagent from the relatively inexpensive and accessible this compound is challenging due to the inertness of the aryl chloride.[1][2] This document outlines effective protocols for its preparation, including critical parameters such as solvent choice and magnesium activation.
Quantitative Data Summary
The successful formation of pentafluorophenylmagnesium chloride is highly dependent on the reaction conditions, particularly the choice of activator and solvent. The following table summarizes yields obtained under various experimental setups.
| Starting Material | Activator | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| This compound | Iodine | Tetrahydrofuran | 2.5 | Reflux | Good Yield | [1] |
| This compound | Ethylene Dibromide | Diethyl Ether | 2 | Reflux | 65-70 | [1] |
| This compound | Ethyl Bromide | Not Specified | 21 | Not Specified | ~20 | [2] |
Experimental Protocols
Protocol 1: Grignard Reagent Formation using Iodine Activation in Tetrahydrofuran
This protocol is adapted from a patented procedure and is suitable for achieving a good yield of the Grignard reagent.[1]
Materials:
-
Magnesium turnings
-
This compound (C₆F₅Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Anhydrous Diethyl Ether (for washing)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard Schlenk line glassware
Procedure:
-
Preparation of Glassware: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.00 g) into a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Add a single crystal of iodine.
-
Initiation of Reaction: Add a small amount of anhydrous THF (10 ml) to the flask to cover the magnesium turnings. Add this compound (2.03 g). The reaction is initiated by gentle heating. A vigorous exothermic reaction should then occur.[1]
-
Formation of Grignard Reagent: Once the reaction has initiated, as indicated by a color change and gentle refluxing, reflux the mixture for 2.5 hours. During this time, a precipitate may form.[1]
-
Reaction Work-up (for analysis): After cooling, the reaction mixture can be hydrolyzed by the slow addition of dilute sulfuric acid to a sample to confirm the formation of pentafluorobenzene.
Protocol 2: Grignard Reagent Formation using Ethylene Dibromide Activation in Diethyl Ether
This protocol utilizes ethylene dibromide as an entrainment agent to activate the magnesium surface and facilitate the Grignard reagent formation.[1]
Materials:
-
Magnesium turnings
-
This compound (C₆F₅Cl)
-
Anhydrous Diethyl Ether
-
Ethylene Dibromide
-
Nitrogen or Argon gas for inert atmosphere
-
Standard Schlenk line glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Magnesium Activation: To a flask containing magnesium turnings (1.50 g) in dry diethyl ether (15 ml), add ethylene dibromide (0.5 ml). The reaction should start with refluxing. An additional 0.5 ml of ethylene dibromide can be added after 15 minutes to ensure complete activation.[1]
-
Addition of this compound: After an additional 10 minutes, add this compound (1.01 g).[1]
-
Maintaining the Reaction: Add further portions of ethylene dibromide (0.5 ml after 20 and 50 minutes, and 0.15 ml after 80 minutes) to maintain the reaction.[1]
-
Completion: The reaction is completed by refluxing for an additional 30 minutes. The total reaction time is approximately 2 hours.[1]
Visualizations
Reaction Pathway
Caption: Formation of Pentafluorophenylmagnesium Chloride.
Experimental Workflow
Caption: General Experimental Workflow.
Application Notes for Drug Development
The pentafluorophenyl group is a valuable moiety in medicinal chemistry. Its introduction into a molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, often leading to improved drug candidates.[3] Pentafluorophenylmagnesium chloride is a key reagent for installing this group.
Key Applications in Synthesis:
-
Formation of C-C Bonds: The Grignard reagent reacts with a wide range of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds, leading to the synthesis of complex fluorinated molecules.[5] For example, the reaction with an aldehyde will yield a secondary alcohol containing the pentafluorophenyl group.
-
Synthesis of Fluorinated Heterocycles: Many active pharmaceutical ingredients (APIs) are heterocyclic compounds. Pentafluorophenylmagnesium chloride can be used to introduce the C₆F₅ group onto heterocyclic scaffolds, a common strategy in the development of new kinase inhibitors and other targeted therapies.
-
Precursor to other Organometallics: The Grignard reagent can be used to prepare other pentafluorophenyl organometallic compounds, such as pentafluorophenyl copper reagents, which have distinct reactivity profiles.[6]
-
Synthesis of Fluorinated Penicillins: The Grignard reagent can be used to prepare pentafluorobenzoic acid, which can then be converted to the corresponding acid halide. These acid halides have been utilized in the synthesis of pentafluorophenyl penicillins, which have shown in vitro activity against various bacteria.[2]
Considerations for Drug Development Professionals:
-
Scalability: The protocols described can be scaled up for the production of larger quantities of the Grignard reagent, which is essential for preclinical and clinical development supply.[7]
-
Cost-Effectiveness: The use of this compound as a starting material is more economical compared to the bromo or iodo analogues, making the synthesis more viable for large-scale production.[2]
-
Safety: Grignard reactions are exothermic and require careful control of reaction conditions, especially on a larger scale. The use of an entrainment agent like ethylene dibromide can help to ensure a smooth and controlled initiation.[1]
The development of robust and scalable methods for the synthesis of pentafluorophenylmagnesium chloride is a critical enabler for the discovery and development of novel fluorinated pharmaceuticals.
References
- 1. DE1223383B - Process for the preparation of pentafluorophenyl magnesium chloride - Google Patents [patents.google.com]
- 2. US3412162A - Method of preparing pentafluorophenyl magnesium chloride - Google Patents [patents.google.com]
- 3. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of Pentafluorohalobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of Chloropentafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving chloropentafluorobenzene. This versatile building block offers a gateway to a wide array of highly fluorinated compounds, which are of significant interest in medicinal chemistry, materials science, and agrochemicals due to their unique electronic properties, metabolic stability, and lipophilicity.
The protocols outlined below are based on established methodologies for palladium-catalyzed reactions of aryl chlorides and fluoroarenes. While this compound presents a challenging substrate due to the electron-withdrawing nature of the pentafluorophenyl ring, successful couplings can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is a powerful tool for the synthesis of arylalkynes, which are precursors to many complex organic molecules. For deactivated aryl chlorides like this compound, a copper-free protocol can be effective.
Quantitative Data for Sonogashira Coupling of Aryl Chlorides
| Entry | Aryl Halide | Alkyne | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Chloride | Phenylacetylene | 3 mol% PdCl₂(PPh₃)₂ | TBAF (3) | - | 80 | 0.5-2 | Moderate to Excellent |
| 2 | Aryl Iodide | Phenylacetylene | 0.5 mol% PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 3 | 72-99[1] |
| 3 | Aryl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine | Anhydrous | RT | - | - |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is adapted from a general method for the coupling of aryl halides with terminal alkynes.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%).
-
Add tetrabutylammonium fluoride (3.0 mmol, 3.0 equiv).
-
Add anhydrous, degassed solvent (5 mL).
-
Seal the flask and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Workflow
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide. It is widely used for the synthesis of biaryls. For challenging aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands are often required.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Chloride | Phenylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT | - | High |
| 2 | Aryl Chloride | Phenylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | - | High |
| 3 | Deactivated Aryl Chloride | Phenylboronic Acid | Pd(PPh₃)₄ / (t-Bu)PCy₂ | - | - | - | - | up to 92[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of aryl chlorides with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃) or Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PCy₃, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed solvent (5 mL).
-
Seal the flask and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is particularly useful for synthesizing arylamines, which are common motifs in pharmaceuticals. The amination of electron-deficient aryl chlorides often requires strong bases and specialized phosphine ligands.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Chloride | Secondary Amine | Pd(dba)₂ / XPhos | NaOt-Bu | Toluene | Reflux | 6 | Good |
| 2 | Aryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ / Buchwald Ligand | NaOt-Bu or Cs₂CO₃ | Toluene/Dioxane | 80-110 | - | - |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of aryl chlorides.[4]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Strong base (e.g., Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add the strong base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed solvent (5 mL).
-
Seal the flask and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Reaction Logic
Heck Reaction
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the formation of C-C bonds and the synthesis of complex olefinic structures.
Quantitative Data for Heck Reaction of Aryl Halides
| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Iodide | Styrene | Pd(OAc)₂ (5 mol%) | K₂CO₃ | DMF | 60 | 12 | Excellent |
| 2 | Aryl Halide | Electron-rich olefin | Pd(OAc)₂ / dppp | [HNEt₃][BF₄] | DMF | - | - | High |
Experimental Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction of aryl halides with olefins.[5]
Materials:
-
This compound
-
Alkene (e.g., Styrene, Acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, dppp)
-
Base (e.g., Triethylamine (NEt₃), Potassium carbonate (K₂CO₃))
-
Solvent (e.g., DMF, Acetonitrile)
-
Reaction vial
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add the alkene (1.5 mmol, 1.5 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the solvent (5 mL).
-
Seal the vial and heat the reaction mixture at 100-120 °C with stirring.
-
Monitor the reaction progress by GC-MS.
-
After cooling, filter the reaction mixture to remove the palladium catalyst and inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Cyanation
Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are versatile intermediates in organic synthesis. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) is a significant advantage.
Quantitative Data for Cyanation of Aryl Chlorides
| Entry | Aryl Halide | Cyanide Source | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Chloride | K₄[Fe(CN)₆]·3H₂O | Pd Precatalyst / Ligand | KOAc | Dioxane/H₂O | 70-120 | 12 | up to 96[6] |
| 2 | Aryl Bromide | K₄[Fe(CN)₆] | 0.1 mol% Pd(OAc)₂ | Na₂CO₃ | DMA | 120 | 5 | 10[3] |
Experimental Protocol: Cyanation with Potassium Hexacyanoferrate(II)
This protocol is based on a general method for the cyanation of aryl chlorides.[2][6]
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium precatalyst (e.g., palladacycle)
-
Phosphine ligand
-
Potassium acetate (KOAc)
-
Dioxane
-
Water
-
Reaction vial
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add potassium hexacyanoferrate(II) trihydrate (0.5 mmol, 0.5 equiv).
-
Add the palladium precatalyst (0.002 mmol, 0.2 mol%) and the ligand (0.002 mmol, 0.2 mol%).
-
Add potassium acetate (0.125 mmol, 0.125 equiv).
-
Add dioxane (2.5 mL) and water (2.5 mL).
-
Seal the vial and heat the reaction mixture at 70-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 2,3,5,6-Tetrafluorothiophenol from Chloropentafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2,3,5,6-tetrafluorothiophenol from chloropentafluorobenzene. This synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the preparation of polyfluorinated aromatic compounds. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution. This protocol outlines the reaction setup, purification procedures, and analytical characterization of the final product.
Introduction
Polyfluorinated thiophenols are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple fluorine atoms on the aromatic ring can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The synthesis of 2,3,5,6-tetrafluorothiophenol from the readily available starting material this compound provides a practical route to this important intermediate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrosulfide anion acts as a nucleophile, displacing a chlorine or fluorine atom on the electron-deficient pentafluorophenyl ring.
Reaction Principle
The synthesis of 2,3,5,6-tetrafluorothiophenol from this compound is based on the principle of nucleophilic aromatic substitution (SNAr). The highly electronegative fluorine and chlorine atoms on the benzene ring make it susceptible to attack by nucleophiles. The reaction with a hydrosulfide source, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), facilitates the displacement of a halogen atom to form the corresponding thiophenol. While displacement of a fluorine atom is common, under specific conditions, the chlorine atom can also be substituted.
Data Presentation
The following table summarizes the key quantitative data for the starting material, reagent, and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Purity (%) |
| This compound | C₆ClF₅ | 202.51 | 117-118 | 1.423 | >98 |
| Sodium Hydrosulfide (anhydrous) | NaSH | 56.06 | - | - | >95 |
| 2,3,5,6-Tetrafluorothiophenol | C₆H₂F₄S | 182.14 | 152-153 | 1.4865 | >97 |
Experimental Protocol
This protocol details the synthesis of 2,3,5,6-tetrafluorothiophenol from this compound.
Materials:
-
This compound (C₆ClF₅)
-
Sodium Hydrosulfide (NaSH), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous sodium hydrosulfide (5.6 g, 0.1 mol).
-
Solvent Addition: Under a nitrogen atmosphere, add 100 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension for 15 minutes at room temperature.
-
Addition of Starting Material: Slowly add this compound (20.25 g, 0.1 mol) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold 2M hydrochloric acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2,3,5,6-tetrafluorothiophenol.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2,3,5,6-tetrafluorothiophenol.
Caption: Experimental workflow for the synthesis of 2,3,5,6-tetrafluorothiophenol.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the nucleophilic aromatic substitution reaction.
Caption: Logical pathway of the SNAr reaction for tetrafluorothiophenol synthesis.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 2,3,5,6-tetrafluorothiophenol from this compound. This application note serves as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of this key fluorinated building block. The provided diagrams offer a clear visualization of the experimental workflow and the underlying reaction mechanism. Careful adherence to the protocol and safety precautions is essential for a successful and safe synthesis.
Application Notes and Protocols for the Sonogashira Coupling of Chloropentafluorobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling of chloropentafluorobenzene with various terminal alkynes. This reaction is a powerful tool for the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The protocols and data presented herein are intended to serve as a practical resource for laboratory work.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and, in its classic form, a copper(I) co-catalyst in the presence of an amine base.[1][2] Due to the electron-withdrawing nature of the fluorine atoms, this compound can be a challenging substrate for some cross-coupling reactions. However, the Sonogashira coupling has been shown to be an effective method for its functionalization. Both traditional copper-cocatalyzed and copper-free conditions have been developed to facilitate this transformation.[3][4]
Reaction Mechanism
The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. In copper-free variations, the mechanism is modified, with the alkyne coordinating directly to the palladium center.
Diagram of the Copper-Catalyzed Sonogashira Coupling Mechanism
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
Experimental Protocols
Two representative protocols are provided below: a standard copper-catalyzed method and a copper-free alternative. These protocols are general and may require optimization for specific substrates and scales.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from standard procedures for the coupling of aryl halides with terminal alkynes.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (to make a ~0.2 M solution) and the amine base (e.g., triethylamine, 2.5 equiv) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on modern variations that avoid the use of a copper co-catalyst, which can sometimes lead to alkyne homocoupling (Glaser coupling).[7][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) (0.5-2 mol%)
-
Phosphine ligand (e.g., cataCXium A) (1-4 mol%)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 2-MeTHF or dioxane)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., 1 mol%), the phosphine ligand (e.g., 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the anhydrous solvent (to make a ~0.2 M solution) followed by the terminal alkyne (1.5 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the reaction's progress by TLC or GC.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Experimental Workflow
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 8. ijnc.ir [ijnc.ir]
Application Notes and Protocols: Preparation of Perfluorinated Biphenyls via Ullmann Coupling of Chloropentafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of decafluorobiphenyl, a key perfluorinated biphenyl, through the Ullmann condensation of chloropentafluorobenzene. The Ullmann reaction is a well-established method for the formation of biaryl compounds through the copper-promoted coupling of aryl halides.[1][2][3] This protocol outlines the classical approach utilizing copper powder at elevated temperatures in a polar aprotic solvent.
Introduction
Perfluorinated biphenyls are of significant interest in medicinal chemistry, materials science, and drug development due to their unique physicochemical properties, including high thermal stability, chemical inertness, and lipophilicity. The synthesis of symmetrical perfluorinated biphenyls can be efficiently achieved through the Ullmann homocoupling reaction. The classic Ullmann reaction involves the self-coupling of an aryl halide in the presence of a copper catalyst at high temperatures.[1][3][4] While modern variations exist, the traditional copper powder-mediated approach remains a robust and accessible method.
This protocol focuses on the preparation of decafluorobiphenyl from this compound. The reaction proceeds by the copper-mediated dimerization of two this compound molecules.
Reaction Scheme
Figure 1. General workflow for the Ullmann coupling of this compound.
Experimental Protocol
This protocol is a representative example of a classical Ullmann coupling reaction. Optimization of reaction time, temperature, and solvent may be necessary to achieve desired yields and purity.
Materials:
-
This compound (C₆F₅Cl)
-
Copper powder, fine grade
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add copper powder (2.0 equivalents).
-
Activation of Copper (Optional but Recommended): To potentially improve reaction rates and yields, the copper powder can be activated prior to use. This can be achieved by washing the copper powder with dilute hydrochloric acid, followed by water, ethanol, and then ether, and finally drying under vacuum.
-
Addition of Reactants: Under a continuous flow of inert gas, add anhydrous dimethylformamide (DMF) to the flask to create a slurry of the copper powder. Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a high temperature, typically in the range of 150-200 °C, with vigorous stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for several hours to overnight.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by slowly adding a dilute solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane or a hexane/dichloromethane solvent system. Alternatively, recrystallization from a suitable solvent like ethanol can be employed.
-
Characterization: The purified decafluorobiphenyl should be characterized by standard analytical techniques such as ¹⁹F NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Data Presentation
Table 1: Representative Reaction Parameters and Yields for Ullmann Coupling of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Catalyst | Copper Powder | [5] |
| Solvent | Dimethylformamide (DMF) | [4] |
| Temperature | 150-200 °C | [1] |
| Reaction Time | 12-24 hours | Varies |
| Product | Decafluorobiphenyl | N/A |
| Typical Yield | Moderate to Good | Varies |
Signaling Pathways and Logical Relationships
The mechanism of the Ullmann reaction is complex and not fully elucidated, but it is generally believed to proceed through organocopper intermediates.
Figure 2. A simplified proposed mechanism for the Ullmann coupling reaction.
Conclusion
The Ullmann coupling of this compound provides a direct route to decafluorobiphenyl. While the reaction conditions are often harsh, requiring high temperatures, it remains a valuable synthetic tool. For improved yields and milder conditions, researchers may consider using "activated" copper or exploring modern ligand-assisted copper-catalyzed coupling reactions. Careful purification of the product is essential to remove copper salts and unreacted starting material.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Commercial Chloropentafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial chloropentafluorobenzene. Our goal is to offer practical guidance on identifying and removing common impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial-grade this compound?
Commercial this compound (C₆ClF₅) is often synthesized by the fluorination of hexachlorobenzene (C₆Cl₆).[1] Consequently, the primary impurities are typically under-fluorinated chlorofluorobenzenes. The most common of these are isomers of dichlorotetrafluorobenzene (C₆Cl₂F₄). Other potential impurities can include residual starting materials, other polychlorinated or polyfluorinated benzene derivatives, and solvents used in the manufacturing process. The exact impurity profile can vary between suppliers.[2]
Q2: How can I assess the purity of my this compound sample?
Capillary Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective method for assessing the purity of this compound. GC-MS is particularly powerful as it can help in the identification of unknown impurities.[2][3][4][5] High-Performance Liquid Chromatography (HPLC) can also be used, but GC is generally preferred for its higher resolution of volatile halogenated compounds.[3]
Q3: What are the primary methods for purifying commercial this compound?
The most common and effective purification methods for this compound are:
-
Fractional Distillation: This is a suitable method for separating this compound from impurities with different boiling points.
-
Preparative Gas Chromatography (Prep-GC): This technique offers very high resolution and is ideal for isolating highly pure this compound, especially for applications requiring very low impurity levels.[6][7]
-
Azeotropic Distillation: This method can be employed if this compound forms an azeotrope with certain impurities, which are difficult to separate by conventional distillation.
Q4: My this compound sample appears to be degrading during distillation. What could be the cause?
This compound is generally thermally stable. However, at elevated temperatures, especially in the presence of certain contaminants, thermal decomposition can occur.[1] It is also important to ensure the distillation apparatus is dry, as the presence of water at high temperatures could potentially lead to hydrolysis, although specific data on the hydrolysis of this compound under these conditions is limited.[8] To mitigate thermal decomposition, consider using fractional distillation under reduced pressure (vacuum distillation), which lowers the boiling point of the liquid.[9][10]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of impurities.
-
Possible Cause: Insufficient column efficiency.
-
Solution:
-
Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., structured packing).
-
Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.
-
Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time.
-
Issue 2: Product loss during distillation.
-
Possible Cause: Inefficient condensation or leaks in the apparatus.
-
Solution:
-
Ensure a steady and adequate flow of coolant through the condenser.
-
Check all joints and connections for leaks. Use appropriate grease or seals for ground glass joints.
-
Insulate the distillation head and column to minimize heat loss.
-
Issue 3: Bumping or uneven boiling.
-
Possible Cause: Lack of boiling chips or inadequate stirring.
-
Solution:
-
Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Ensure vigorous and consistent stirring throughout the distillation process.
-
Preparative Gas Chromatography (Prep-GC)
Issue 1: Co-elution of the product and impurities.
-
Possible Cause: Inappropriate column or temperature program.
-
Solution:
-
Select a GC column with a different stationary phase polarity to alter the selectivity.
-
Optimize the temperature program. A slower temperature ramp or an isothermal period at a specific temperature can improve the resolution of closely eluting peaks.
-
Reduce the injection volume to avoid column overloading.
-
Issue 2: Low recovery of the purified product.
-
Possible Cause: Inefficient trapping of the collected fraction.
-
Solution:
-
Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to effectively condense the eluting product.
-
Check for leaks in the collection system.
-
Optimize the split ratio to direct a larger portion of the eluent to the collection trap.
-
Quantitative Data Summary
The following table summarizes the typical physical properties of this compound and a common impurity, dichlorotetrafluorobenzene. This data is crucial for developing effective purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆ClF₅ | 202.51 | 122-123 |
| Dichlorotetrafluorobenzene (isomers) | C₆Cl₂F₄ | 218.96 | ~140-150 (varies by isomer) |
Note: The boiling point of dichlorotetrafluorobenzene isomers can vary. The provided range is an approximation.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol provides a general procedure for the purification of this compound by fractional distillation.
Materials:
-
Commercial this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Magnetic stirrer and stir bar or boiling chips
-
Vacuum adapter and vacuum source (for reduced pressure distillation)
Procedure:
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Charging the Flask: Add the commercial this compound and a magnetic stir bar or boiling chips to the round-bottom flask.
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Slowly increase the temperature until the liquid begins to boil and the vapor starts to rise up the fractionating column.
-
Control the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction at the expected boiling point of this compound (122-123 °C at atmospheric pressure).
-
If a higher boiling impurity is present, the temperature will rise after the main product has distilled. Collect this as a separate fraction.
-
-
Reduced Pressure (Optional): For heat-sensitive applications, perform the distillation under reduced pressure. The boiling point will be significantly lower.
-
Analysis: Analyze the purity of the collected fractions using GC-FID or GC-MS.
Protocol 2: Purity Analysis by Capillary Gas Chromatography (GC)
This protocol outlines a general method for analyzing the purity of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column: A non-polar or medium-polarity column is generally suitable (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).
Typical GC Conditions (starting point for optimization):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial Temp: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 200 °C | |
| Hold: 5 min | |
| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The peak area percentage can be used to estimate the relative purity of the sample. For more accurate quantification, use an internal or external standard method.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Natural Products by Preparative Gas Chromatography [ouci.dntb.gov.ua]
- 8. Reaction of some strong N-bases with this compound in the presence of water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting low yields in chloropentafluorobenzene cross-coupling
This technical support guide provides troubleshooting advice for researchers encountering low yields in cross-coupling reactions with chloropentafluorobenzene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion of my this compound starting material?
Low conversion is a frequent issue and can often be attributed to suboptimal reaction conditions for the activation of the relatively inert C-Cl bond of this compound. Key factors to investigate include the catalyst system, reaction temperature, and choice of base.
Troubleshooting Steps:
-
Evaluate the Catalyst System: The combination of the palladium or nickel source and the ligand is critical. For challenging substrates like this compound, standard catalysts may not be effective.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[1] These ligands stabilize the metal center and facilitate the oxidative addition step.
-
Catalyst Precursor: Use a Pd(0) source or an efficient precatalyst to ensure the active catalytic species is readily formed.[1] Inefficient reduction of a Pd(II) precatalyst can lead to low activity.
-
Consider Nickel Catalysts: Nickel-based catalysts, such as Ni(PCy₃)₂Cl₂, have shown high efficacy in activating aryl fluorides and chlorides and can be a powerful alternative to palladium.[2][3]
-
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond cleavage.[1] Consider running small-scale reactions at incrementally higher temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal point. Microwave irradiation can also be a highly effective method for safely and rapidly reaching higher temperatures and improving yields.[4][5]
-
Select an Appropriate Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation step in Buchwald-Hartwig aminations.
-
For Suzuki reactions, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]
-
For Buchwald-Hartwig aminations, strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Q2: My reaction is producing significant side products, such as homocoupled arenes or protodehalogenated this compound. How can I minimize these?
The formation of byproducts is a clear indicator of non-optimal reaction conditions, often related to the catalyst's stability and the reaction environment.
Troubleshooting Steps:
-
Ensure Rigorous Exclusion of Oxygen: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[1] Ensure your reaction setup is thoroughly degassed by performing several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[1][6] Solvents should also be properly degassed before use.
-
Optimize Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can sometimes lead to more side reactions. Conversely, if the catalyst is deactivating, a slightly higher loading might be necessary. It is best to screen a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.
-
Protodehalogenation: The replacement of the chlorine atom with a hydrogen atom can occur if a hydride source is present. Some solvents, like dioxane, can act as hydride donors.[7] If protodehalogenation is a significant issue, consider switching to a different solvent.
Q3: I am attempting a Suzuki-Miyaura coupling with a boronic acid, but I am seeing significant decomposition or protodeboronation of the boronic acid. What can I do?
Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).
Troubleshooting Steps:
-
Use a Milder Base: If you suspect the base is too harsh and causing decomposition of your boronic acid, consider screening milder bases. For instance, potassium fluoride (KF) can be an effective alternative to strong carbonate bases.[7]
-
Switch to a More Stable Boron Reagent: If protodeboronation persists, consider replacing the boronic acid with a more robust derivative, such as a pinacol boronate ester (BPin) or a trifluoroborate salt (BF₃K).[1][8] These are often more stable under challenging reaction conditions.
-
Control Water Content: While a small amount of water is often necessary for the transmetalation step in Suzuki couplings, especially with trifluoroborate salts, excess water can promote protodeboronation.[7] Ensure you are using anhydrous solvents if your protocol calls for it, or carefully control the amount of water added if using a biphasic system.
Quantitative Data Summary
The following tables summarize reaction conditions that have been reported for cross-coupling reactions involving challenging aryl chlorides and fluorides. These can serve as a starting point for optimization.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | n-BuPAd₂ (cataCXium A) | Cs₂CO₃ | Toluene | 100 | High | [8] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 100 | Good to Excellent | [1] |
Table 2: Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | High | [5] |
| Pd(OAc)₂ | CyPFtBu (JosiPhos) | NaOtBu | Toluene | 100 | Good to Excellent | [9] |
| PEPPSI-IPr | - | NaOtBu | CPME | 100 | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or its derivative (1.2–1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2-3 equiv.) followed by the degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[1]
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visual Troubleshooting Guides
The following diagrams provide a visual workflow for troubleshooting common issues in cross-coupling reactions.
Caption: A workflow diagram for troubleshooting low yields.
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 3. Nickel-catalyzed cross-coupling reaction of aryl fluorides and chlorides with grignard reagents under nickel/magnesium bimetallic cooperation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Side reactions of chloropentafluorobenzene with strong nucleophiles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chloropentafluorobenzene and strong nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with strong nucleophiles?
The primary mechanism is Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination pathway.[1][2] Due to the high electronegativity of the five fluorine atoms, the benzene ring is highly electron-deficient and activated for attack by nucleophiles.[3][4] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5]
Q2: Which atom is the leaving group in these reactions, Chlorine or Fluorine?
In nucleophilic aromatic substitution on this compound, a fluorine atom is typically the leaving group. The strong electron-withdrawing nature of the fluorine atoms activates the ring, and the C-F bond is susceptible to cleavage in the elimination step of the SNAr mechanism.[3][4] Experimental data shows that selective C-F bond functionalization can occur while the chlorine atom remains intact.[3] The substitution generally occurs at the para-position relative to the chlorine atom due to electronic and steric factors.[3]
Q3: Which solvents and bases are recommended for these reactions?
Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) are highly effective as they can solvate the cation of the base while leaving the nucleophile relatively free and highly reactive.[3][6] The choice of base depends on the nucleophile. For amines or thiols, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used.[3] For very weak nucleophiles or less reactive substrates, stronger bases may be required.
Q4: How does the strength of the nucleophile affect the reaction?
A stronger nucleophile will generally lead to a faster reaction rate. For SNAr reactions, nucleophilicity is critical.[7] Anionic nucleophiles (e.g., thiolates, alkoxides) are typically more reactive than their neutral counterparts (thiols, alcohols).[8] The electron-deficient nature of the this compound ring makes it a good electrophile, but a potent nucleophile is still required for efficient reaction.[7]
Troubleshooting Guides
Guide 1: Reactions with Amine Nucleophiles (e.g., NH₃, RNH₂, R₂NH)
Problem: Low yield of the desired mono-substituted product.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Verify Reagents: Ensure the amine and base are pure and dry. 2. Increase Temperature: Gently increase the reaction temperature. Reactions in DMSO are often run at 85 °C or higher.[3] 3. Extend Reaction Time: Monitor the reaction by TLC or GC/MS to determine the point of maximum conversion. |
| Di-substitution or Poly-substitution | 1. Control Stoichiometry: Use a limited amount of the amine nucleophile (e.g., 1.0-1.2 equivalents) or use this compound as the limiting reagent. 2. Slow Addition: Add the amine slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Poor Solubility | 1. Solvent Choice: Ensure all reagents, particularly the base, are at least partially soluble in the chosen solvent. DMSO is often superior to MeCN for this reason.[3] |
Problem: Formation of multiple isomers.
When reacting with ammonia, for instance, a mixture of 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline can be formed.[9][10][11]
| Possible Cause | Troubleshooting Steps |
| Kinetic vs. Thermodynamic Control | 1. Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable para-substituted product. 2. Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with different polar aprotic solvents. |
| Steric Hindrance | 1. Bulky Nucleophiles: Using a bulkier amine may increase the selectivity for the less sterically hindered para position. |
Guide 2: Reactions with Thiol Nucleophiles (e.g., RSH)
Problem: Significant formation of disulfide (RSSR) byproduct.
| Possible Cause | Troubleshooting Steps |
| Oxidation of Thiol | 1. Inert Atmosphere: The thiol/thiolate is susceptible to oxidation by atmospheric oxygen.[12][13] Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain it under a positive pressure. 2. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Reaction with Electrophilic Intermediates | 1. Control Stoichiometry: Ensure complete deprotonation of the thiol to the thiolate before adding this compound to prevent reaction between the thiolate and unreacted thiol. |
Problem: Reaction fails to initiate.
| Possible Cause | Troubleshooting Steps |
| Insufficient Base Strength | 1. Base Selection: The thiolate anion is the active nucleophile. The pKa of the thiol must be considered. A base like K₂CO₃ may not be strong enough for all thiols. Consider a stronger base like sodium hydride (NaH) to pre-form the thiolate. |
| Poor Nucleophilicity | 1. Solvent Choice: In polar protic solvents, the nucleophilicity of the thiolate can be reduced by hydrogen bonding.[8] Ensure a polar aprotic solvent is used. |
Data Presentation
Table 1: Regioselectivity in the Ammonolysis of this compound
This table summarizes the products formed during the reaction of this compound with ammonia in polar aprotic solvents, as documented in the literature.[9][10][11]
| Nucleophile | Product 1 (Major/Para) | Product 2 (Minor/Ortho) |
| Ammonia (NH₃) | 4-Chloro-2,3,5,6-tetrafluoroaniline | 2-Chloro-3,4,5,6-tetrafluoroaniline |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol is a representative starting point for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and inert gas inlet (N₂ or Ar)
-
Standard glassware for aqueous workup and extraction
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous K₂CO₃ and anhydrous DMSO.
-
Reagent Addition: Add the amine nucleophile to the stirring suspension.
-
Initiation: Add this compound to the mixture.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted product.
Visualizations
Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.
Caption: A logical workflow to diagnose and resolve experiments with low product yields.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound CAS#: 344-07-0 [m.chemicalbook.com]
- 10. This compound 99 344-07-0 [sigmaaldrich.com]
- 11. This compound | 344-07-0 [amp.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Reactivity of Chloropentafluorobenzene with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the complexities of using chloropentafluorobenzene in the presence of strong bases. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the successful and safe execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of strong bases?
A1: this compound is a relatively stable aromatic compound due to the high strength of the carbon-fluorine bonds. However, the fluorine atoms are strong electron-withdrawing groups, which activate the benzene ring towards nucleophilic aromatic substitution (SNAr). In the presence of strong bases, which are often potent nucleophiles, this compound can undergo substitution reactions, where a fluorine atom or the chlorine atom is displaced by the nucleophile. The stability is therefore conditional and depends on the strength of the base, reaction temperature, and solvent.
Q2: What is the typical mechanism of reaction between this compound and strong bases?
A2: The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr). This mechanism involves a two-step process:
-
Nucleophilic Attack: The strong base (nucleophile) attacks the carbon atom bearing a halogen (either chlorine or fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The halide ion (Cl⁻ or F⁻) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
The high electronegativity of the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.
Q3: Which halogen is preferentially substituted in this compound?
A3: In SNAr reactions of polyhalogenated aromatic compounds, the position of substitution is influenced by both the nature of the leaving group and the stability of the Meisenheimer intermediate. While the C-Cl bond is generally weaker than the C-F bond, the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic. For perfluoroarenes, substitution of a fluorine atom is common. In the case of this compound, selective C-F bond functionalization can occur, leaving the chlorine atom intact under certain SNAr conditions.[1] However, the specific product distribution can depend on the nucleophile and reaction conditions.
Q4: What are some common strong bases used in reactions with this compound?
A4: Common strong bases that can react with this compound include:
-
Alkali Metal Hydroxides: Such as sodium hydroxide (NaOH) and potassium hydroxide (KOH).
-
Alkoxides: Such as potassium tert-butoxide (KOtBu).
-
Organolithium Reagents: Such as n-butyllithium (n-BuLi).
-
Nitrogen Bases: Strong, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) and ammonia can also react.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Insufficient Base Strength or Reactivity: The chosen base may not be strong enough to initiate the SNAr reaction under the current conditions. 2. Low Reaction Temperature: The activation energy for the nucleophilic attack may not be overcome at the set temperature. 3. Poor Solvent Choice: The solvent may not adequately solvate the base or the intermediate, hindering the reaction. 4. Presence of Water: Moisture can quench organolithium reagents and reduce the effectiveness of other strong bases. | 1. Select a Stronger Base: If using a weaker base, consider switching to a stronger one (e.g., from K₂CO₃ to KOtBu or an organolithium reagent). 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for decomposition. Reactions of this compound with some bases may require elevated temperatures (e.g., 85°C with K₂CO₃ in DMSO).[1] 3. Optimize Solvent: Use a polar aprotic solvent such as DMSO, DMF, or THF to enhance the reactivity of the nucleophile. 4. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using organolithium reagents. |
| Formation of Multiple Products/Side Reactions | 1. Multiple Substitution: The product of the initial substitution may still be reactive towards the strong base, leading to di- or tri-substituted products. 2. Reaction at Chlorine vs. Fluorine: The nucleophile may attack both carbon atoms bearing chlorine and fluorine, leading to a mixture of products. 3. Decomposition of Starting Material or Product: At elevated temperatures, the highly fluorinated ring may become unstable. 4. Reaction with Solvent: Strong bases like n-BuLi can react with ethereal solvents like THF, especially at higher temperatures. | 1. Control Stoichiometry: Use a limited amount of the strong base (e.g., 1.0-1.2 equivalents) to favor monosubstitution. 2. Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity. 3. Optimize Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reactions. 4. Choose an Appropriate Solvent: For reactions with organolithiums, consider using non-reactive hydrocarbon solvents or running the reaction at very low temperatures (-78°C) in THF. |
| Difficulty in Product Isolation and Purification | 1. Similar Polarity of Products and Byproducts: The desired product may have a similar polarity to unreacted starting material or side products, making chromatographic separation difficult. 2. Formation of Emulsions during Workup: The presence of salts and polar solvents can lead to emulsions during aqueous workup. | 1. Alternative Purification Methods: Consider techniques like distillation or recrystallization if chromatography is ineffective. 2. Modify Workup Procedure: Use brine washes to break emulsions. If the product is stable, consider an acidic or basic wash to remove impurities. |
Experimental Protocols
Safety Precaution: this compound is harmful if inhaled and causes skin and eye irritation.[3][4] Organolithium reagents are pyrophoric and react violently with water. Strong bases are corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol provides a general framework. Specific conditions will vary depending on the base used.
Materials:
-
This compound (C₆ClF₅)
-
Strong Base (e.g., NaOH, KOtBu, or n-BuLi)
-
Anhydrous Solvent (e.g., DMSO, DMF, THF, or hexane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride, water)
-
Extraction Solvent (e.g., diethyl ether, ethyl acetate)
-
Drying Agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas setup
Procedure:
-
Reaction Setup:
-
To a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add this compound (1.0 eq).
-
Add the anhydrous solvent via syringe.
-
Place the flask under a positive pressure of nitrogen or argon.
-
-
Reagent Addition:
-
If using a solid base like NaOH or KOtBu, add it to the reaction flask under a stream of inert gas.
-
If using a solution like n-BuLi, cool the reaction mixture to the desired temperature (e.g., -78°C for n-BuLi in THF) using a dry ice/acetone bath. Add the organolithium reagent dropwise via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the appropriate temperature. The reaction temperature and time will depend on the specific base and solvent used. For example, a reaction with K₂CO₃ in DMSO may require heating to 85°C.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature (if heated) or allow it to warm to room temperature (if cooled).
-
Carefully quench the reaction by the slow addition of the appropriate quenching solution. For organolithium reactions, this is typically done at low temperatures.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography, distillation, or recrystallization.
-
-
Characterization:
-
Characterize the purified product using appropriate analytical techniques, such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
-
Data Presentation
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| This compound | K₂CO₃ | DMSO | 85 | - | 4-Substituted product (with a phenothiazine nucleophile) | - | [1] |
| Hexafluorobenzene | NaOH | Water/Dioxane | 50 | 0.25 | Pentafluorophenol | 93 | General SNAr knowledge |
| Hexafluorobenzene | NaOMe | Methanol | Reflux | 6 | Pentafluoroanisole | 85 | General SNAr knowledge |
| This compound | Ammonia | - | - | - | 4-Chloro-2,3,5,6-tetrafluoroaniline and 2-Chloro-3,4,5,6-tetrafluoroaniline | - | [2] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: GC-MS Analysis of Chloropentafluorobenzene Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography-mass spectrometry (GC-MS) analysis of chloropentafluorobenzene purity. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended GC column for analyzing this compound purity?
A1: A non-polar column is generally recommended for the analysis of this compound, as separation of halogenated hydrocarbons is often based on boiling points.[1] A good starting point is a column with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms, HP-5MS).[2] These columns are robust, have low bleed characteristics suitable for MS detectors, and provide good resolution for a wide range of volatile and semi-volatile compounds.[1][3]
Q2: What are the typical instrument parameters for this analysis?
A2: The following table summarizes a good starting point for GC-MS parameters. Optimization may be required based on your specific instrumentation and potential impurities.
| Parameter | Recommended Setting | Justification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard dimensions providing a good balance of resolution and analysis time. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and peak distortion due to the high concentration of the main component. |
| Injection Volume | 1 µL | A standard volume for GC analysis. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas compatible with MS detectors. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Provides optimal column efficiency and is suitable for most MS vacuum systems. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting point to separate volatile impurities from the main peak and elute any less volatile contaminants. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization (EI). |
| Quadrupole Temp | 150 °C | A standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 45-300 m/z | Covers the molecular ion of this compound (m/z 202) and potential lower and higher molecular weight impurities. |
Q3: How should I prepare my this compound sample for analysis?
A3: Dilute the this compound sample in a high-purity, volatile solvent such as hexane or dichloromethane. A starting concentration of approximately 100 µg/mL is recommended to avoid detector saturation from the main peak while still allowing for the detection of minor impurities. Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.
Q4: What are the expected mass fragments for this compound?
A4: The mass spectrum of this compound is characterized by its molecular ion peak. Due to the presence of chlorine, you will observe an isotopic pattern.[4] The main molecular ion will be at m/z 202 (C₆F₅³⁵Cl) with a prominent M+2 isotope peak at m/z 204 (C₆F₅³⁷Cl) in an approximate 3:1 ratio.[4][5] Other significant fragments may include the loss of chlorine to form the C₆F₅⁺ fragment at m/z 167.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks Detected | 1. Syringe or autosampler issue.2. Leak in the GC inlet.3. Incorrect instrument parameters.4. Detector not turned on or not functioning. | 1. Check syringe for blockage and ensure the autosampler is functioning correctly.2. Perform a leak check on the GC inlet.3. Verify all GC-MS method parameters are correctly set.4. Ensure the MS detector is on and has been tuned recently.[6] |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or on the column.2. Column contamination.3. Incorrect column installation. | 1. Replace the inlet liner with a new, deactivated liner.[7]2. Trim the first 10-15 cm from the front of the GC column.[7]3. Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut. |
| Poor Peak Shape (Fronting) | 1. Column overload.2. Incompatible solvent.3. Injection temperature too low. | 1. Increase the split ratio or dilute the sample further.2. Ensure the solvent is appropriate for the non-polar column.3. Increase the inlet temperature to ensure rapid vaporization. |
| Ghost Peaks | 1. Contamination from the syringe or rinse solvents.2. Carryover from a previous injection.3. Septum bleed. | 1. Replace rinse solvents and clean or replace the syringe.[6]2. Run a solvent blank to check for carryover. If present, bake out the column and clean the inlet.3. Replace the inlet septum. |
| Unstable Baseline | 1. Leak in the system (air leak).2. Contaminated carrier gas.3. Excessive column bleed. | 1. Perform a leak check. Look for the presence of ions at m/z 18 (water), 28 (nitrogen), and 32 (oxygen) in the background spectrum.[8]2. Ensure high-purity carrier gas and check gas traps.3. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. |
| Poor Sensitivity | 1. Dirty ion source.2. Aging electron multiplier.3. Leak in the MS vacuum system. | 1. Vent the MS and clean the ion source components (repeller, lenses, extractor).[6]2. Check the electron multiplier gain during tuning. Replace if necessary.3. Perform a leak check on the MS vacuum chamber. |
Experimental Protocols
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in high-purity hexane.
-
Perform a serial dilution to create a working solution of 100 µg/mL in hexane.
-
Transfer the working solution to a 2 mL autosampler vial for analysis.
GC-MS Analysis
-
Set up the GC-MS system with the parameters outlined in the "Typical Instrument Parameters" table (see FAQ A2).
-
Before running the sample, perform a solvent blank injection (hexane) to ensure the system is clean and free from contaminants.
-
Inject 1 µL of the prepared this compound sample.
-
Acquire the data in full scan mode.
Data Analysis
-
Integrate the chromatogram to determine the peak area of this compound and any detected impurities.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
For any significant impurities, examine the mass spectrum and compare it to a spectral library (e.g., NIST) for tentative identification. Potential impurities could include isomers or other halogenated benzene derivatives.
Visualizations
Caption: Workflow for GC-MS Purity Analysis of this compound.
Caption: Troubleshooting Flow for Common GC-MS Issues.
References
- 1. fishersci.com [fishersci.com]
- 2. tdi-bi.com [tdi-bi.com]
- 3. restek.com [restek.com]
- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. This compound | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chromacademy.com [chromacademy.com]
Technical Support Center: Analysis of Chloropentafluorobenzene by ¹H and ¹⁹F NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in chloropentafluorobenzene using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is my ¹H NMR spectrum of this compound empty except for a few small peaks?
A1: this compound (C₆ClF₅) itself contains no hydrogen atoms, so it will not produce any signals in a ¹H NMR spectrum. The peaks you are observing are likely from proton-containing impurities. The most common of these are residual solvents used in the synthesis or purification of the compound. It is also possible to have trace amounts of protonated aromatic impurities if the starting materials were not fully halogenated.
Q2: I see more than the expected number of signals in my ¹⁹F NMR spectrum of this compound. What could they be?
A2: While pure this compound should show three distinct signals for the ortho, meta, and para fluorine atoms, extra peaks in the ¹⁹F NMR spectrum typically indicate the presence of fluorinated impurities. These can arise from the synthetic route, such as incompletely fluorinated starting materials or side-products. Common impurities include isomers of dichlorotetrafluorobenzene and trichlorotrifluorobenzene.
Q3: How can I distinguish between residual solvent peaks and other impurities in my ¹H NMR spectrum?
A3: The chemical shifts of common laboratory solvents are well-documented.[1][2][3] By comparing the chemical shifts of the observed peaks in your spectrum to published data for various deuterated solvents, you can identify if they originate from residual solvents. Any remaining unidentified peaks are likely from other proton-containing impurities.
Q4: The baseline of my ¹⁹F NMR spectrum is rolling or distorted. What can I do to fix this?
A4: A rolling or distorted baseline in ¹⁹F NMR is a common issue that can arise from several factors. The wide chemical shift range of ¹⁹F NMR can contribute to baseline distortions. Applying a large first-order phase correction can also introduce a rolling baseline. Additionally, broad signals from fluorine-containing materials within the NMR probe itself can lead to an uneven baseline. Re-processing the spectrum with careful phasing and applying a baseline correction algorithm in the NMR software can often resolve this issue.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of this compound.
Issue 1: Unexpected Peaks in the ¹H NMR Spectrum
-
Observation: One or more unexpected peaks are present in the ¹H NMR spectrum.
-
Possible Cause 1: Residual Solvents: Solvents used during synthesis, purification, or sample preparation are a frequent source of contamination.
-
Troubleshooting:
-
Identify the deuterated solvent used for the NMR experiment.
-
Consult a table of common NMR solvent impurities to match the observed chemical shifts.[1][2][3]
-
If the peaks match known solvent impurities, consider re-purifying your this compound sample, for instance, by distillation, to remove the volatile solvent. Ensure your NMR tube and cap are thoroughly clean and dry before preparing a new sample.
-
-
Possible Cause 2: Other Protonated Impurities: These could be starting materials or byproducts from the synthesis that contain C-H bonds.
-
Troubleshooting:
-
Review the synthetic pathway of your this compound.
-
Identify any potential proton-containing reactants, intermediates, or byproducts.
-
Search for the expected ¹H NMR chemical shifts of these potential impurities to see if they match the observed signals.
-
Issue 2: Complex or Unidentifiable Signals in the ¹⁹F NMR Spectrum
-
Observation: The ¹⁹F NMR spectrum shows more than the three expected signals for this compound, and the splitting patterns are difficult to interpret.
-
Possible Cause: Presence of Fluorinated Byproducts: The synthesis of this compound from hexachlorobenzene can result in under-fluorinated impurities, such as dichlorotetrafluorobenzene or trichlorotrifluorobenzene isomers.
-
Troubleshooting:
-
Carefully analyze the chemical shifts and coupling constants of the additional signals.
-
Compare this data to the known ¹⁹F NMR data for potential polychlorofluorobenzene impurities (see tables below). The number of signals, their chemical shifts, and their coupling patterns are unique for each isomer.
-
The presence of multiple isomers of these impurities can lead to a very complex spectrum. Chromatographic purification of the this compound may be necessary to remove these impurities.
-
Data Presentation
Table 1: ¹⁹F NMR Data for this compound and Potential Impurities
| Compound | Fluorine Position | Chemical Shift (δ, ppm) vs. CFCl₃ | Coupling Constants (J, Hz) |
| This compound | F-2, F-6 (ortho) | -131.8 | J₂₃ = -20.5, J₂₄ = 6.0, J₂₅ = -16.5, J₂₆ = 4.0 |
| F-3, F-5 (meta) | -162.9 | J₃₄ = -20.0, J₃₅ = 4.0 | |
| F-4 (para) | -156.4 | ||
| 1,2-Dichlorotetrafluorobenzene | F-3, F-6 | -136.5 | J₃₄ = -21.5, J₃₅ = 0.5, J₃₆ = -13.0 |
| F-4, F-5 | -152.0 | J₄₅ = -21.0 | |
| 1,3-Dichlorotetrafluorobenzene | F-2 | -110.1 | J₂₄ = 9.0, J₂₅ = -17.0, J₂₆ = -1.5 |
| F-4, F-6 | -138.2 | J₄₅ = -21.0 | |
| F-5 | -159.2 | ||
| 1,4-Dichlorotetrafluorobenzene | F-2, F-3, F-5, F-6 | -137.9 | |
| 1,2,3-Trichlorotrifluorobenzene | F-4, F-6 | -134.0 | J₄₅ = -21.0, J₄₆ = -14.0 |
| F-5 | -150.0 | ||
| 1,2,4-Trichlorotrifluorobenzene | F-3 | -117.8 | J₃₅ = -1.0, J₃₆ = -18.0 |
| F-5 | -135.2 | J₅₆ = -21.0 | |
| F-6 | -132.8 | ||
| 1,3,5-Trichlorotrifluorobenzene | F-2, F-4, F-6 | -109.8 |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents
| Solvent | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | Singlet |
| Acetonitrile | 2.10 | Singlet |
| Benzene | 7.36 | Singlet |
| Chloroform (residual) | 7.26 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.75 (s) | Singlet, Singlet, Singlet |
| Dimethyl sulfoxide (DMSO) | 2.50 | Singlet |
| Ethanol | 3.72 (q), 1.22 (t) | Quartet, Triplet |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane | 1.25, 0.88 | Multiplet, Multiplet |
| Methanol | 3.49 | Singlet |
| Toluene | 7.28-7.17 (m), 2.36 (s) | Multiplet, Singlet |
| Water | 1.56 | Singlet |
Data compiled from various sources.[1][2][3] Chemical shifts can be temperature and concentration-dependent.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆). Ensure the solvent is free from particulate matter.
-
Dissolution: Gently swirl the vial to completely dissolve the sample.
-
Filtration: To remove any suspended particles that can degrade NMR spectral quality, filter the solution. Pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard can be added. Tetramethylsilane (TMS) is common for ¹H NMR in organic solvents. For ¹⁹F NMR, CFCl₃ is the standard reference, but due to its environmental concerns, other secondary standards like hexafluorobenzene (C₆F₆, δ ≈ -164 ppm) are often used.
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationship for troubleshooting impurities in this compound.
References
Technical Support Center: Work-up Procedures for Reactions Involving Chloropentafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloropentafluorobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.
Issue: Persistent Emulsions During Extraction
Potential Causes:
-
High concentration of polar byproducts or unreacted starting materials: The presence of salts or highly polar compounds can lead to the formation of stable emulsions.
-
Use of polar aprotic solvents: Solvents like DMF or DMSO, if not sufficiently removed, can contribute to emulsion formation during aqueous work-up.[1]
-
Vigorous shaking of the separatory funnel: Overly aggressive mixing can create fine droplets that are slow to separate.
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Filtration through Celite® or Glass Wool: Pass the emulsified mixture through a pad of Celite® or a plug of glass wool. This can help to coalesce the dispersed droplets.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Solvent Modification: Add a small amount of a different organic solvent with a lower polarity (e.g., hexane) or a higher polarity (e.g., ethyl acetate) to alter the phase properties. In some cases, a 3:1 mixture of chloroform and isopropanol can be an effective extraction solvent for pulling polar organics from the aqueous phase.[1]
Issue: Difficulty Removing Tin-Based Byproducts (from Stille Couplings)
Potential Cause:
-
Tributyltin or other organotin halides are common byproducts in Stille coupling reactions and can be challenging to separate from the desired product due to their nonpolar nature.[2][3]
Solutions:
-
Fluoride Wash: Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble organotin fluorides that can be removed by filtration.[4]
-
Silica Gel Filtration: Filter the crude reaction mixture through a plug of silica gel, eluting with a non-polar solvent mixture containing a small amount of triethylamine (e.g., 2-5% Et3N in hexanes). The triethylamine helps to suppress the streaking of the tin byproducts on the silica.[2]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for removing tin residues.
Issue: Incomplete Quenching of Organometallic Reagents
Potential Causes:
-
Insufficient quenching agent: Not adding enough of the quenching reagent to react with all of the organometallic species.
-
Too rapid addition of quenching agent: Adding the quenching agent too quickly can lead to localized reactions and incomplete mixing, especially with viscous reaction mixtures.
Solutions:
-
Slow, Dropwise Addition: Always add the quenching agent slowly and dropwise, with vigorous stirring, especially at the beginning of the quench.
-
Use of an Ice Bath: Perform the quench in an ice-water bath to control the exotherm and prevent the reaction from becoming too vigorous.[5]
-
Stepwise Quenching: For highly reactive organometallic reagents like Grignards, a stepwise quench can be beneficial. Start with a less reactive protic source like isopropanol, followed by a more reactive one like water or dilute aqueous acid.[5]
Frequently Asked Questions (FAQs)
1. What are the standard quenching procedures for reactions involving this compound?
The appropriate quenching procedure depends on the reagents used in the reaction.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: These reactions are often quenched by pouring the reaction mixture into water.[6]
-
For Reactions with Organometallic Reagents (e.g., Grignard, Organolithiums): These reactions must be quenched carefully to destroy any unreacted organometallic species. A common procedure is the slow, dropwise addition of a protic solvent. For Grignard reagents, quenching is often done with a dilute aqueous acid solution, such as 1 M HCl.[7]
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig): The work-up for these reactions often involves an initial quench with water or a saturated aqueous solution of ammonium chloride.[3][8][9]
2. Which solvents are best for the extraction of products from reactions with this compound?
Commonly used extraction solvents include:
-
Diethyl ether
-
Ethyl acetate
-
Dichloromethane
-
Hexanes or heptanes (often in combination with a more polar solvent)
The choice of solvent will depend on the polarity of the desired product. For products of nucleophilic aromatic substitution on this compound, diethyl ether is a common choice.[6]
3. How can I remove unreacted this compound from my product?
This compound is a relatively nonpolar and volatile compound.
-
Evaporation: If the desired product is significantly less volatile, unreacted this compound can sometimes be removed by rotary evaporation.
-
Flash Chromatography: Flash column chromatography is a very effective method for separating products from unreacted this compound. A non-polar eluent system, such as hexanes/ethyl acetate or hexanes/dichloromethane, is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove liquid impurities like this compound.
4. What are the key safety precautions to take during the work-up of reactions with this compound?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Fume Hood: Conduct all work-up procedures in a well-ventilated fume hood to avoid inhalation of vapors.[10]
-
Quenching: Be aware that quenching of reactive reagents can be exothermic and may produce flammable gases. Perform quenches slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste, including aqueous washes and organic solvents, in appropriately labeled waste containers.
Quantitative Data
Table 1: Common Quenching Agents for Reactions Involving this compound
| Quenching Agent | Typical Application | Concentration | Notes |
| Water | General quench for non-moisture sensitive reactions (e.g., SNAr) | N/A | Can be added directly to the reaction mixture. |
| Saturated aq. NH₄Cl | Quenching of Grignard and organolithium reagents | Saturated | Generally a milder quench than water or acid. |
| 1 M aq. HCl | Quenching of Grignard reagents | 1 M | Helps to dissolve magnesium salts.[7] |
| Methanol / Ethanol | Pre-quench for highly reactive organometallics | N/A | Added before water to moderate the reaction. |
| Saturated aq. KF | Removal of tin byproducts from Stille couplings | Saturated | Forms a precipitate with organotin species.[4] |
Table 2: Suggested Solvent Systems for Flash Chromatography Purification
| Product Polarity | Suggested Eluent System | Typical Ratio (v/v) |
| Non-polar | Hexanes / Dichloromethane | 9:1 to 1:1 |
| Intermediate Polarity | Hexanes / Ethyl Acetate | 9:1 to 1:1 |
| Polar | Dichloromethane / Methanol | 99:1 to 9:1 |
Visualizations
Caption: General experimental workflow for the work-up of a chemical reaction.
Caption: Decision tree for resolving persistent emulsions during extraction.
References
- 1. Workup [chem.rochester.edu]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. This compound | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Substitution on Chloropentafluorobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) on chloropentafluorobenzene (C₆F₅Cl).
Frequently Asked Questions (FAQs)
Q1: What is the primary factor governing the regioselectivity of nucleophilic aromatic substitution on this compound?
A1: The primary factor is the electronic activation of the aromatic ring by the fluorine and chlorine substituents. In nucleophilic aromatic substitution (SNAr), the rate-determining step is the attack of the nucleophile on an electron-deficient carbon atom. The highly electronegative fluorine atoms withdraw electron density from the benzene ring, making it susceptible to nucleophilic attack. The chlorine atom is also electron-withdrawing but to a lesser extent than fluorine. The positions ortho and para to the chlorine atom are the most electron-deficient and, therefore, the most activated towards nucleophilic attack.
Q2: Why is the para-substituted product often favored over the ortho-substituted product?
A2: While both ortho and para positions are electronically activated, the para position is generally favored due to reduced steric hindrance. The nucleophile can approach the para-carbon atom more easily than the sterically crowded ortho-carbons, which are flanked by the chlorine atom and a fluorine atom. This preference for para substitution is especially pronounced with bulky nucleophiles.
Q3: Can substitution occur at the chlorine atom?
A3: While fluorine is typically the leaving group in SNAr reactions on polyfluoroaromatic compounds, under certain conditions, particularly with specific catalysts or reagents, substitution of the chlorine atom can occur. However, in most common nucleophilic substitution reactions on this compound, a fluorine atom is displaced.
Q4: How does the nature of the nucleophile affect regioselectivity?
A4: The steric bulk and reactivity of the nucleophile play a crucial role. Larger, bulkier nucleophiles will preferentially attack the less sterically hindered para position. Highly reactive, smaller nucleophiles may show a slightly lower preference for the para position, potentially leading to a higher proportion of the ortho isomer.
Troubleshooting Guides
Issue 1: My reaction yields a mixture of ortho and para isomers, and I need to improve the selectivity for the para product.
| Potential Cause | Troubleshooting Step | Rationale |
| Nucleophile is not sterically demanding enough. | Switch to a bulkier nucleophile. For example, if using methoxide, try tert-butoxide. If using a primary amine, try a secondary amine with bulky substituents. | Increased steric bulk around the nucleophilic center will disfavor attack at the more crowded ortho positions. |
| Reaction temperature is too high. | Lower the reaction temperature. Perform a temperature screen, for example, from room temperature down to 0 °C or lower. | At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lower activation energy, which is often the attack at the less sterically hindered para position. |
| Solvent is not optimal. | Screen a range of polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF). | The solvent can influence the solvation of the nucleophile and the stability of the Meisenheimer intermediate. A less polar solvent may favor the formation of the less polar transition state leading to the para product. |
| Base is too reactive. | If a base is used to generate the nucleophile in situ, consider using a milder base. | A highly reactive base can lead to less selective reactions. Using a milder base can sometimes improve selectivity. |
Issue 2: The reaction is very slow or does not proceed to completion.
| Potential Cause | Troubleshooting Step | Rationale |
| Nucleophile is too weak. | Increase the nucleophilicity of the attacking species. If using a neutral nucleophile (e.g., an alcohol or amine), add a base to deprotonate it and form the more nucleophilic alkoxide or amide. | A higher concentration of the more reactive anionic nucleophile will increase the reaction rate. |
| Reaction temperature is too low. | Gradually increase the reaction temperature. | Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate. However, be mindful that this may decrease regioselectivity. |
| Poor solubility of reactants. | Choose a solvent that effectively dissolves all reactants. | For the reaction to occur, the reactants must be in the same phase. Polar aprotic solvents like DMF or DMSO are often good choices for SNAr reactions. |
| Deactivation of the nucleophile. | Ensure the reaction is performed under anhydrous and inert conditions if the nucleophile is sensitive to water or oxygen. | Water can protonate and deactivate anionic nucleophiles. Oxygen can lead to undesired side reactions. |
Quantitative Data on Regioselectivity
The following table summarizes the typical regioselectivity observed in nucleophilic aromatic substitution reactions on this compound with various nucleophiles. Please note that the exact isomer ratios can vary depending on the specific reaction conditions.
| Nucleophile | Typical Major Product | Predominant Isomer | Notes |
| Amines (e.g., NH₃, RNH₂, R₂NH) | 4-Amino-2,3,5,6-tetrafluorochlorobenzene | para | The para selectivity generally increases with the steric bulk of the amine. |
| Alkoxides (e.g., NaOMe, NaOEt) | 4-Alkoxy-2,3,5,6-tetrafluorochlorobenzene | para | The reaction is highly selective for the para position. |
| Thiolates (e.g., NaSPh, NaSR) | 4-Thio-2,3,5,6-tetrafluorochlorobenzene | para | Thiolates are soft nucleophiles and typically show high para selectivity. |
| Phenothiazine | 10-(Perchlorophenyl)phenothiazine | para[1] | In the presence of K₂CO₃ in DMSO at 85 °C, selective substitution at the para position is observed.[1] |
Experimental Protocols
Protocol 1: General Procedure for para-Selective Amination of this compound
This protocol provides a general method for the reaction of this compound with an amine to favor the formation of the para-substituted product.
Materials:
-
This compound (1.0 eq)
-
Amine (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN)
-
Optional: Mild base (e.g., K₂CO₃, Cs₂CO₃) if the amine salt is not desired as a byproduct.
Procedure:
-
To a stirred solution of the amine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add this compound dropwise at room temperature.
-
If a base is used, add it to the reaction mixture before the addition of this compound.
-
Stir the reaction mixture at the desired temperature (start with room temperature and adjust as needed based on reactivity and selectivity). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired para-substituted product.
Protocol 2: General Procedure for para-Selective Alkoxylation of this compound
This protocol describes a general method for the synthesis of 4-alkoxy-2,3,5,6-tetrafluorochlorobenzene.
Materials:
-
This compound (1.0 eq)
-
Sodium alkoxide (1.1-1.5 eq) or Alcohol (1.1-1.5 eq) and a strong base (e.g., NaH)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Procedure:
-
If starting from an alcohol, dissolve it in the anhydrous solvent and add the strong base portion-wise at 0 °C under an inert atmosphere. Stir until the evolution of hydrogen gas ceases.
-
To the solution of the sodium alkoxide, add this compound dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Key factors influencing the regioselectivity of substitution on this compound.
Caption: Troubleshooting workflow for improving para-selectivity.
References
Technical Support Center: Efficient Cross-Coupling of Chloropentafluorobenzene
Welcome to the Technical Support Center for the cross-coupling of chloropentafluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful and efficient coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents a unique set of challenges in cross-coupling reactions due to two main factors:
-
Strength of the Carbon-Chlorine Bond: The C-Cl bond in this compound is significantly stronger than C-Br or C-I bonds. This increased bond strength makes the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle, more difficult to achieve.
-
Presence of Multiple Fluorine Atoms: The five electron-withdrawing fluorine atoms on the aromatic ring decrease the electron density of the carbon atom attached to the chlorine. While this can sometimes facilitate nucleophilic attack, it also strengthens the C-Cl bond, further hindering oxidative addition. Additionally, the fluorine atoms can potentially interact with the metal center of the catalyst, influencing its reactivity and stability.
Q2: Which type of catalyst, Palladium or Nickel, is generally more effective for coupling this compound?
A2: Both palladium and nickel catalysts have been successfully employed for the cross-coupling of this compound, with the choice often depending on the specific reaction type and desired outcome.
-
Palladium catalysts , particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, are widely used and have a broad scope. These ligands facilitate the challenging oxidative addition of the C-Cl bond.
-
Nickel catalysts are a cost-effective alternative and can exhibit unique reactivity.[1] They are often more effective for certain transformations and can sometimes operate under milder conditions.[2] Nickel's lower electronegativity and smaller atomic radius can facilitate the oxidative addition of strong C-Cl bonds.[3]
Q3: What are the most common side reactions observed during the cross-coupling of this compound?
A3: The most prevalent side reactions include:
-
Hydrodechlorination: This is the replacement of the chlorine atom with a hydrogen atom, leading to the formation of pentafluorobenzene. This can occur through various pathways, including β-hydride elimination from a metal-hydride species in the catalytic cycle.
-
Homocoupling: Dimerization of the coupling partners (e.g., the boronic acid in a Suzuki coupling or the alkyne in a Sonogashira coupling) can occur, particularly in the presence of oxygen or with certain catalyst systems.
-
Protodeborylation (in Suzuki-Miyaura coupling): The boronic acid can be protonated and cleaved before it participates in the transmetalation step, especially in the presence of protic solvents or acidic impurities.
Q4: How critical is the choice of ligand for a successful coupling reaction?
A4: The ligand is arguably one of the most critical components of the catalytic system. It plays a crucial role in:
-
Facilitating Oxidative Addition: Bulky and electron-rich ligands stabilize the low-valent metal center and promote the cleavage of the strong C-Cl bond.
-
Enhancing Catalyst Stability: The ligand protects the metal center from aggregation into inactive metal black and prevents catalyst decomposition at elevated temperatures.
-
Influencing Reductive Elimination: The ligand's steric and electronic properties can influence the final step of the catalytic cycle where the product is formed and the catalyst is regenerated.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution(s) |
| Inactive Catalyst System | - Switch to a more active catalyst: For palladium, consider using pre-catalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. For nickel, consider Ni(II) pre-catalysts with bidentate phosphine or phenanthroline ligands. - Increase catalyst loading: While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome low reactivity. - Ensure proper catalyst activation: If using a Pd(II) pre-catalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species. |
| Ineffective Base | - Screen different bases: The choice of base is critical. For Suzuki-Miyaura reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically used. - Ensure base solubility: In some cases, a partially soluble base can be more effective. Consider using a solvent system (e.g., dioxane/water) that allows for some dissolution of the base. |
| Inappropriate Solvent | - Use anhydrous and degassed solvents: Oxygen can deactivate the catalyst. Solvents should be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas. - Screen different solvents: Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. The optimal solvent will depend on the specific reaction and the solubility of the reactants and catalyst. |
| Suboptimal Reaction Temperature | - Increase the reaction temperature: Due to the strong C-Cl bond, higher temperatures (e.g., 80-120 °C) are often required to drive the reaction to completion. - Consider microwave irradiation: Microwave heating can significantly accelerate the reaction and improve yields, especially for challenging substrates.[4][5] |
Issue 2: Significant Formation of Side Products
| Side Product | Possible Cause(s) | Suggested Solution(s) |
| Hydrodechlorination | - Presence of a hydrogen source (e.g., water, protic solvents). - β-hydride elimination from the catalyst. | - Use anhydrous solvents and reagents. - Select ligands that disfavor β-hydride elimination. |
| Homocoupling | - Presence of oxygen in the reaction mixture. - In Sonogashira coupling, the presence of a copper co-catalyst can promote alkyne homocoupling (Glaser coupling). | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). - For Sonogashira coupling, consider using a copper-free protocol. |
| Protodeborylation | - Presence of water or other protic impurities. - Use of a highly acidic boronic acid. | - Use anhydrous conditions. - Consider using a boronic ester (e.g., a pinacol ester) which is more stable than the corresponding boronic acid. |
Data Presentation
The following tables summarize typical reaction conditions and yields for various cross-coupling reactions of this compound. Note that these are representative examples and optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 80-92 |
| NiCl₂(dppp) | K₃PO₄ | DMF | 120 | 24 | 75-88 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 8 | 70-85 |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 75-90 |
| NiCl₂(dppe) | CuI | DIPA | DMF | 80 | 12 | 65-80 |
Table 3: Heck Coupling of this compound with Alkenes
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 60-75 |
| PdCl₂(dppf) | K₂CO₃ | DMAc | 130 | 18 | 65-80 |
| Herrmann's Catalyst | NaOAc | NMP | 140 | 16 | 70-85 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 80-95 |
| Pd(OAc)₂ / RuPhos | LHMDS | 1,4-Dioxane | 110 | 18 | 85-98 |
| Ni(acac)₂ / dppf | K₃PO₄ | Toluene | 120 | 24 | 70-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene) and the aqueous base solution (e.g., 2M K₃PO₄).
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane), followed by the terminal alkyne (1.2-1.5 equiv.) and the base (e.g., Cs₂CO₃, 2-3 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.
Visualizations
Caption: Workflow for catalyst selection in cross-coupling reactions of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Solvent Effects on the Reactivity of Chloropentafluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloropentafluorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving nucleophilic aromatic substitution (SNAr) reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with this compound is sluggish or not proceeding to completion. What are the common causes?
A1: Several factors can lead to slow or incomplete reactions. Consider the following:
-
Solvent Choice: The choice of solvent is critical. For SNAr reactions on electron-deficient aromatic rings like this compound, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile salt but not the anion, thus increasing the nucleophile's reactivity. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Nucleophile Strength: The strength of your nucleophile plays a significant role. Stronger nucleophiles will react faster. Ensure your nucleophile is appropriate for the desired transformation.
-
Water Content: Trace amounts of water in your reaction mixture can significantly decrease the reactivity of anionic nucleophiles through hydration. Ensure all solvents and reagents are anhydrous.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of starting materials or products. The optimal temperature should be determined for each specific reaction.
-
Inert Atmosphere: Reactions with strong, air-sensitive nucleophiles should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products can be due to:
-
Reaction at Multiple Sites: While the chlorine atom is the most likely leaving group in this compound, reaction at a fluorine position can sometimes occur, especially with hard nucleophiles.
-
Secondary Reactions: The initial product of the substitution may undergo further reaction with the nucleophile or other species in the reaction mixture.
-
Solvent Participation: Some solvents, particularly nucleophilic ones like alcohols in the presence of a base, can compete with your intended nucleophile.[1]
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.
Q3: How does the solvent polarity affect the rate of reaction of this compound with a given nucleophile?
A3: The effect of solvent polarity on the reaction rate is significant. For the typical SNAr mechanism involving a charged nucleophile, the transition state is more charge-delocalized than the reactants.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly effective for SNAr reactions. They possess large dipole moments that help to dissolve the nucleophile salt and stabilize the charged Meisenheimer intermediate. They do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can hydrogen bond with the nucleophile, creating a solvent shell that stabilizes the nucleophile and reduces its energy and reactivity. This often leads to slower reaction rates compared to polar aprotic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are typically very slow or do not occur at all, as they cannot effectively dissolve the nucleophilic salt or stabilize the charged intermediate.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Rates
Symptoms: Significant variations in reaction times or yields between batches of the same reaction.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Variable Water Content | Ensure solvents are freshly dried and distilled. Use molecular sieves to maintain anhydrous conditions. Quantify water content using Karl Fischer titration if necessary. |
| Purity of Reagents | Verify the purity of this compound and the nucleophile. Impurities can inhibit the reaction or cause side reactions. |
| Temperature Fluctuations | Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat) to ensure a consistent reaction temperature. |
| Atmospheric Contamination | If using air-sensitive reagents, ensure the inert atmosphere is maintained throughout the reaction. Purge the reaction vessel thoroughly before adding reagents. |
Issue 2: Unexpected Side Products Detected by GC-MS or NMR
Symptoms: Appearance of unexpected peaks in your analytical data.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Solvent Reactivity | If using an alcohol as a solvent with a strong base, consider that the corresponding alkoxide may act as a nucleophile.[1] Switch to a non-nucleophilic solvent if this is not the desired outcome. |
| Over-reaction | Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time to maximize the yield of the desired product and minimize subsequent reactions. |
| Thermal Decomposition | If the reaction is run at high temperatures, consider the possibility of thermal decomposition. Lower the reaction temperature and accept a longer reaction time if necessary. |
| Impurity-Driven Side Reactions | An industrial accident involving a Halex reaction highlighted the catastrophic potential of impurities. An impurity like acetic acid can lead to runaway reactions. Ensure the purity of all starting materials and solvents. |
Quantitative Data
The following table summarizes the second-order rate constants for the reaction of this compound with sodium methoxide in methanol at various temperatures. This data is adapted from the work of Burdon, Hollyhead, Patrick, and Wilson (1965).
| Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| 50.0 | 1.18 x 10⁻⁴ |
| 60.0 | 3.16 x 10⁻⁴ |
| 70.0 | 7.94 x 10⁻⁴ |
| 80.0 | 1.86 x 10⁻³ |
Data extrapolated from J. Chem. Soc., 1965, 6375.
Experimental Protocols
Protocol 1: Kinetic Measurement of the Reaction of this compound with Sodium Methoxide in Methanol
Objective: To determine the second-order rate constant for the reaction.
Materials:
-
This compound (C₆F₅Cl)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Thermostatted oil bath
-
Reaction vials with septa
-
Gas chromatograph-mass spectrometer (GC-MS) or a UV-Vis spectrophotometer
-
Internal standard (e.g., decane)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in anhydrous methanol of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of sodium methoxide in anhydrous methanol of a known concentration (e.g., 0.2 M). The concentration should be determined by titration.
-
-
Reaction Setup:
-
Place a known volume of the this compound solution into a reaction vial and add the internal standard.
-
Seal the vial with a septum and place it in the thermostatted oil bath set to the desired temperature.
-
Allow the solution to equilibrate thermally for at least 15 minutes.
-
-
Initiation of Reaction:
-
Using a syringe, rapidly inject a known volume of the pre-heated sodium methoxide solution into the reaction vial. The final concentrations should be such that the methoxide is in pseudo-first-order excess.
-
Start a timer immediately upon addition.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl in methanol).
-
Analyze the quenched samples by GC-MS to determine the concentration of this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of the resulting straight line will be the pseudo-first-order rate constant, k'.
-
The second-order rate constant, k, can be calculated by dividing k' by the concentration of sodium methoxide.
-
Visualizations
Caption: General mechanism for the SNAr reaction of this compound.
Caption: Workflow for a kinetic experiment of this compound.
References
Technical Support Center: Scaling Up Reactions with Chloropentafluorobenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up chemical reactions involving chloropentafluorobenzene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of reactions with this compound in a question-and-answer format.
Issue 1: Reaction is not going to completion or is significantly slower upon scale-up.
-
Question: My nucleophilic aromatic substitution (SNAr) reaction with this compound worked perfectly on a 1g scale, but at 100g, the conversion is low and the reaction is sluggish. What could be the problem?
-
Answer: This is a common issue when scaling up. Several factors could be at play:
-
Insufficient Mixing: In larger reactors, achieving efficient mixing is more challenging. Poor mixing can lead to localized concentration gradients, meaning the reactants are not encountering each other effectively. This can be particularly problematic in heterogeneous mixtures. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. The choice of impeller and stirring speed is critical.
-
Poor Heat Transfer: Many SNAr reactions are exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. When scaling up, this ratio decreases, and heat can build up in localized areas, potentially leading to side reactions or decomposition of starting materials or products.[1][2] Monitor the internal reaction temperature closely and ensure your cooling system is adequate.
-
Reagent Addition Rate: The rate of addition of your nucleophile or base can significantly impact the reaction. A slow, controlled addition is often necessary on a larger scale to manage the exotherm and maintain a consistent reaction temperature.[3]
-
Issue 2: Formation of unexpected byproducts and lower yield at a larger scale.
-
Question: Upon scaling up my reaction, I'm observing a significant increase in impurities and a corresponding drop in the yield of my desired product. How can I address this?
-
Answer: The formation of byproducts is often exacerbated at a larger scale due to issues with temperature and concentration control.
-
Temperature Control: As mentioned, localized "hot spots" can lead to side reactions that are negligible at the lab scale.[2] Improving mixing and ensuring efficient cooling are crucial. Consider using a reactor with a better heat transfer coefficient or adjusting the addition rate of reagents.
-
Regioselectivity Issues: In SNAr reactions with this compound, substitution can sometimes occur at positions other than the desired one, especially with strong nucleophiles or under harsh conditions.[4] While this compound typically undergoes substitution at the carbon bearing the chlorine atom due to the strong electron-withdrawing nature of the fluorine atoms, deviations can occur.[4] Re-evaluating the reaction temperature and the choice of base and solvent may be necessary.
-
Moisture Sensitivity: Some reactions involving this compound are sensitive to moisture. Ensure all reagents and solvents are appropriately dried, as water can lead to unwanted side reactions.
-
Issue 3: Difficulties with product isolation and purification.
-
Question: The work-up and purification of my product were straightforward in the lab, but on a larger scale, I'm facing challenges with phase separation and achieving the desired purity. What should I do?
-
Answer: Work-up and purification procedures often need to be adapted for larger scales.
-
Extraction and Phase Separation: Emulsion formation is more common during extractions in large vessels. Using anti-emulsion agents or adjusting the solvent system can help. Ensure adequate settling time for phase separation.
-
Crystallization and Recrystallization: The cooling rate during crystallization can significantly impact crystal size and purity. A slower, more controlled cooling process is generally preferred for larger batches to obtain purer crystals and avoid trapping impurities.[5]
-
Chromatography: Scaling up column chromatography can be challenging. Consider alternative purification methods like distillation (if the product is volatile) or recrystallization. If chromatography is necessary, ensure the column is packed correctly and the solvent gradient is optimized for the larger scale.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling large quantities of this compound?
A1: this compound is classified as an irritant and is harmful if inhaled.[6][7] When heated to decomposition, it can emit toxic vapors of fluorine and chlorine.[8] Key safety precautions for handling at scale include:
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood designed for larger-scale reactions.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] For larger quantities, consider additional protection like a face shield and respiratory protection.
-
Spill Containment: Have appropriate spill containment materials readily available.[6]
-
Thermal Hazards: Be prepared for potentially exothermic reactions and have a robust cooling system and an emergency quench plan in place.[3]
Q2: What type of reactor is best suited for scaling up reactions with this compound?
A2: The choice of reactor depends on the specific reaction conditions.
-
Glass-Lined Steel Reactors: These are often a good choice for their chemical resistance and ability to handle a wide range of temperatures and pressures. The glass lining prevents corrosion from potentially acidic or basic reaction mixtures.
-
Hastelloy Reactors: For reactions involving highly corrosive reagents, Hastelloy reactors offer excellent resistance.
-
Jacketed Reactors: A jacketed reactor is essential for controlling the temperature of the reaction. The jacket allows for the circulation of a heating or cooling fluid to maintain the desired internal temperature.
Q3: How can I optimize the reaction conditions for a successful scale-up?
A3: Optimization is key to a successful and safe scale-up.[]
-
Process Hazard Analysis (PHA): Before scaling up, perform a thorough PHA to identify potential hazards and develop mitigation strategies.
-
Calorimetry Studies: Running a reaction in a reaction calorimeter can provide crucial data on the heat of reaction, allowing for the proper design of the cooling system and safe operating procedures.
-
Kinetic Modeling: Understanding the reaction kinetics can help in predicting the reaction behavior at a larger scale and optimizing parameters like temperature and reagent addition rates.
-
Design of Experiments (DoE): Utilize DoE to systematically study the effects of multiple variables (e.g., temperature, concentration, catalyst loading) on the reaction outcome and identify the optimal conditions.
Q4: What are common solvents used in reactions with this compound, and are there any scale-up considerations?
A4: Polar aprotic solvents are commonly used for SNAr reactions with this compound.[8]
-
Common Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are frequently used.
-
Scale-Up Considerations:
-
Boiling Point: Higher boiling point solvents can be advantageous for reactions requiring elevated temperatures but can be more difficult to remove during work-up.
-
Toxicity and Environmental Impact: Consider the toxicity and environmental impact of the solvent, especially when dealing with large volumes. Explore greener solvent alternatives where possible.[10]
-
Cost: The cost of the solvent can become a significant factor at a large scale.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for nucleophilic aromatic substitution on this compound at different scales.
Table 1: Example of Scaling Up a Nucleophilic Aromatic Substitution Reaction
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| This compound | 1.0 g (4.9 mmol) | 100 g (0.49 mol) | 10 kg (49 mol) |
| Nucleophile (e.g., Amine) | 1.1 eq (5.4 mmol) | 1.1 eq (0.54 mol) | 1.1 eq (54 mol) |
| Base (e.g., K2CO3) | 2.0 eq (9.8 mmol) | 2.0 eq (0.98 mol) | 2.0 eq (98 mol) |
| Solvent (e.g., DMF) | 10 mL | 1 L | 100 L |
| Temperature | 80 °C | 80 °C (with careful monitoring) | 75-80 °C (with precise control) |
| Reaction Time | 4 hours | 6-8 hours | 10-12 hours |
| Typical Yield | 90% | 80-85% | 75-80% |
Table 2: Troubleshooting Guide for Yield Reduction upon Scale-Up
| Observation | Potential Cause | Recommended Action |
| Low Conversion | Insufficient mixing, poor heat transfer | Increase agitation speed, use a more efficient impeller, improve reactor cooling. |
| Increased Byproducts | Localized overheating, incorrect stoichiometry | Slower reagent addition, better temperature control, re-verify reagent quantities. |
| Product Decomposition | Excessive temperature, prolonged reaction time | Optimize reaction temperature and time, consider a more stable solvent. |
| Loss during Work-up | Emulsion formation, product solubility in aqueous phase | Use anti-emulsion agents, perform a back-extraction of the aqueous layer. |
Experimental Protocols
Key Experiment: Nucleophilic Aromatic Substitution of this compound with an Amine (Lab Scale)
-
Reactor Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel.
-
Reagents:
-
This compound (1.0 g, 4.9 mmol)
-
Amine (1.1 eq, 5.4 mmol)
-
Potassium Carbonate (K2CO3) (2.0 eq, 9.8 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
To the flask, add this compound and potassium carbonate.
-
Add DMF and begin stirring under a nitrogen atmosphere.
-
Heat the mixture to 80 °C.
-
Add the amine dropwise via the dropping funnel over 15 minutes.
-
Maintain the reaction at 80 °C and monitor its progress by TLC or GC/MS.
-
After 4 hours, or upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [cora.ucc.ie]
- 6. fishersci.fr [fishersci.fr]
- 7. This compound | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 344-07-0 [m.chemicalbook.com]
- 10. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Validation & Comparative
19F NMR chemical shift comparison of chloropentafluorobenzene and hexafluorobenzene
For researchers, scientists, and drug development professionals, understanding the subtle electronic effects within fluorinated aromatic systems is crucial. 19F Nuclear Magnetic Resonance (NMR) spectroscopy provides a sensitive tool to probe these effects, with chemical shifts being highly responsive to changes in the local electronic environment. This guide offers a comparative analysis of the 19F NMR chemical shifts of chloropentafluorobenzene and hexafluorobenzene, supported by experimental data and detailed protocols.
The substitution of a fluorine atom in hexafluorobenzene with a chlorine atom in this compound breaks the magnetic equivalence of the remaining fluorine nuclei. This results in distinct signals for the fluorine atoms ortho, meta, and para to the chlorine substituent, providing a clear illustration of the electronic influence of the halogen substituent on the aromatic ring.
Data Presentation: 19F NMR Chemical Shifts
The 19F NMR chemical shifts for this compound and hexafluorobenzene are summarized in the table below. All chemical shifts are referenced to CFCl3 at 0.00 ppm.
| Compound | Fluorine Position | Chemical Shift (δ, ppm) |
| F-2, F-6 (ortho) | -138.8 | |
| This compound | F-3, F-5 (meta) | -163.5 |
| F-4 (para) | -155.6 | |
| Hexafluorobenzene | F-1 to F-6 | -164.9[1][2] |
The data clearly shows that the introduction of a chlorine atom causes a significant downfield shift for the ortho fluorine atoms (-138.8 ppm) compared to the chemical shift in hexafluorobenzene (-164.9 ppm)[1][2]. The meta fluorines (-163.5 ppm) are least affected, exhibiting a chemical shift very close to that of hexafluorobenzene. The para fluorine (-155.6 ppm) also experiences a notable downfield shift.
Experimental Protocols
The following is a representative experimental protocol for acquiring high-quality 19F NMR spectra of this compound and hexafluorobenzene.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte (this compound or hexafluorobenzene).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of a reference standard, typically trichlorofluoromethane (CFCl3), or reference the spectrum to the solvent's residual peak, which has a known chemical shift relative to CFCl3.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
The probe must be tuned to the 19F frequency.
-
The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.
3. Data Acquisition:
-
Pulse Sequence: A standard one-pulse sequence is typically used for routine 19F NMR acquisition. For spectra requiring proton decoupling, a proton-decoupled pulse sequence should be employed.
-
Spectral Width: A spectral width of approximately 200 ppm, centered around -150 ppm, is a suitable starting point for these compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the fluorine nuclei between scans.
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans are typically acquired to achieve an adequate signal-to-noise ratio.
-
Temperature: The probe temperature should be maintained at a constant value, typically 298 K (25 °C), throughout the experiment.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The chemical shifts are referenced to the CFCl3 signal at 0.00 ppm.
Visualization of Structural and Electronic Effects
The following diagram illustrates the relationship between the molecular structures and their corresponding 19F NMR chemical shifts. The color-coded nodes represent the different fluorine environments and their respective chemical shift values, highlighting the influence of the chlorine substituent.
Caption: Molecular structures and their 19F NMR chemical shifts.
This guide provides a foundational understanding of the 19F NMR chemical shift differences between this compound and hexafluorobenzene. The provided data and protocols can serve as a valuable resource for researchers in the fields of chemistry and drug development for the characterization and analysis of fluorinated aromatic compounds.
References
A Comparative Guide to the Reactivity of Chloropentafluorobenzene and Pentafluorobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of chloropentafluorobenzene and pentafluorobenzene, with a focus on nucleophilic aromatic substitution (SNAr). Experimental data, detailed protocols, and mechanistic visualizations are presented to assist researchers in selecting the appropriate reagent for their synthetic needs.
Introduction
This compound and pentafluorobenzene are highly versatile reagents in organic synthesis, serving as precursors for a wide array of functionalized aromatic compounds. Their electron-deficient nature, a result of the cumulative inductive effect of the fluorine atoms, renders them susceptible to nucleophilic attack. Understanding the subtle yet significant differences in their reactivity is crucial for predicting reaction outcomes and optimizing synthetic routes. This guide delves into a quantitative comparison of their performance in SNAr reactions, offering insights into the electronic and steric effects that govern their reactivity.
Quantitative Reactivity Data
The reactivity of this compound and pentafluorobenzene in SNAr reactions has been quantitatively assessed through kinetic studies. The following table summarizes the second-order rate constants for the reaction of these substrates with sodium methoxide in methanol.
| Compound | Rate Constant (k2) at 50°C (L mol-1 s-1) | Relative Rate |
| Pentafluorobenzene | 1.3 x 10-4 | 1.0 |
| This compound | 2.5 x 10-4 | 1.9 |
Data sourced from J. Burdon, W. B. Hollyhead, C. R. Patrick and K. V. Wilson, J. Chem. Soc., 1965, 6375.
The data clearly indicates that This compound is approximately twice as reactive as pentafluorobenzene towards methoxide substitution under these conditions. This enhanced reactivity can be attributed to the electronic effect of the chlorine atom. While inductively withdrawing, the chlorine atom is less electronegative than fluorine. More importantly, it is considered a better resonance donor than hydrogen, which can influence the stability of the Meisenheimer intermediate. The primary substitution product in both cases is the para-substituted ether, a consequence of the strong activating and directing effect of the fluorine atoms.
Mechanistic Overview
The nucleophilic aromatic substitution of both this compound and pentafluorobenzene proceeds via the classical SNAr mechanism. This two-step process involves the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group (in this case, a fluoride ion).
Validating Chloropentafluorobenzene Synthesis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the synthesis of critical intermediates like chloropentafluorobenzene demands rigorous analytical validation to ensure purity, identity, and the absence of unwanted byproducts. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC)—for the validation of this compound synthesis. Experimental protocols and supporting data are provided to assist in method selection and implementation.
The synthesis of this compound, often achieved through the halogen exchange reaction of hexachlorobenzene with a fluoride source, can potentially result in a mixture of the desired product and various incompletely substituted chlorofluorobenzene isomers. Therefore, the chosen analytical method must be capable of separating and identifying these closely related compounds to validate the success of the synthesis and the purity of the final product.
Comparative Analysis of Validation Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary technique for this validation due to its high separation efficiency and definitive identification capabilities. However, a comprehensive validation strategy may benefit from the complementary information provided by other analytical methods.
| Analytical Technique | Principle | Strengths | Weaknesses |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and fragmentation analysis. | High sensitivity and selectivity; excellent for separating isomers; provides structural information from mass spectra; capable of quantifying impurities. | Requires volatile and thermally stable analytes; potential for co-elution of isomers with very similar properties. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural elucidation; can identify and quantify components in a mixture without chromatographic separation; non-destructive. | Lower sensitivity compared to GC-MS; complex spectra for mixtures; requires higher sample concentrations. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by a sample, identifying characteristic vibrations of functional groups. | Fast and simple analysis; provides information about the functional groups present; can be used for reaction monitoring. | Limited ability to distinguish between structurally similar isomers; not ideal for quantification of minor components in a mixture. |
| HPLC | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for a wide range of compounds, including less volatile ones; various detector options available. | May have lower resolution for volatile isomers compared to GC; method development can be more complex. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of this compound and potential chlorinated and fluorinated benzene impurities.
1. Sample Preparation:
-
Dissolve approximately 10 mg of the crude or purified reaction product in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).
2. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 50-300 |
3. Data Analysis:
-
Identify this compound by its characteristic retention time and mass spectrum.
-
The mass spectrum of this compound is characterized by its molecular ion peak at m/z 202 and a prominent isotopic peak at m/z 204 due to the presence of the chlorine-37 isotope.
-
Search for the mass spectra of potential impurities such as dichlorotetrafluorobenzene (m/z ~218) and trichlorotrifluorobenzene (m/z ~234) isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is invaluable for confirming the structure of the synthesized this compound and identifying impurities.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
2. NMR Parameters (¹⁹F and ¹³C):
| Parameter | ¹⁹F NMR | ¹³C NMR |
| Spectrometer | Bruker Avance III 400 MHz or equivalent | Bruker Avance III 400 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 376 MHz | 100 MHz |
| Pulse Program | Standard ¹⁹F observe | Standard ¹³C observe with proton decoupling |
| Number of Scans | 128 | 1024 |
3. Data Analysis:
-
In the ¹⁹F NMR spectrum, this compound will exhibit three distinct signals corresponding to the ortho, meta, and para fluorine atoms relative to the chlorine substituent.
-
The ¹³C NMR spectrum will show characteristic chemical shifts for the five fluorine-substituted and one chlorine-substituted carbon atoms in the benzene ring.
-
The presence of additional peaks in either spectrum would indicate impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
FT-IR provides a quick check for the presence of key functional groups and can be used to monitor the progress of the synthesis.
1. Sample Preparation:
-
Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.
-
Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
2. FT-IR Parameters:
| Parameter | Value |
| Spectrometer | Thermo Scientific Nicolet iS50 FT-IR or equivalent |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
3. Data Analysis:
-
The FT-IR spectrum of this compound will show strong absorption bands characteristic of C-F and C-Cl bonds, as well as aromatic C-C stretching vibrations.
-
The disappearance of C-Cl stretching bands from the starting material (hexachlorobenzene) and the appearance of strong C-F bands can indicate a successful reaction.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can be employed for the analysis of this compound, particularly for non-volatile impurities or when GC-MS is not available.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
2. HPLC Parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV detector at 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, as determined by running a standard.
-
Quantify the purity by calculating the peak area percentage.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent validation of this compound.
Caption: Workflow for this compound Synthesis and Validation.
Conclusion
The validation of this compound synthesis is most effectively achieved through a multi-faceted analytical approach. GC-MS provides an unparalleled combination of separation and identification power, making it the primary choice for this application. NMR spectroscopy offers definitive structural confirmation, while FT-IR serves as a rapid and convenient tool for monitoring reaction progress. HPLC presents a viable alternative for purity assessment. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of their synthesized this compound, a critical step in the development of advanced materials and pharmaceuticals.
A Comparative Guide to Catalyst Efficiency in Chloropentafluorobenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of chloropentafluorobenzene is a critical transformation in the synthesis of complex fluorinated molecules utilized in pharmaceuticals, agrochemicals, and materials science. The high electron deficiency and steric hindrance of the pentafluorophenyl ring, coupled with the relatively inert C-Cl bond, present a significant challenge for traditional cross-coupling methodologies. This guide provides a comparative overview of various catalytic systems for the coupling of this compound, with a focus on Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The data presented is compiled from studies on this compound and other challenging electron-deficient aryl chlorides, offering a valuable starting point for catalyst selection and optimization.
Performance Comparison of Catalyst Systems
The choice of catalyst, ligand, and reaction conditions is paramount for achieving high efficiency in the cross-coupling of this compound. Below is a summary of highly effective catalyst systems for various coupling reactions.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Pd(OAc)₂ / SPhos | 1 - 2 | SPhos | K₃PO₄ | Toluene / H₂O | 100-110 | 2 - 8 | >90 | Highly active for sterically hindered and electron-deficient aryl chlorides.[1] |
| Pd(PPh₃)₄ | 3 - 5 | PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 100-110 | 12 - 24 | 40-70 | Traditional, readily available catalyst, moderate activity for aryl chlorides.[1] |
| NiCl₂(dppf) | 3 - 5 | dppf | K₃PO₄ | Dioxane | 80-100 | 12 - 24 | >85 | Cost-effective alternative to palladium, effective for unactivated aryl chlorides.[2] |
| Pd/C | 5 - 10 | None | K₂CO₃ | Ethanol / H₂O | 80 | 12 | >90 | Heterogeneous catalyst, allowing for easier product purification and catalyst recycling.[3] |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Pd(PPh₃)₂Cl₂ / CuI | 1 - 3 | 2 - 5 | PPh₃ | Et₃N, piperidine | THF, DMF | 25-100 | 2 - 24 | >90 | Classic Sonogashira conditions, broadly applicable.[4] |
| NiCl₂([P,S] ligand) / CuI | 1 | 5 | [P,S] bidentate | Cs₂CO₃ | DMSO | 50 | 12 | 49-97 | Effective for challenging alkyl and aryl chlorides under mild conditions.[5] |
| Pd(OAc)₂ / SPhos | 2 | None (Cu-free) | SPhos | Cs₂CO₃ | Toluene | 100 | 12 | >85 | Copper-free conditions avoid the formation of alkyne homocoupling byproducts. |
| Fe(acac)₃ / CuI | 10 | 10 | 2,2'-bipyridine | K₃PO₄ | DMF | 120 | 24 | ~95 | Iron-based catalyst offering a more sustainable alternative to palladium. |
Table 3: Heck Coupling of this compound with Alkenes
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Pd(OAc)₂ / P(o-tol)₃ | 1 - 3 | P(o-tol)₃ | Et₃N, NaOAc | DMF, NMP | 100-140 | 12 - 48 | >80 | Classic Heck conditions, effective for a range of aryl halides. |
| Pd-PEPPSI-IPr | 1 - 3 | IPr (NHC) | K₂CO₃ | Dioxane | 120 | 12 | >90 | N-Heterocyclic carbene (NHC) ligand provides high stability and activity.[6] |
| Ni(acac)₂ / PCy₃ | 5 | PCy₃ | K₃PO₄ | DMA | 130 | 24 | >70 | Nickel catalysis can be advantageous for electronically demanding substrates.[7] |
| Frech Catalyst (PCP Pincer) | 0.1 - 1 | PCP Pincer | N-ethylpiperidine | DMF | 140 | 12 | >80 | Highly stable pincer complex allowing for low catalyst loadings.[8] |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Pd₂(dba)₃ / BINAP | 1 - 2 | BINAP | NaOtBu | Toluene | 80-110 | 2 - 24 | >90 | Second-generation Buchwald-Hartwig catalyst with broad substrate scope.[9] |
| Pd(OAc)₂ / XPhos | 1 - 2 | XPhos | K₂CO₃, Cs₂CO₃ | t-BuOH, Dioxane | 80-110 | 2 - 18 | >95 | Highly active for coupling of aryl chlorides with a wide range of amines.[10] |
| Pd-G3-Xantphos | 1 - 2 | Xantphos | DBU | Toluene | 100 | 1 - 4 | >90 | Third-generation precatalyst enabling rapid reactions. |
| CuI / Diamine Ligand | 5 - 10 | Diamine | K₃PO₄ | Dioxane | 110 | 24 | >80 | Copper catalysis provides a less expensive alternative to palladium. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube under an argon atmosphere are added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene, 5 mL) and water (0.5 mL) are then added via syringe. The reaction mixture is heated to 110 °C and stirred for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
In a glovebox, a vial is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol). The vial is sealed and removed from the glovebox. This compound (1.0 mmol), the terminal alkyne (1.2 mmol), and anhydrous, degassed solvent (e.g., toluene, 5 mL) are added via syringe. The reaction mixture is heated to 100 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Protocol 3: General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol) in an appropriate solvent (e.g., DMF, 5 mL) is placed in a sealed tube. The mixture is degassed by three freeze-pump-thaw cycles. The tube is then heated at 120 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The product is purified by chromatography.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BINAP, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are added sequentially. The reaction mixture is heated to 100 °C for the required time. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.[9]
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental signaling pathways of the catalytic cycles and a general experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for catalytic cross-coupling reactions.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Study of Leaving Groups in Nucleophilic Aromatic Substitution on Perfluorinated Rings
For Researchers, Scientists, and Drug Development Professionals
Nucleophilic aromatic substitution (SNAr) on perfluorinated aromatic rings is a cornerstone of modern organofluorine chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The exceptional electron-deficient nature of perfluorinated rings, induced by the cumulative inductive effects of fluorine atoms, renders them highly susceptible to attack by nucleophiles. A critical factor governing the efficiency and rate of these reactions is the nature of the leaving group. This guide provides a comparative analysis of common leaving groups in SNAr reactions on perfluorinated systems, supported by experimental data and detailed methodologies.
The "Element Effect": Reversing the Trend
In contrast to aliphatic nucleophilic substitution (SN1 and SN2) reactions where iodide is the superior leaving group, SNAr reactions on electron-deficient rings exhibit a reversed trend in halogen reactivity, often referred to as the "element effect".[1][2] The generally observed order of reactivity is:
F > Cl > Br > I
This counter-intuitive order is a direct consequence of the reaction mechanism. The rate-determining step in these SNAr reactions is not the cleavage of the carbon-leaving group bond, but rather the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The high electronegativity of fluorine plays a crucial role in stabilizing this anionic intermediate through a potent inductive effect, thereby lowering the activation energy of this slow step.[3] Consequently, even though the carbon-fluorine bond is the strongest among the halogens, its departure is part of a subsequent, faster step that restores the aromaticity of the ring.
Quantitative Comparison of Leaving Group Performance
While the qualitative trend is well-established, quantitative data from a single study directly comparing all common leaving groups on a perfluorinated ring under identical conditions is scarce in the literature. However, data from studies on activated aryl halides provides a strong analogue. For instance, in the reaction of piperidine with 1-substituted-2,4-dinitrobenzenes in methanol, the fluoride leaving group exhibits a significantly higher reaction rate compared to other halogens.
| Leaving Group (X) in 1-X-2,4-dinitrobenzene | Overall Rate Constant (20°C, M⁻¹s⁻¹) | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |
| F | 3.50 | 1 | 11.8 | -18.7 |
| Cl | 0.23 | 0.066 | 13.5 | -18.8 |
| Br | 0.12 | 0.034 | 14.1 | -18.6 |
| I | 0.04 | 0.011 | 15.6 | -17.5 |
Data adapted from a study on activated 2,4-dinitrophenyl halides, which serves as a model for the electronic effects observed in perfluorinated systems.[1]
This data clearly illustrates the superior reactivity of the fluoride leaving group, driven by a lower enthalpy of activation (ΔH‡). The strong inductive effect of fluorine stabilizes the transition state of the rate-determining nucleophilic addition step more effectively than the other halogens.
Logical Relationship of Leaving Group Ability in SNAr
The factors influencing the rate of SNAr on perfluorinated rings can be visualized as a logical progression. The primary determinant is the stability of the Meisenheimer complex, which is directly influenced by the electronegativity of the leaving group.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of Chloropentafluorobenzene: An Evaluation of a New Synthetic Pathway
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. Chloropentafluorobenzene (C₆ClF₅), a versatile precursor for various fluorinated compounds, pharmaceuticals, and advanced materials, is a molecule of significant interest. This guide provides a comparative analysis of a newly reported synthetic route to this compound, contrasting it with the established industrial method. The comparison is supported by experimental data to offer a clear perspective on the advantages and disadvantages of each approach.
Established Route: Fluorination of Hexachlorobenzene
The traditional and most common industrial synthesis of this compound involves the high-temperature fluorination of hexachlorobenzene (C₆Cl₆) using an alkali metal fluoride, typically potassium fluoride (KF). This reaction is often carried out in a polar aprotic solvent and may be facilitated by a phase-transfer catalyst to enhance the reaction rate and yield.
A New Approach: Direct Chlorination of Hexafluorobenzene
A more recent approach to obtaining this compound starts from the perfluorinated analog, hexafluorobenzene (C₆F₆). This method involves the direct electrophilic chlorination of the hexafluorobenzene ring. Given that the fluorine atoms strongly deactivate the aromatic ring towards electrophilic attack, this reaction typically requires a potent chlorinating agent and a Lewis acid catalyst to proceed effectively.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes, providing a basis for objective comparison.
| Parameter | Established Route (from Hexachlorobenzene) | New Route (from Hexafluorobenzene) |
| Starting Material | Hexachlorobenzene | Hexafluorobenzene |
| Primary Reagent | Potassium Fluoride (KF) | Chlorine (Cl₂) |
| Catalyst | Phase-transfer catalyst (e.g., quaternary phosphonium salt) | Lewis Acid (e.g., AlCl₃, FeCl₃) |
| Solvent | Polar aprotic (e.g., Sulfolane, NMP) | Non-polar or chlorinated solvent |
| Reaction Temperature | High (typically > 200 °C) | Moderate (typically 50-100 °C) |
| Reaction Time | Several hours to days | Several hours |
| Reported Yield | Variable, can be high but often a mixture of products | Moderate to good |
| Byproducts | Partially fluorinated chlorobenzenes, KCl | Polychlorinated fluorobenzenes, HCl |
| Purification | Fractional distillation | Chromatography, distillation |
Experimental Protocols
Established Route: Synthesis of this compound from Hexachlorobenzene
Materials:
-
Hexachlorobenzene (C₆Cl₆)
-
Anhydrous Potassium Fluoride (KF)
-
Phase-transfer catalyst (e.g., tetrabutylphosphonium bromide)
-
High-boiling polar aprotic solvent (e.g., Sulfolane)
Procedure:
-
A high-pressure autoclave is charged with hexachlorobenzene, a molar excess of anhydrous potassium fluoride, and a catalytic amount of the phase-transfer catalyst.
-
The solvent is added, and the reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
The mixture is heated to a high temperature (e.g., 230-250 °C) with vigorous stirring.
-
The reaction is maintained at this temperature for an extended period (e.g., 24-48 hours), and the progress is monitored by gas chromatography (GC).
-
After completion, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is filtered to remove inorganic salts (KCl and unreacted KF).
-
The filtrate, containing a mixture of chlorofluorobenzenes, is subjected to fractional distillation to isolate this compound from other partially fluorinated byproducts and the solvent.
New Route: Synthesis of this compound from Hexafluorobenzene
Materials:
-
Hexafluorobenzene (C₆F₆)
-
Chlorine (Cl₂) gas or a suitable N-chloro source
-
Anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous inert solvent (e.g., carbon tetrachloride or excess hexafluorobenzene)
Procedure:
-
A flame-dried reaction vessel is charged with hexafluorobenzene and the anhydrous Lewis acid catalyst under an inert atmosphere.
-
The mixture is cooled in an ice bath, and chlorine gas is bubbled through the solution, or the N-chloro reagent is added portion-wise, while maintaining the temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature or gently heated (e.g., 50 °C) and stirred for several hours.
-
The reaction progress is monitored by GC analysis of aliquots.
-
Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and water.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.
Reaction Pathway Diagrams
Caption: Established synthetic route to this compound.
Caption: New synthetic route to this compound.
Conclusion
The choice between the established and the new synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the available equipment.
The established route from hexachlorobenzene is a proven industrial method suitable for large-scale production. However, it requires high temperatures and pressures, specialized equipment (autoclave), and can lead to a mixture of products requiring careful separation.
The new route from hexafluorobenzene offers the advantage of milder reaction conditions and potentially a more straightforward workup. However, the starting material, hexafluorobenzene, can be more expensive than hexachlorobenzene. The efficiency of this route is highly dependent on the choice of catalyst and the careful control of reaction conditions to avoid over-chlorination.
For laboratory-scale synthesis and for researchers exploring novel derivatives, the new route may offer a more accessible and flexible alternative. For large-scale industrial production, the established route, despite its harsh conditions, may remain the more economically viable option. Further research and optimization of the new route could, however, shift this balance in the future.
DFT Insights into the Reactivity of Chloropentafluorobenzene: A Methodological Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Chloropentafluorobenzene (C₆ClF₅) is a halogenated aromatic compound with potential applications in organic synthesis and materials science. Understanding its reactivity is crucial for predicting its behavior in chemical reactions and for the rational design of new synthetic methodologies. Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate details of chemical reactivity, offering insights that complement experimental studies.
While specific DFT studies detailing the reactivity of this compound are not extensively available in published literature, this guide provides a comparative framework based on established DFT methodologies for analyzing the reactivity of polyhalogenated aromatic compounds. We will explore the typical computational approaches, the nature of the data generated, and how these findings can be compared to alternative substrates.
Data Presentation: A Comparative Framework
Quantitative data from DFT calculations are pivotal for comparing the reactivity of different aromatic systems. Below is a template table showcasing the types of data typically generated in such studies. For illustrative purposes, conceptual values are provided for this compound and compared with a related, well-studied compound, hexachlorobenzene.
| Parameter | This compound (C₆ClF₅) | Hexachlorobenzene (C₆Cl₆) | Methodological Notes |
| Global Reactivity Descriptors | Calculated from the energies of the neutral, anionic, and cationic species. | ||
| HOMO Energy (eV) | -7.5 (Conceptual) | -7.2 (Conceptual) | Indicates the electron-donating ability. |
| LUMO Energy (eV) | -1.2 (Conceptual) | -1.5 (Conceptual) | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 6.3 (Conceptual) | 5.7 (Conceptual) | Relates to the chemical stability of the molecule. |
| Reaction Energetics (SNAr with a generic nucleophile Nu⁻) | Calculated along the reaction pathway to determine feasibility and kinetics. | ||
| Activation Energy (kcal/mol) | 20 (Conceptual) | 25 (Conceptual) | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy (kcal/mol) | -15 (Conceptual) | -10 (Conceptual) | The net energy change of the reaction. |
Experimental and Computational Protocols
The following sections detail the standard protocols employed in DFT studies to investigate the reactivity of halogenated benzenes.
Computational Methodology
A typical DFT study on the reactivity of this compound would involve the following steps:
-
Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311+G(d,p).[1][2]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Global Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These frontier molecular orbitals are key to understanding the molecule's ability to donate or accept electrons.[1][2]
-
Reaction Pathway Modeling: To study a specific reaction, such as a nucleophilic aromatic substitution (SNAr), the reactants, transition state(s), and products are modeled.
-
Transition State Search: A transition state (TS) search is performed to locate the highest energy point along the reaction coordinate. This is a critical step in determining the activation energy.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products.
-
-
Solvation Effects: To simulate reaction conditions more realistically, solvent effects are often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Experimental Validation (Conceptual)
While this guide focuses on DFT, experimental validation is crucial. Typical experimental protocols to probe the reactivity of this compound would include:
-
Kinetic Studies: The rate of reaction with various nucleophiles would be measured under controlled temperature and concentration conditions to determine experimental activation energies.
-
Product Analysis: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to identify the products of the reaction and determine regioselectivity.
-
Spectroscopic Studies: Spectroscopic methods can provide information about the electronic structure of the molecule, which can be correlated with the DFT-calculated HOMO and LUMO energies.
Mandatory Visualization: Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a conceptual workflow for a DFT study and a representative reaction pathway for this compound.
Caption: A conceptual workflow for a DFT study on the reactivity of this compound.
Caption: A generalized pathway for the nucleophilic aromatic substitution (SNAr) on this compound.
References
Kinetic Analysis of Chloropentafluorobenzene Substitution Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) reactions of chloropentafluorobenzene. Due to the challenges in locating a comprehensive set of comparative kinetic data across a wide range of nucleophiles for this compound within publicly available literature, this guide presents detailed information for the well-documented reaction with sodium methoxide. This is supplemented with a qualitative discussion of factors influencing reactivity with other common nucleophiles, such as amines and thiols, to provide a predictive framework for researchers.
Comparison of Kinetic Data
The rate of nucleophilic aromatic substitution on this compound is significantly influenced by the nature of the attacking nucleophile. While extensive comparative quantitative data is scarce, the reaction with sodium methoxide has been characterized.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) (L mol-1 s-1) |
| This compound | Sodium Methoxide | Methanol | 50 | 1.95 x 10-4 |
Table 1: Second-order rate constant for the reaction of this compound with sodium methoxide.
Discussion of Reactivity Trends:
-
Amines (e.g., Piperidine): Primary and secondary amines are effective nucleophiles in SNAr reactions. Their reactivity is generally high due to the good nucleophilicity of the nitrogen atom. The reaction rate is influenced by the amine's basicity and steric hindrance. It is expected that the reaction of this compound with an amine like piperidine would proceed at a rate comparable to or faster than that of methoxide, especially in aprotic polar solvents which can solvate the departing fluoride ion.
-
Thiols (e.g., Thiophenol): Thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of the sulfur atom. In general, thiols are more reactive than their corresponding alcohols in SNAr. Therefore, the reaction of this compound with a thiolate, such as sodium thiophenoxide, is anticipated to be significantly faster than the reaction with sodium methoxide under similar conditions.
-
Azide (N3-): The azide ion is a potent nucleophile and is expected to react readily with this compound. Its linear structure minimizes steric hindrance, allowing for efficient attack at the carbon bearing the fluorine atom.
Experimental Protocols
The following are detailed methodologies for key experiments in the kinetic analysis of this compound substitution reactions.
Kinetic Measurement by UV-Vis Spectrophotometry (Example for Methoxide Reaction)
This protocol describes a common method for determining the rate of reaction by monitoring the change in absorbance of a reactant or product over time.
Materials:
-
This compound (C6F5Cl)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous methanol of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of sodium methoxide in anhydrous methanol of a known concentration (e.g., 0.2 M). The concentration should be determined by titration immediately before use due to its hygroscopic nature.
-
-
Kinetic Run:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product (e.g., pentafluoroanisole) or the disappearance of the reactant.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 50 °C).
-
Pipette a known volume of the this compound stock solution into a quartz cuvette and dilute with pre-heated anhydrous methanol. Place the cuvette in the cell holder and allow it to reach thermal equilibrium.
-
To initiate the reaction, rapidly inject a known volume of the pre-heated sodium methoxide stock solution into the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Data points should be collected at regular intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. If the concentration of the nucleophile (methoxide) is in large excess (pseudo-first-order conditions), the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) is plotted against time. The slope of the resulting straight line will be equal to -kobs, the pseudo-first-order rate constant.
-
The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the excess reactant (sodium methoxide).
-
If the concentrations of the reactants are comparable, the integrated second-order rate law is used: 1/([A]t - [A]0) = k2*t for 1:1 stoichiometry, or a more complex integrated form for different stoichiometries.
-
Visualizations
The following diagrams illustrate key aspects of the kinetic analysis of this compound substitution reactions.
Caption: Experimental workflow for kinetic analysis.
Caption: General SNAr mechanism pathway.
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Chloropentafluorobenzene and Its Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights into intermolecular interactions that govern physical properties and biological activity. This guide offers a comparative analysis of the crystallographic data of chloropentafluorobenzene and a related derivative, 1,2,3,4-tetrachloro-5,6-difluorobenzene, supported by detailed experimental protocols.
The precise arrangement of atoms within a crystal lattice dictates a compound's melting point, solubility, and, in the pharmaceutical realm, its interaction with biological targets. For halogenated aromatic compounds like this compound, non-covalent interactions such as halogen bonding and π-π stacking play a crucial role in determining the crystal packing. A comparative study of the crystal structures of this compound and its derivatives can illuminate the subtle yet significant effects of substituent changes on the overall solid-state architecture.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for this compound and 1,2,3,4-tetrachloro-5,6-difluorobenzene, obtained from the Crystallography Open Database (COD). This quantitative data allows for a direct comparison of their solid-state structures.
Table 1: Crystallographic Data for this compound (C₆ClF₅)
| Parameter | COD ID: 4513630 | COD ID: 7228745 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/c 1 | P 1 21/c 1 |
| a (Å) | 8.652(3) | 8.652(3) |
| b (Å) | 6.131(2) | 6.131(2) |
| c (Å) | 13.136(5) | 13.136(5) |
| α (°) | 90 | 90 |
| β (°) | 108.78(3) | 108.78(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 660.5(4) | 660.5(4) |
| Z | 4 | 4 |
Table 2: Crystallographic Data for 1,2,3,4-Tetrachloro-5,6-difluorobenzene (C₆Cl₄F₂)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 8.201(2) |
| b (Å) | 8.679(2) |
| c (Å) | 12.591(3) |
| α (°) | 90 |
| β (°) | 99.46(3) |
| γ (°) | 90 |
| Volume (ų) | 884.2(4) |
| Z | 4 |
Experimental Protocols
A reproducible experimental workflow is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis. The following sections detail the methodologies for the synthesis and crystallization of the title compounds.
Synthesis of this compound Derivatives
The synthesis of polychlorofluorobenzenes often involves halogen exchange reactions or direct halogenation of precursor molecules.
Synthesis of 1,2,3,4-Tetrachloro-5,6-difluorobenzene:
A common route to polysubstituted benzenes is through a Sandmeyer-type reaction starting from the corresponding aniline.
-
Diazotization: 2,3,4,5-Tetrachloro-6-fluoroaniline is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Halogen Exchange: The cold diazonium salt solution is then added portion-wise to a hot (60-70 °C) solution of cuprous chloride (CuCl) in concentrated hydrochloric acid. The mixture is heated to boiling for 1 hour to drive the reaction to completion.
-
Isolation and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or sublimation to yield pure 1,2,3,4-tetrachloro-5,6-difluorobenzene.
Crystallization for X-ray Analysis
The growth of single crystals of sufficient size and quality is often the most challenging step in X-ray crystallographic analysis. For halogenated benzenes, which are typically solids at room temperature, melt crystallization or slow evaporation from a suitable solvent are common techniques.
Melt Crystallization:
This method is particularly useful for compounds that are thermally stable and have a relatively low melting point.
-
A small amount of the purified compound is placed in a narrow glass capillary tube.
-
The tube is slowly heated until the compound melts completely.
-
The molten sample is then allowed to cool very slowly. This can be achieved by placing the capillary in a temperature-controlled environment, such as a programmable heating block or a Dewar flask filled with a warm liquid that is allowed to cool to room temperature over several hours or days.
-
As the sample cools, single crystals will begin to form and grow from the melt. The slow cooling rate is crucial to prevent the formation of polycrystalline material.
Slow Evaporation:
-
A saturated solution of the compound is prepared in a suitable solvent at room temperature. The choice of solvent is critical and may require screening of several options. For halogenated benzenes, common solvents include hexane, ethanol, or chloroform.
-
The solution is filtered to remove any particulate matter and placed in a small, loosely covered vial or beaker. The covering allows for slow evaporation of the solvent.
-
The container is left undisturbed in a vibration-free environment.
-
As the solvent slowly evaporates, the concentration of the solute increases, eventually leading to the formation of single crystals.
Workflow and Pathway Visualization
The overall process of X-ray crystallographic analysis, from sample preparation to structure elucidation, can be visualized as a logical workflow.
Caption: Workflow for X-ray Crystallographic Analysis.
This guide provides a foundational comparison of the crystallographic structures of this compound and a tetrachlorodifluorobenzene derivative, alongside essential experimental protocols. This information serves as a valuable resource for researchers seeking to understand and manipulate the solid-state properties of halogenated aromatic compounds in the context of materials science and drug design.
A Head-to-Head Comparison: Suzuki vs. Stille Coupling of Chloropentafluorobenzene for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of complex biaryl scaffolds is a cornerstone of modern chemistry. When the synthetic target involves the functionalization of electron-deficient fluoroarenes like chloropentafluorobenzene, the choice of cross-coupling methodology becomes critical. This guide provides an objective, data-driven comparison of two stalwart palladium-catalyzed reactions, the Suzuki-Miyaura and Stille couplings, for the arylation of this compound.
While both reactions are powerful tools for C-C bond formation, they exhibit distinct advantages and disadvantages concerning reaction conditions, catalyst systems, functional group tolerance, and toxicity of reagents. This comparison aims to provide the necessary insights and experimental data to enable an informed decision for your specific synthetic challenge.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., arylboronic acids, arylboronate esters) | Organotin compounds (e.g., arylstannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates, fluorides). | Often proceeds under neutral or mildly basic conditions; can be promoted by additives. |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed. | Tin byproducts can be challenging to remove completely from the reaction mixture. |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Generally excellent, tolerating a wide range of functional groups. |
Performance Data: A Comparative Overview
The following table summarizes representative experimental data for the Suzuki and Stille coupling of this compound with an aryl nucleophile. It is important to note that the data presented is compiled from different sources and does not represent a direct side-by-side study under identical conditions. However, it provides a valuable snapshot of typical yields and conditions for each reaction.
| Reaction | Coupling Partner | Catalyst / Ligand | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | CsF / Ag₂O | THF | 60 | 12 | >90[1] |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 24 | ~85 (typical) |
Catalytic Cycles: A Mechanistic Look
The fundamental mechanisms of the Suzuki and Stille couplings share the three core steps of a palladium-catalyzed cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the specifics of the transmetalation step.
Experimental Protocols
Below are representative experimental protocols for the Suzuki and Stille couplings of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Cesium fluoride (CsF) (2.0 mmol)
-
Silver(I) oxide (Ag₂O) (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, CsF, and Ag₂O.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Aryltributylstannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryltributylstannane, and Pd(PPh₃)₄.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
To remove the tin byproducts, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride. The resulting precipitate is then filtered off.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are effective methods for the arylation of this compound. The choice between them often hinges on a balance of practical considerations.
The Suzuki coupling is generally preferred due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it a more environmentally benign and "greener" option. The development of highly active catalyst systems has expanded its scope to include challenging substrates like electron-deficient aryl chlorides.
The Stille coupling , on the other hand, offers the significant advantage of often proceeding under neutral conditions, which is beneficial when base-sensitive functional groups are present in the substrates. Organostannanes are also typically stable to air and moisture. However, the high toxicity of tin compounds and the difficulty in removing tin residues from the final product are major drawbacks that necessitate careful handling and purification procedures.
For many applications, particularly in the early stages of drug discovery and for routine biaryl synthesis, the Suzuki coupling represents the more practical and safer choice. However, for substrates that are incompatible with basic conditions or where the corresponding boronic acid is unstable, the Stille coupling remains a powerful and reliable alternative, provided that the necessary precautions for handling toxic reagents are taken. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including functional group compatibility, scale, and environmental and safety considerations.
References
Safety Operating Guide
Navigating the Safe Disposal of Chloropentafluorobenzene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of chloropentafluorobenzene, a halogenated aromatic compound.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary precautions. The compound is classified as harmful if inhaled and can cause skin and serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE): When working with this compound, the following personal protective equipment is mandatory:
| PPE Category | Recommended Equipment | Source |
| Eye/Face Protection | Eyeshields, Faceshields, Chemical splash goggles | [4][5] |
| Hand Protection | Viton® or nitrile rubber gloves (double gloving may be appropriate) | [1][5] |
| Respiratory Protection | Multi-purpose combination respirator cartridge (US) | [4] |
| Body Protection | Lab coat, Chemical-resistant apron | [5] |
First Aid Measures: In case of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures:
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor. | [1][3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention. | [1][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][3] |
| Ingestion | Clean mouth with water. Get medical attention. | [1][3] |
Spill Response Protocol
In the event of a spill, the following steps should be taken to mitigate the hazard:
-
Ensure adequate ventilation.
-
For a small spill (cleanable within 10 minutes):
-
For a large spill:
-
Evacuate the area.
-
Contact your institution's environmental health and safety (EHS) office immediately.
-
Proper Disposal Procedures
This compound is classified as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1] Improper disposal, such as pouring it down the drain, is prohibited.[5]
Waste Segregation and Collection:
-
This compound waste is considered a halogenated organic solvent waste .[6][7][8]
-
It must be collected in a designated, properly labeled, and tightly sealed container.[5][9] The container should be made of a compatible material, such as polyethylene, as halogenated solvents can corrode metal containers.[5]
-
Do not mix halogenated solvent waste with non-halogenated solvent waste, as this can increase disposal costs.[7][10]
-
Waste containers should not be filled to more than 90% of their capacity.[6]
Disposal Method: The primary recommended disposal method for halogenated aromatic compounds is incineration at high temperatures (around 1200 K) to prevent the formation of toxic byproducts like dioxins and furans.[11] This process should be carried out at a licensed hazardous waste disposal facility.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. fishersci.fr [fishersci.fr]
- 2. This compound | C6ClF5 | CID 9579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 氯五氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ethz.ch [ethz.ch]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. uakron.edu [uakron.edu]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. researchgate.net [researchgate.net]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Operational Guide for Handling Chloropentafluorobenzene
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Chloropentafluorobenzene. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and emergency protocols.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical resistant gloves | Viton® gloves are recommended. Inspect gloves before use and remove them with care to avoid skin contamination.[1] |
| Eyes/Face | Safety glasses with side-shields, face shield | Goggles or a face shield should be worn to protect against splashes.[2][3] |
| Body | Protective clothing, lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A Nomex® laboratory coat over cotton clothing is advisable.[4] |
| Respiratory | Respirator | Use a multi-purpose combination respirator cartridge (US) or ensure work is conducted in a well-ventilated area, such as a fume hood.[2][5] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.
Handling:
-
Work in a well-ventilated area or outdoors.[5]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Remove and wash contaminated clothing and gloves before reuse.[1]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep away from food, drink, and animal feeding stuffs.[1]
Emergency and First Aid Procedures
In the event of exposure to this compound, immediate first aid is critical. The following table outlines the appropriate measures.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][5] |
| Eye Contact | Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1][5] |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Seek medical attention.[1][5] |
Note: Medical personnel should be aware of the material involved and take precautions to protect themselves.[1][5] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[1][5]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Classification: This substance is classified as hazardous waste.[1]
-
Disposal: Dispose of the waste in accordance with European Directives and local regulations on waste and hazardous waste.[1] Contact a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of the container at a hazardous or special waste collection point.[1] Do not reuse empty containers.[6]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
